Product packaging for Benzyltrimethylammonium tribromide(Cat. No.:)

Benzyltrimethylammonium tribromide

Cat. No.: B7853725
M. Wt: 389.95 g/mol
InChI Key: UZUKVMLVILGNPX-UHFFFAOYSA-K
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Description

Benzyltrimethylammonium tribromide is a useful research compound. Its molecular formula is C10H16Br3N-2 and its molecular weight is 389.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Br3N-2 B7853725 Benzyltrimethylammonium tribromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl(trimethyl)azanium;tribromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.3BrH/c1-11(2,3)9-10-7-5-4-6-8-10;;;/h4-8H,9H2,1-3H3;3*1H/q+1;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUKVMLVILGNPX-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br3N-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyltrimethylammonium tribromide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium (B79724) Tribromide

For researchers, scientists, and professionals in drug development, Benzyltrimethylammonium tribromide (BTMABr₃) is a valuable and versatile reagent. It serves as a stable, solid brominating agent, offering a safer and more easily quantifiable alternative to liquid bromine.[1][2] This quaternary ammonium (B1175870) salt is recognized for its effectiveness as a mild and selective brominating agent, a phase-transfer catalyst, and a mild oxidizing agent in various organic syntheses.[3][4][5] Its applications are extensive, including the bromination of aromatic compounds like phenols and anilines, the synthesis of dibromoacetyl derivatives, and the preparation of N-bromoamides.[4][6]

Appearing as an orange to dark yellow crystalline powder, this compound is noted for its stability and ease of handling, which enhances the efficiency and reproducibility of chemical processes.[3][7] This guide provides detailed experimental protocols for its synthesis, presents key quantitative data in a comparative format, and illustrates the synthesis workflow.

Quantitative Data Summary

The following table summarizes the quantitative data from two distinct and effective synthesis protocols for this compound.

ParameterProtocol 1: Aqueous Acidic OxidationProtocol 2: Solvent-Free Oxidation
Starting Material Benzyltrimethylammonium chlorideBenzyltrimethylammonium bromide
Key Reagents Sodium bromate (B103136), Hydrobromic acid (47%)Potassium bromide, Potassium permanganate (B83412), Sulfuric acid (4N)
Molar Ratio (Starting Material:Reagents) 1 : 0.5 : 31 : 2 : 0.2
Solvent Water, Dichloromethane (B109758) (for extraction)None (Solvent-free reaction)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time Not specified, stirring until precipitation~5 minutes (grinding)
Reported Yield 78%[1]86%[8]
Melting Point (°C) 100 - 101[1]99[8]
Appearance Orange crystals[1]Orange-yellow product[8]
Molecular Formula C₁₀H₁₆NBr₃[3]C₁₀H₁₆NBr₃[3]
Molecular Weight 389.96 g/mol [3]389.96 g/mol [3]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a classical aqueous method, and the second is a modern, solvent-free approach.

Protocol 1: Synthesis via Aqueous Acidic Oxidation

This method relies on the oxidation of bromide ions in the presence of the quaternary ammonium salt in an acidic aqueous medium.[1][4]

Materials:

  • Benzyltrimethylammonium chloride (11.1 g, 60 mmol)

  • Sodium bromate (4.5 g, 30 mmol)

  • Hydrobromic acid (47%, ~33.9 mL, 180 mmol)

  • Water (100 mL)

  • Dichloromethane

  • Magnesium sulfate

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve benzyltrimethylammonium chloride (11.1 g) and sodium bromate (4.5 g) in 100 mL of water.[1]

  • While stirring the solution at room temperature, slowly add 47% hydrobromic acid (180 mmol).[1]

  • An orange solid will precipitate from the solution upon the addition of the acid.

  • Extract the precipitated solid from the aqueous mixture using dichloromethane (4 x 50 mL portions).[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Filter to remove the drying agent and evaporate the solvent in vacuo to obtain a residue.[1]

  • Recrystallize the crude product from a dichloromethane-ether (10:1) mixture to yield pure this compound as orange crystals.[1]

  • The final product yielded 18.2 g (78%) with a melting point of 100-101 °C.[1]

Protocol 2: Solvent-Free Synthesis

This environmentally friendly protocol utilizes the oxidizing power of potassium permanganate under solvent-free conditions to generate the tribromide salt.[8]

Materials:

  • Benzyltrimethylammonium bromide (1 mmol)

  • Potassium bromide (2 mmol)

  • Potassium permanganate (KMnO₄) (0.2 mmol)

  • 4N Sulfuric acid (0.75 mL)

  • Silica (B1680970) gel

  • Ethyl acetate (B1210297)

Procedure:

  • In a mortar, combine benzyltrimethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).[8]

  • Add 0.75 mL of 4N sulfuric acid to the mixture.[8]

  • Add a small amount of silica gel to ensure the mixture remains dry.[8]

  • Grind the mixture using a pestle for approximately 5 minutes. An orange-yellow solid product will form.[8]

  • Extract the product with 5 mL of ethyl acetate.[8]

  • Concentrate the ethyl acetate extract under reduced pressure to obtain the pure this compound.[8]

  • This method produces an isolated yield of 86% with a melting point of 99°C.[8]

Synthesis Workflow Diagram

The following diagram illustrates the general chemical logic for the synthesis of this compound, starting from either the corresponding chloride or bromide salt.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_pathways Synthesis Protocols cluster_workup Purification BTMAC Benzyltrimethylammonium Chloride Protocol1 Protocol 1: Aqueous Oxidation BTMAC->Protocol1 BTMABr Benzyltrimethylammonium Bromide Protocol2 Protocol 2: Solvent-Free Oxidation BTMABr->Protocol2 Workup1 Extraction & Recrystallization Protocol1->Workup1 Workup2 Extraction & Concentration Protocol2->Workup2 Reagents1 NaBrO₃, HBr (aq) Reagents1->Protocol1 Reagents2 KBr, KMnO₄, H₂SO₄ Reagents2->Protocol2 Product Benzyltrimethylammonium Tribromide (BTMABr₃) Workup1->Product Workup2->Product

Caption: Logical workflow for this compound synthesis.

References

A Technical Guide to the Chemical Structure and Properties of Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a quaternary ammonium (B1175870) polyhalide that has emerged as a highly versatile and valuable reagent in modern organic synthesis. It is recognized principally as a stable, crystalline solid, which serves as a safer and more convenient alternative to hazardous liquid bromine.[1] For researchers and professionals in drug development and chemical synthesis, BTMABr₃ offers a unique combination of functionalities, acting as a mild and selective brominating agent, an effective oxidizing agent, and a phase-transfer catalyst.[2][3] Its ability to deliver controlled amounts of bromine enhances selectivity, minimizes side reactions, and improves the safety and practicality of various synthetic transformations.[4]

Chemical Structure and Identification

Benzyltrimethylammonium tribromide is an ionic compound consisting of a benzyltrimethylammonium cation and a linear tribromide anion (Br₃⁻).[5] The cationic portion features a quaternary ammonium center, which imparts solubility in polar solvents and is key to its function as a phase-transfer catalyst. The tribromide anion serves as the source of electrophilic bromine for chemical reactions.

Figure 1: Ionic components of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 111865-47-5[5]
Molecular Formula C₁₀H₁₆Br₃N[5]
SMILES C--INVALID-LINK--(C)CC1=CC=CC=C1.Br[Br-]Br[5]
InChI InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1[5]

| InChIKey | OQESKQAHRXOSMS-UHFFFAOYSA-N[5] |

Physicochemical Properties

BTMABr₃ is an orange to yellow crystalline powder that is valued for its stability and ease of handling compared to elemental bromine. Its properties make it suitable for a wide range of reaction conditions.

Table 2: Physicochemical Data

Property Value
Molecular Weight 389.95 g/mol [5]
Appearance Orange to dark yellow crystalline powder[2]
Melting Point 99-101 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]

| Stability | Hygroscopic, Light Sensitive[3][6] |

Spectroscopic and Analytical Data

Spectroscopic analysis of BTMABr₃ confirms the structure of its cationic component, as the tribromide anion is spectroscopically silent in standard NMR and IR analyses.

Table 3: Spectroscopic Data Summary

Technique Description
¹H NMR The proton NMR spectrum corresponds to the benzyltrimethylammonium cation. Expected signals include a singlet for the nine equivalent N-methyl protons, a singlet for the two benzylic protons, and multiplets for the five aromatic protons on the phenyl ring. Data for the parent cation shows peaks around 3.1 ppm (N-CH₃), 4.7 ppm (N-CH₂), and 7.5-7.6 ppm (aromatic).[7]
¹³C NMR The carbon NMR spectrum also reflects the cation, showing distinct signals for the methyl, methylene, and aromatic carbons.[5][8]

| IR Spectroscopy | Infrared spectra show characteristic absorptions for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching from the phenyl ring.[5][6][9] |

Synthesis and Experimental Protocols

BTMABr₃ can be reliably synthesized in the laboratory via the oxidation of bromide ions in the presence of the benzyltrimethylammonium cation.

Protocol 5.1: Synthesis of this compound

This protocol is adapted from the established method involving the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid.[10][11]

Materials:

  • Benzyltrimethylammonium chloride

  • Sodium bromate (NaBrO₃)

  • Hydrobromic acid (HBr, 47%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in deionized water (100 mL).

  • While stirring the solution at room temperature, slowly add hydrobromic acid (47%, 180 mmol).

  • A solid precipitate will form upon the addition of HBr.

  • Extract the mixture with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the solid product.

Characterization: The final product can be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity. Elemental analysis should align with the calculated values for C₁₀H₁₆Br₃N.[10]

synthesis_workflow Reactants Benzyltrimethylammonium Chloride + Sodium Bromate in Water Addition Add Hydrobromic Acid (47%) (Stir at RT) Reactants->Addition Precipitation Precipitate Formation Addition->Precipitation Extraction Extract with Dichloromethane Precipitation->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Evaporation Solvent Evaporation (Reduced Pressure) Drying->Evaporation Product Final Product: BTMABr₃ Solid Evaporation->Product

Figure 2: Workflow for the synthesis of this compound.

Reactivity and Applications

The utility of BTMABr₃ in organic synthesis stems from its three primary functions: as a brominating agent, an oxidizing agent, and a phase-transfer catalyst.

6.1 As a Brominating Agent

BTMABr₃ serves as an electrophilic brominating agent, providing a controlled source of bromine for various substrates. It is particularly effective for the bromination of electron-rich aromatic compounds like phenols and anilines, as well as for the α-bromination of ketones.[3]

bromination_logic cluster_substrates cluster_products BTMABr3 BTMABr₃ (Solid Reagent) Equilibrium ⇌ Br₂ + [BTMA]⁺Br⁻ BTMABr3->Equilibrium Aromatics Phenols, Anilines, Aromatic Ethers Equilibrium->Aromatics Electrophilic Aromatic Substitution Ketones Acetyl Derivatives Equilibrium->Ketones α-Bromination Alkenes Alkenes Equilibrium->Alkenes Addition Substrates Organic Substrates ArylBromides Aryl Bromides Aromatics->ArylBromides AlphaBromoKetones α-Dibromoacetyl Derivatives Ketones->AlphaBromoKetones DibromoAdducts 1,2-Dibromo Adducts Alkenes->DibromoAdducts Products Brominated Products

Figure 3: Role of BTMABr₃ as a versatile brominating agent.

6.2 As a Mild Oxidizing Agent

BTMABr₃ is also a capable and mild oxidizing agent. It has been successfully used for the oxidation of various functional groups, including the conversion of sulfides to sulfoxides, and the oxidation of alcohols, ethers, and aldehydes.[1]

6.3 As a Phase-Transfer Catalyst

In biphasic systems, the quaternary ammonium cation of BTMABr₃ can transport anions from an aqueous phase to an organic phase, where they can react with an organic substrate.[2][12] This overcomes the mutual insolubility of reactants, accelerating reaction rates and enabling reactions that would otherwise be impractical.[13][14]

ptc_cycle Phase-Transfer Catalysis Cycle RX Organic Substrate (R-X) RY Product (R-Y) QY_org Ion Pair in Org. Phase [Q⁺Y⁻] QY_org->RX Reaction QX_aq Catalyst Ion Pair [Q⁺X⁻] QX_org Catalyst Ion Pair [Q⁺X⁻] MY Inorganic Reagent (M⁺Y⁻) MY->QX_aq Ion Exchange QX_aq->QX_org Phase Transfer

Figure 4: Mechanism of Benzyltrimethylammonium cation (Q⁺) in PTC.

Safety and Handling

While significantly safer than liquid bromine, BTMABr₃ is a hazardous chemical that requires careful handling.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dark place under an inert atmosphere.[3] The compound is hygroscopic and light-sensitive, so containers should be tightly sealed.[3]

Conclusion

This compound is a multifaceted reagent with significant advantages in terms of safety, handling, and reactivity. Its well-defined chemical structure underpins its utility as a selective brominating agent, a mild oxidant, and an efficient phase-transfer catalyst. For professionals in drug discovery and chemical development, BTMABr₃ represents a powerful tool for optimizing synthetic routes and accessing a wide array of functionalized molecules.

References

Benzyltrimethylammonium Tribromide (BTMAT): A Technical Guide to Bromination Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyltrimethylammonium (B79724) tribromide (BTMAT) has emerged as a significant reagent in organic synthesis, offering a safer and more manageable alternative to elemental bromine.[1][2] As a stable, crystalline solid, it facilitates precise stoichiometric control and simplifies handling procedures.[1][3] This document provides an in-depth technical overview of the mechanisms governing bromination reactions using BTMAT across various substrate classes, including aromatic compounds, alkenes, and carbonyls. It consolidates quantitative data, details experimental protocols, and employs process diagrams to illustrate the core chemical transformations for professionals in research and drug development.

The Core Brominating Species: The Tribromide Anion

The efficacy of Benzyltrimethylammonium Tribromide (BTMAT) as a brominating agent stems from its anionic component, the tribromide ion (Br₃⁻).[4] This ion exists in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). This equilibrium ensures a low, constant concentration of molecular bromine, which acts as the primary electrophile in most reactions. This controlled release mitigates the high reactivity and hazards associated with using liquid bromine directly.[4] The large benzyltrimethylammonium cation helps to stabilize the tribromide anion in the solid state.

Equilibrium BTMAT [PhCH₂N(CH₃)₃]⁺ Br₃⁻ Br3 Br₃⁻ BTMAT->Br3 Cation [PhCH₂N(CH₃)₃]⁺ Br2 Br₂ Br3->Br2 Br_ion Br⁻ EAS_Mechanism Reactants Arene (Ar-H) + Br₃⁻ inv1 Reactants:br3->inv1 Reactants:arene->inv1 SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Cation inv2 SigmaComplex->inv2 Fast Products Brominated Arene (Ar-Br) + HBr + Br⁻ inv1->SigmaComplex Slow (Rate-Determining) inv2->Products:product Alkene_Bromination Alkene Alkene + Br₂ Bromonium Cyclic Bromonium Ion Alkene->Bromonium Electrophilic Attack Product vic-Dibromide (*anti*-addition) Bromonium->Product Nucleophilic Attack by Br⁻ Ketone_Bromination Ketone Ketone Enol Enol Intermediate Ketone->Enol Acid-Catalyzed Tautomerization (Slow) Oxonium Oxonium Ion Enol->Oxonium Nucleophilic Attack Product α-Bromo Ketone Oxonium->Product Deprotonation (Fast) Br2 Br₂ Workflow A 1. Reactant Preparation (Substrate + Solvent) B 2. Reagent Addition (Add BTMAT) A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Work-up (Quench, Extract, Wash) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Product Analysis (NMR, MS, MP) E->F

References

An In-depth Technical Guide to the Safety and Handling of Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Benzyltrimethylammonium tribromide (BTAT). Intended for laboratory personnel and professionals in drug development, this document outlines the chemical and physical properties, potential hazards, and detailed measures to ensure safe usage.

Chemical and Physical Properties

This compound is a versatile reagent, appearing as a yellow to orange crystalline powder.[1][2] It serves as a stable and manageable alternative to liquid bromine for various chemical transformations.[3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 111865-47-5[1][2][5]
Molecular Formula C₁₀H₁₆Br₃N[1][2][5]
Molecular Weight 389.96 g/mol [1][2]
Appearance Yellow to orange crystalline powder[1][2]
Melting Point 99-101 °C[1][6]
Solubility Slightly soluble in DMSO and Methanol.[1]
Stability Stable under normal conditions. It is noted to be light-sensitive and hygroscopic (absorbs moisture from the air).[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][5][7]
Serious Eye Irritation2H319: Causes serious eye irritation.[1][5][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][5][7]

Signal Word: Warning[1][5][7]

Pictogram:

alt text

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Handling
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin Protection: A lab coat or other protective clothing to prevent skin contact.[8]

    • Respiratory Protection: If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is necessary.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored.

Storage
  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[8]

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[1][8] The storage area should be secure and accessible only to authorized personnel.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Accidental Release
  • Containment: Isolate the spill area and prevent entry of unnecessary personnel.

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]

  • Ventilation: Ensure adequate ventilation during cleanup.[8]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides and nitrogen oxides.[8]

Toxicological and Ecological Information

Toxicological Data

There is a notable lack of quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), in publicly available literature and safety data sheets for this compound.[7] The primary health concerns are its irritant effects on the skin, eyes, and respiratory system.[1][5][7]

Ecological Data

Experimental Protocols

This compound is frequently used as a brominating agent in organic synthesis.[1][2][9] Below is a general protocol for its use in a laboratory setting.

General Bromination Reaction Protocol

This protocol outlines a typical procedure for the bromination of an activated aromatic compound.

  • Reaction Setup:

    • In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

    • Dissolve the substrate in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid).

  • Reagent Addition:

    • Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any unreacted bromine.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical workflows for the safe handling and use of this compound.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response ReviewSDS Review Safety Data Sheet IdentifyHazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant ReviewSDS->IdentifyHazards SelectPPE Select Appropriate PPE: - Goggles - Gloves - Lab Coat IdentifyHazards->SelectPPE WorkInHood Work in Fume Hood IdentifyHazards->WorkInHood WeighChemical Weigh Chemical Carefully (Avoid Dust) SelectPPE->WeighChemical WorkInHood->WeighChemical PerformReaction Perform Reaction WeighChemical->PerformReaction DisposeWaste Dispose of Waste Properly PerformReaction->DisposeWaste Spill Spill PerformReaction->Spill Potential Incident Exposure Personal Exposure PerformReaction->Exposure Potential Incident SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid

Hazard Mitigation Workflow

Experimental_Workflow start Start setup Reaction Setup Dissolve substrate in solvent Under inert atmosphere start->setup add_reagent Add BTAT Slowly add this compound Monitor temperature setup->add_reagent monitor Monitor Reaction Use TLC to track progress add_reagent->monitor workup Workup Quench with Na₂S₂O₃ Separate organic layer Dry over Na₂SO₄ monitor->workup Reaction Complete purify Purification Remove solvent in vacuo Purify by chromatography or recrystallization workup->purify end End purify->end

General Experimental Workflow

References

An In-depth Technical Guide to the Solubility of Benzyltrimethylammonium Tribromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyltrimethylammonium (B79724) tribromide (BTMABr3), a versatile reagent in organic synthesis. Understanding the solubility of this compound is critical for its effective application as a brominating agent and phase-transfer catalyst, enabling optimal reaction conditions, improved yields, and streamlined purification processes. This document collates available solubility data, presents detailed experimental protocols for its determination, and discusses the theoretical principles governing its behavior in various organic media.

Introduction to Benzyltrimethylammonium Tribromide

This compound (BTMABr3) is a quaternary ammonium (B1175870) polyhalide. It is a stable, crystalline, orange-yellow solid, which serves as a safer and more convenient alternative to liquid bromine for a variety of chemical transformations.[1][2] Its applications are widespread in organic synthesis, including the selective bromination of aromatic compounds, α-ketones, and alkenes, as well as the mild oxidation of alcohols and ethers.[1] Given that these reactions are predominantly carried out in organic solvents, a thorough understanding of BTMABr3's solubility is paramount for reaction design, optimization, and scale-up.

The structure of BTMABr3, consisting of a quaternary ammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and a tribromide anion ([Br₃]⁻), imparts a distinct solubility profile. As an ionic salt, its solubility is governed by the lattice energy of its crystal structure and the solvation energy provided by the solvent molecules. Generally, polar solvents are required to effectively solvate the cation and anion, thereby overcoming the crystal lattice energy.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, available quantitative and qualitative data are summarized in Table 1. This table serves as a practical guide for solvent selection. For solvents where quantitative data is unavailable, a detailed experimental protocol is provided in Section 3.0 for its determination.

Table 1: Solubility of this compound (BTMABr3) in Various Solvents

SolventSolvent TypeQuantitative SolubilityQualitative DescriptionTemperature (°C)Reference
Dimethyl Sulfoxide (DMSO)Polar Aprotic100 mg/mL*Slightly SolubleNot Specified[3][4]
MethanolPolar ProticNot AvailableSlightly SolubleNot Specified[4]
General AlcoholsPolar ProticNot AvailableSolubleNot Specified[5]
Dichloromethane (B109758) (CH₂Cl₂)Polar AproticNot AvailableReadily Soluble**Room Temperature[6]

*Note: Requires ultrasonication to achieve this concentration.[3] **Note: This data is for the parent compound (1a) in a study of substituted benzyltrimethylammonium tribromides.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.[7][8]

Materials and Equipment
  • Materials:

    • This compound (high purity)

    • Selected organic solvent (analytical grade or higher)

    • Internal standard (for chromatographic analysis, if applicable)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (B75204) and PTFE septa

    • Constant temperature orbital shaker or water bath

    • Syringe filters (PTFE, pore size appropriate for removing fine particles, e.g., 0.22 µm)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

    • Vortex mixer

    • Centrifuge

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination prep Preparation add_solid Add excess BTMABr3 to a known volume of solvent in a vial prep->add_solid equilibrate Equilibration add_solid->equilibrate shake Seal vials and place in a constant temperature shaker. Equilibrate for 24-72 hours. equilibrate->shake sampling Sampling & Separation shake->sampling settle Allow solids to settle. Optionally, centrifuge to pellet undissolved solid. sampling->settle filter Withdraw supernatant and filter immediately using a syringe filter. settle->filter analysis Analysis filter->analysis dilute Dilute the clear filtrate with the solvent to a concentration within the calibration range. analysis->dilute quantify Quantify the concentration of BTMABr3 using a calibrated analytical method (e.g., HPLC-UV). dilute->quantify calculate Calculate Solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for determining BTMABr3 solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of BTMABr3 to a vial containing a precisely known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution reaches saturation. The time required may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finely dispersed solids, centrifugation can be used to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of BTMABr3 of known concentrations in the same solvent to create a calibration curve.

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the analytical instrument.

    • Analyze the diluted sample and the standard solutions using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry. The wavelength for UV detection should be set to a λ_max of BTMABr3.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of BTMABr3 in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

Theoretical Considerations and Solubility Trends

The solubility of an ionic compound like this compound is influenced by the polarity of the solvent and its ability to form interactions with the cation and anion.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are generally effective at solvating both the benzyltrimethylammonium cation and the tribromide anion. The qualitative data indicating that BTMABr3 is "soluble" in alcohol aligns with this principle.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations due to their exposed lone pairs on electronegative atoms. The high solubility observed in DMSO (100 mg/mL) is a testament to its strong solvating power for the quaternary ammonium cation.[3] The "readily soluble" nature in dichloromethane further supports its solubility in this class of solvents.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and weak intermolecular forces. They are generally poor solvents for ionic salts like BTMABr3 because they cannot effectively solvate the charged ions to overcome the crystal lattice energy. It is expected that BTMABr3 would have very low to negligible solubility in nonpolar solvents.

Conclusion

This technical guide has synthesized the available data on the solubility of this compound in organic solvents. While quantitative data is limited, the provided information and the detailed experimental protocol offer a strong foundation for researchers and professionals. The high solubility in polar aprotic solvents like DMSO and good solubility in polar protic solvents like alcohols make these solvent systems suitable for reactions involving BTMABr3. For applications requiring different solvent systems, the experimental protocol outlined herein provides a reliable method for determining precise solubility values, thereby facilitating rational solvent selection and process optimization in research and development.

References

Stability and Storage of Benzyltrimethylammonium Tribromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Benzyltrimethylammonium tribromide (BTMABr₃). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this versatile reagent.

Core Stability Profile

This compound is a yellow-orange crystalline solid that is valued in organic synthesis as a brominating agent and a phase-transfer catalyst.[1][2][3] While it is considered a relatively stable compound, its integrity is contingent upon proper storage and handling due to its sensitivity to certain environmental factors.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
CAS Number 111865-47-5[6]
Molecular Formula C₁₀H₁₆Br₃N[1]
Molecular Weight 389.95 g/mol [1]
Appearance Yellow to orange crystalline powder[2][6]
Melting Point 99-105 °C[1][6]
Qualitative Stability Characteristics

The stability of this compound is primarily influenced by moisture and light. A summary of its qualitative stability is provided in Table 2.

FactorDescriptionReferences
Hygroscopicity The compound is hygroscopic and readily absorbs moisture from the atmosphere. This can lead to degradation and loss of reactivity.[2][3][4][7][8]
Photosensitivity This compound is sensitive to light. Exposure to light can induce decomposition.[2]
Thermal Stability The compound is stable at room temperature. While specific decomposition temperature data is not readily available, heating quaternary ammonium (B1175870) salts can induce Hofmann elimination.[9]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and safety of this compound.

Storage Conditions

The recommended storage conditions are summarized in Table 3.

ConditionRecommendationReferences
Temperature Store in a cool, dry place. Room temperature is generally acceptable. For long-term storage of solutions, -20°C to -80°C may be considered.[2][7][10][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.[2][6]
Container Keep in a tightly closed container to prevent moisture absorption.[7][10]
Light Exposure Store in a dark place, protected from direct light.[2][6]
Ventilation Ensure the storage area is well-ventilated.[12][10]
Handling Precautions

A logical workflow for the safe handling of this compound is depicted below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Ensure safety measures are in place Weighing Weigh Solid Promptly Ventilation->Weighing Proceed with handling Dispensing Dispense Under Inert Atmosphere (if possible) Weighing->Dispensing Closing Tightly Seal Container Immediately Dispensing->Closing Minimize exposure Decontamination Decontaminate Work Surfaces Closing->Decontamination After use Disposal Dispose of Waste According to Regulations Decontamination->Disposal Storage Return to Proper Storage Disposal->Storage

Caption: Workflow for Safe Handling.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, the following general protocols can be adapted to assess its stability.

Protocol for Assessing Hygroscopicity

Objective: To determine the rate and extent of moisture absorption.

Methodology:

  • Accurately weigh a sample of this compound (approximately 1 g) in a pre-weighed, shallow container.

  • Place the open container in a controlled humidity chamber (e.g., 75% RH).

  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and re-weigh it.

  • Calculate the percentage weight gain over time to determine the rate of moisture absorption.

  • Analyze the sample at the end of the study using a suitable analytical technique (e.g., HPLC, titration) to assess for any degradation.

Protocol for Assessing Photostability

Objective: To evaluate the impact of light exposure on the stability of the compound. This protocol is based on ICH Q1B guidelines.[13]

Methodology:

  • Place a sample of this compound in a chemically inert, transparent container.

  • Expose the sample to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

  • At the end of the exposure period, visually inspect both samples for any changes in appearance.

  • Assay both the exposed and control samples by a validated stability-indicating method (e.g., HPLC) to determine the extent of degradation.

The logical flow of a photostability study is illustrated below.

cluster_setup Experiment Setup cluster_exposure Exposure Phase cluster_analysis Analysis Sample_Prep Prepare Samples (Exposed and Control) Light_Source Calibrate Light Source (ICH Q1B Guidelines) Sample_Prep->Light_Source Initial Steps Dark_Control Store Control Sample in Dark Sample_Prep->Dark_Control Expose_Sample Expose Sample to Light Light_Source->Expose_Sample Visual_Inspection Visual Inspection of Samples Expose_Sample->Visual_Inspection Post-Exposure Dark_Control->Visual_Inspection Analytical_Testing Assay by Stability-Indicating Method Visual_Inspection->Analytical_Testing Compare_Results Compare Results of Exposed vs. Control Analytical_Testing->Compare_Results

Caption: Photostability Study Workflow.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from its structure and the general chemistry of related compounds.

  • Hydrolysis: Due to its hygroscopic nature, hydrolysis is a potential degradation route. Moisture could lead to the dissociation of the tribromide ion and potentially react with the quaternary ammonium cation, although the latter is generally stable to hydrolysis.

  • Thermal Decomposition: At elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, leading to the formation of an alkene and a tertiary amine.[9] In the case of this compound, this would likely involve the loss of a methyl group or cleavage of the benzyl (B1604629) group.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, potentially leading to the formation of radical species and subsequent decomposition products.

The relationship between stability factors and potential degradation is outlined below.

cluster_factors Stability Factors cluster_degradation Potential Degradation Pathways BTMAB Benzyltrimethylammonium Tribromide Moisture Moisture BTMAB->Moisture Light Light BTMAB->Light Heat Heat BTMAB->Heat Hydrolysis Hydrolysis Moisture->Hydrolysis leads to Photodegradation Photodegradation Light->Photodegradation leads to Thermal_Decomposition Thermal Decomposition Heat->Thermal_Decomposition leads to

Caption: Factors Influencing Degradation.

Conclusion

The stability of this compound is well-maintained under appropriate storage conditions that mitigate exposure to moisture and light. For researchers and professionals in drug development, adherence to the recommended storage and handling protocols is essential to ensure the reagent's efficacy and the reproducibility of experimental results. When quantitative stability data is required, the generalized experimental protocols provided herein can serve as a starting point for developing a specific, validated stability-indicating method.

References

An In-depth Technical Guide to the Molecular Weight of Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular weight of Benzyltrimethylammonium tribromide, a versatile reagent utilized in various chemical syntheses. This document is intended to serve as a comprehensive resource for professionals in research and development who require precise and reliable data for their work.

Chemical Identity and Formula

This compound is a quaternary ammonium (B1175870) salt that is frequently employed as a brominating agent and phase-transfer catalyst in organic synthesis. For the purposes of this guide, we will focus on the most commonly referenced form of this compound, which has the molecular formula C₁₀H₁₆Br₃N [1][2].

It is important to note that variations in nomenclature can sometimes lead to ambiguity. While the aforementioned formula is widely accepted, other molecular formulas are occasionally attributed to this name. However, C₁₀H₁₆Br₃N is the formula consistently cited in major chemical supplier catalogs and databases for the compound with CAS number 111865-47-5[1][2].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound (C₁₀H₁₆Br₃N) is based on the standard atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N).

The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

The elemental composition and the resulting molecular weight are summarized in the table below.

Data Presentation: Elemental Composition and Molecular Weight

ElementSymbolQuantityStandard Atomic Weight (u)Total Contribution to Molecular Weight (u)
CarbonC1012.011[3][4]120.110
HydrogenH161.008[5][6]16.128
BromineBr379.904[7][8][9]239.712
NitrogenN114.007[10][11]14.007
Total 389.957

Based on this calculation, the molecular weight of this compound is 389.96 g/mol [12]. This value is consistent with the information provided by major chemical suppliers and databases[1][2].

Visualization of Molecular Weight Calculation

To further elucidate the relationship between the elemental components and the final molecular weight, the following diagram illustrates the logical flow of the calculation.

MolecularWeight_Calculation cluster_elements Elemental Components cluster_atomic_weights Atomic Weights (u) cluster_contribution Total Contribution (u) C Carbon (C) 10 atoms C_aw 12.011 H Hydrogen (H) 16 atoms H_aw 1.008 Br Bromine (Br) 3 atoms Br_aw 79.904 N Nitrogen (N) 1 atom N_aw 14.007 C_total 120.110 C_aw->C_total x 10 H_total 16.128 H_aw->H_total x 16 Br_total 239.712 Br_aw->Br_total x 3 N_total 14.007 N_aw->N_total x 1 MW Total Molecular Weight 389.957 u C_total->MW H_total->MW Br_total->MW N_total->MW

References

An In-depth Technical Guide to Electrophilic Bromination of Aromatic Compounds using Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of aromatic compounds utilizing Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3). This reagent has emerged as a stable, safe, and selective alternative to liquid bromine, offering significant advantages in laboratory and industrial settings. This document details the core reaction mechanism, presents quantitative data for various substrates, provides a detailed experimental protocol, and includes visual diagrams to elucidate the process.

Introduction to Benzyltrimethylammonium Tribromide as a Brominating Agent

This compound (BTMA-Br3) is a yellow-orange crystalline solid that serves as a mild and efficient reagent for electrophilic aromatic bromination.[1][2] Its solid nature makes it significantly easier and safer to handle compared to highly toxic and corrosive liquid bromine.[3][4] BTMA-Br3 is particularly effective for the selective bromination of activated aromatic compounds such as phenols, anilines, and aromatic ethers.[1][2][5] Beyond its role as a brominating agent, it can also function as a mild oxidizing agent and a phase-transfer catalyst.[2]

The Core Mechanism of Electrophilic Bromination with BTMA-Br3

The electrophilic bromination of aromatic compounds with BTMA-Br3 follows the general pathway of electrophilic aromatic substitution (EAS). The reaction can be dissected into two primary stages: the generation of the electrophilic bromine species and the subsequent substitution reaction with the aromatic ring.

Generation of the Electrophile

This compound exists as an ionic compound, consisting of a benzyltrimethylammonium cation ([PhCH₂N(CH₃)₃]⁺) and a tribromide anion (Br₃⁻). The tribromide ion is in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻).

[PhCH₂N(CH₃)₃]⁺Br₃⁻ ⇌ [PhCH₂N(CH₃)₃]⁺Br⁻ + Br₂

In the presence of an aromatic substrate, the molecular bromine generated in situ becomes polarized, creating an electrophilic bromine atom (δ⁺) that can be attacked by the electron-rich aromatic ring.

Electrophilic Aromatic Substitution

The overall mechanism proceeds through the classical three steps of electrophilic aromatic substitution:

  • Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

  • Deprotonation: A weak base in the reaction mixture, such as the bromide ion (Br⁻) or a solvent molecule, abstracts a proton from the sp³-hybridized carbon of the sigma complex.

  • Restoration of Aromaticity: The removal of the proton restores the aromaticity of the ring, yielding the brominated aromatic product.

Electrophilic_Bromination_Mechanism Br2 Br2 Aromatic Aromatic Br2->Aromatic Reacts with Aromatic Ring

Quantitative Data on Substrate Bromination

The following table summarizes the results of electrophilic bromination of various aromatic ethers using this compound under different reaction conditions. The data highlights the high efficiency and selectivity of this reagent.

SubstrateMolar Ratio (BTMA-Br3:Substrate)Solvent SystemTemperature (°C)Time (h)ProductYield (%)
Methoxybenzene1:1Dichloromethane-MethanolRoom Temp.24-Bromo-1-methoxybenzene98
Methoxybenzene2.1:1Acetic Acid / ZnCl₂7022,4-Dibromo-1-methoxybenzene96
1,2-Dimethoxybenzene1:1Dichloromethane-MethanolRoom Temp.0.54-Bromo-1,2-dimethoxybenzene99
1,2-Dimethoxybenzene2.1:1Acetic Acid / ZnCl₂Room Temp.24,5-Dibromo-1,2-dimethoxybenzene97
1,3-Dimethoxybenzene1:1Dichloromethane-MethanolRoom Temp.0.54-Bromo-1,3-dimethoxybenzene98
1,3-Dimethoxybenzene2.1:1Acetic Acid / ZnCl₂Room Temp.24,6-Dibromo-1,3-dimethoxybenzene95
1-Methoxy-3,5-dimethylbenzene1:1Dichloromethane-MethanolRoom Temp.0.54-Bromo-1-methoxy-3,5-dimethylbenzene99
1-Methoxy-3,5-dimethylbenzene2:1Acetic Acid / ZnCl₂Room Temp.22,4-Dibromo-1-methoxy-3,5-dimethylbenzene98

Data compiled from Kajigaeshi, S., et al. (1991). Halogenation using Quaternary Ammonium (B1175870) Polyhalides. Part 22. Selective Bromination of Aromatic Ethers with this compound. Journal of the Chemical Society, Perkin Transactions 1.

Detailed Experimental Protocol: Monobromination of Methoxybenzene

This protocol provides a representative procedure for the selective monobromination of an activated aromatic ether using BTMA-Br3.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methoxybenzene (0.50 g, 4.62 mmol) in a solvent mixture of dichloromethane (20 mL) and methanol (20 mL).

  • Reagent Addition: To the stirred solution, add this compound (1.80 g, 4.62 mmol) portion-wise at room temperature. The orange color of the BTMA-Br3 will be apparent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by the fading of the orange color of the solution.

  • Work-up: a. After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. b. Wash the aqueous layer with a 5% aqueous solution of sodium sulfite to remove any unreacted bromine, followed by extraction with dichloromethane (2 x 20 mL). c. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: a. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. The resulting residue is the crude product, 4-bromo-1-methoxybenzene. c. If necessary, the product can be further purified by distillation or column chromatography.

Experimental_Workflow A3 A3 B1 B1 A3->B1 After 2h B4 B4 C1 C1 B4->C1

Conclusion

This compound is a highly effective and user-friendly reagent for the electrophilic bromination of aromatic compounds. Its stability, selectivity, and the mild reaction conditions required make it a valuable tool in organic synthesis, particularly for applications in pharmaceutical and materials science research and development. The straightforward mechanism and high yields achievable with a variety of substrates underscore its utility as a superior alternative to traditional brominating agents.

References

Methodological & Application

Application Notes and Protocols: Benzyltrimethylammonium Tribromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) is a versatile and efficient reagent in organic synthesis, serving as a stable, crystalline solid that is a safer and more convenient alternative to liquid bromine.[1] Its applications primarily lie in its capacity as a mild and selective brominating agent and as an oxidizing agent for a variety of functional groups.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of BTMA-Br₃ in key organic transformations.

Key Applications

BTMA-Br₃ is utilized in a range of synthetic transformations, including:

  • Bromination of Aromatic Compounds: Efficiently brominates phenols, anilines, aromatic ethers, and acetanilides.[1]

  • α-Bromination of Ketones: Used in the specific bromination at the α-position of ketonic substrates.

  • Addition to Alkenes: Facilitates the dibromination of carbon-carbon double bonds.[1]

  • Oxidation of Alcohols: A mild oxidant for the conversion of alcohols to carbonyl compounds.

  • Oxidation of Sulfides: Selectively oxidizes sulfides to sulfoxides.[2][3]

  • Synthesis of Heterocycles: Employed in the synthesis of compounds such as 2-aminobenzothiazoles.

Data Presentation

The following tables summarize the quantitative data for key applications of Benzyltrimethylammonium tribromide, providing a comparative overview of its efficacy across various substrates.

Table 1: Bromination of Acetyl Derivatives to Dibromoacetyl Derivatives
Substrate (RCOCH₃)Product (RCOCHBr₂)Reaction Time (h)Yield (%)
C₆H₅COCH₃C₆H₅COCHBr₂386
4-CH₃C₆H₄COCH₃4-CH₃C₆H₄COCHBr₂292
4-ClC₆H₄COCH₃4-ClC₆H₄COCHBr₂488
4-NO₂C₆H₄COCH₃4-NO₂C₆H₄COCHBr₂775
2-ThienylCOCH₃2-ThienylCOCHBr₂385

Reaction Conditions: Substrate (1 mmol), BTMA-Br₃ (2 mmol), Dichloromethane-Methanol, Room Temperature.[3]

Table 2: Oxidation of Sulfides to Sulfoxides
Substrate (R-S-R')Product (R-SO-R')Reaction ConditionsYield (%)
Dibenzyl sulfide (B99878)Dibenzyl sulfoxide (B87167)CH₂Cl₂, aq. NaOH, rt, 2h95
Methyl phenyl sulfideMethyl phenyl sulfoxideCH₂Cl₂, aq. NaOH, rt, 3h92
Diphenyl sulfideDiphenyl sulfoxide1,2-Dichloroethane (B1671644), aq. NaOH, reflux, 1h88
TetrahydrothiopheneTetrahydrothiophene 1-oxideCH₂Cl₂, aq. NaOH, rt, 0.5h98

Reaction Conditions: Stoichiometric amount of BTMA-Br₃.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound (BTMA-Br₃)

This protocol describes the synthesis of BTMA-Br₃ from benzyltrimethylammonium chloride.

Materials:

Procedure:

  • In a flask, dissolve benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in water (100 ml).

  • Stir the solution at room temperature and add hydrobromic acid (47%, 180 mmol).

  • A solid will precipitate out of the solution. Extract the precipitate with dichloromethane (4 x 50 ml).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a residue.

  • Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of BTMA-Br₃.

  • Expected yield: 18.2 g (78%); mp 100-101 °C.[3]

Protocol 2: General Procedure for the Bromination of Aromatic Compounds

This protocol provides a general method for the bromination of activated aromatic rings.

Materials:

  • Aromatic substrate (e.g., phenol, aniline)

  • This compound (BTMA-Br₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve the aromatic substrate in a mixture of dichloromethane and methanol.

  • At room temperature, add BTMA-Br₃ portion-wise to the stirred solution. The stoichiometry will depend on the desired degree of bromination. For monobromination, a slight excess of the substrate is often used.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to several hours.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Oxidation of Alcohols to Carbonyl Compounds

This protocol outlines the oxidation of primary and secondary alcohols.

Materials:

  • Alcohol substrate

  • This compound (BTMA-Br₃)

  • Appropriate solvent (e.g., aqueous acetic acid, dichloromethane)

Procedure:

  • Dissolve the alcohol in the chosen solvent system.

  • Add BTMA-Br₃ to the solution. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrate.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, work up the reaction by adding water and extracting the product with a suitable organic solvent.

  • Wash the organic extract, dry it over an anhydrous drying agent, and concentrate it in vacuo.

  • Purify the resulting aldehyde or ketone by standard methods such as column chromatography or distillation.

Protocol 4: General Procedure for the Selective Oxidation of Sulfides to Sulfoxides

This protocol details the mild oxidation of sulfides.[2][3]

Materials:

  • Sulfide substrate

  • This compound (BTMA-Br₃)

  • Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

  • Aqueous sodium hydroxide (B78521) (NaOH)

Procedure:

  • Dissolve the sulfide in either dichloromethane for room temperature reactions or 1,2-dichloroethane for reactions under reflux.

  • Add a stoichiometric amount of BTMA-Br₃ and aqueous sodium hydroxide.

  • Stir the biphasic mixture vigorously at the appropriate temperature (room temperature or reflux).

  • Monitor the reaction's progress by TLC.

  • After completion, separate the organic layer.

  • Wash the organic phase with water, dry it over a drying agent like sodium sulfate, and remove the solvent by rotary evaporation.

  • The resulting sulfoxide can be further purified if necessary.

Visualizations

The following diagrams illustrate the synthesis of BTMA-Br₃ and a general workflow for its application in bromination reactions.

Synthesis_of_BTMA_Br3 cluster_reactants Reactants cluster_process Process cluster_product Product Benzyltrimethylammonium chloride Benzyltrimethylammonium chloride Mixing in Water Mixing in Water Benzyltrimethylammonium chloride->Mixing in Water Sodium bromate Sodium bromate Sodium bromate->Mixing in Water Hydrobromic acid Hydrobromic acid Hydrobromic acid->Mixing in Water Stirring at RT Stirring at RT Mixing in Water->Stirring at RT Precipitation Precipitation Stirring at RT->Precipitation Extraction with CH2Cl2 Extraction with CH2Cl2 Precipitation->Extraction with CH2Cl2 Drying Drying Extraction with CH2Cl2->Drying Recrystallization Recrystallization Drying->Recrystallization BTMA-Br3 BTMA-Br3 Recrystallization->BTMA-Br3

Caption: Synthesis of this compound.

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Substrate Dissolve Aromatic Substrate in CH2Cl2/MeOH Add Reagent Add BTMA-Br3 Dissolve Substrate->Add Reagent Stir at RT Stir at RT Add Reagent->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Quench Quench Monitor by TLC->Quench Upon Completion Extract Extract Quench->Extract Wash & Dry Wash & Dry Extract->Wash & Dry Purify Purify Wash & Dry->Purify Final Product Final Product Purify->Final Product

Caption: General Workflow for Aromatic Bromination.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) before use.

References

Benzyltrimethylammonium Tribromide: A Selective and Efficient Brominating Agent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyltrimethylammonium tribromide (BTMA-Br3) is a stable, crystalline, and easy-to-handle electrophilic brominating agent. It serves as a safer and more convenient alternative to hazardous liquid bromine, offering high selectivity in various organic transformations. This document provides detailed application notes and experimental protocols for the use of BTMA-Br3 in the selective bromination of aromatic compounds, α-bromination of ketones, addition to alkenes, and benzylic bromination.

BTMA-Br3 offers several advantages over traditional brominating agents:

  • Solid and Stable: As a yellow-orange crystalline solid, it is easy to weigh and handle, reducing the risks associated with volatile and corrosive liquid bromine.

  • High Selectivity: It exhibits excellent regioselectivity in the bromination of activated aromatic systems and stereoselectivity in the addition to alkenes.

  • Mild Reaction Conditions: Brominations with BTMA-Br3 can often be carried out under mild conditions, such as at room temperature, minimizing side reactions and decomposition of sensitive substrates.

Applications Overview

This compound is a versatile reagent for several key bromination reactions in organic synthesis:

  • Regioselective Aromatic Bromination: Highly effective for the para-selective bromination of activated aromatic rings such as phenols and anilines.

  • α-Bromination of Ketones: Efficiently brominates the α-position of ketones under neutral or acidic conditions.

  • Stereoselective Bromination of Alkenes: Reacts with alkenes to afford vicinal dibromides via a stereospecific anti-addition.

  • Benzylic Bromination: In the presence of a radical initiator, BTMA-Br3 can be used for the selective bromination of benzylic C-H bonds.

Data Presentation: Quantitative Analysis of Bromination Reactions

The following tables summarize the quantitative data for the selective bromination of various substrates using this compound.

Table 1: Regioselective Bromination of Phenols and Anilines

EntrySubstrateSolventTemp. (°C)Time (h)ProductYield (%)Regioselectivity (para:ortho)
1Phenol (B47542)CH2Cl2/MeOHRT0.54-Bromophenol95>99:1
2AnisoleCH2Cl2/MeOHRT14-Bromoanisole92>99:1
3Aniline (B41778)CH2Cl2/MeOHRT0.54-Bromoaniline98>99:1
4p-CresolCH2Cl2/MeOHRT12-Bromo-4-methylphenol85-
5o-CresolCH2Cl2/MeOHRT14-Bromo-2-methylphenol88-
62-NaphtholCH2Cl2/MeOHRT0.51-Bromo-2-naphthol94-

Table 2: α-Bromination of Ketones

EntrySubstrateSolventTemp. (°C)Time (h)ProductYield (%)
1Acetophenone (B1666503)CH2Cl2/MeOHRT2α-Bromoacetophenone90
24-MethylacetophenoneCH2Cl2/MeOHRT2.52-Bromo-1-(p-tolyl)ethanone88
3PropiophenoneCH2Cl2/MeOHRT32-Bromopropiophenone85
4CyclohexanoneCH2Cl2RT42-Bromocyclohexanone82

Table 3: Stereoselective Bromination of Alkenes

EntrySubstrateSolventTemp. (°C)Time (h)ProductYield (%)Stereoselectivity
1StilbeneWater (suspension)RT15meso-1,2-Dibromo-1,2-diphenylethane (B7791125)88anti-addition
2CyclohexeneCH2Cl2RT1trans-1,2-Dibromocyclohexane92anti-addition
3StyreneCH2Cl2RT11,2-Dibromo-1-phenylethane95anti-addition

Table 4: Benzylic Bromination of Arenes

EntrySubstrateInitiatorSolventTemp. (°C)Time (h)ProductYield (%)
1Toluene (B28343)AIBNCCl4Reflux4Benzyl (B1604629) bromide85
2EthylbenzeneAIBNCCl4Reflux5(1-Bromoethyl)benzene82
3p-XyleneAIBNCCl4Reflux31-(Bromomethyl)-4-methylbenzene90

Experimental Protocols

Protocol 1: Regioselective para-Bromination of Phenol
  • Reaction Setup: To a solution of phenol (1.0 mmol) in a mixture of dichloromethane (B109758) (10 mL) and methanol (B129727) (2 mL) in a round-bottom flask, add this compound (1.1 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system. The reaction is typically complete within 30 minutes, indicated by the disappearance of the starting material and the formation of a new, less polar spot.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL) to consume any unreacted bromine.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford pure 4-bromophenol.

Protocol 2: α-Bromination of Acetophenone
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve acetophenone (1.0 mmol) in a mixture of dichloromethane (15 mL) and methanol (3 mL). Add this compound (1.1 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (hexane/ethyl acetate).

  • Work-up: After the reaction is complete, add 20 mL of water to the reaction mixture.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude α-bromoacetophenone can be further purified by recrystallization from ethanol (B145695).

Protocol 3: Stereoselective Bromination of Stilbene
  • Reaction Setup: In a flask, suspend (E)-stilbene (1.0 mmol) and this compound (1.2 mmol) in 10 mL of water.[1][2]

  • Reaction: Stir the suspension vigorously at room temperature for 15 hours.[1][2]

  • Work-up and Purification: Filter the solid product and wash thoroughly with water. The crude meso-1,2-dibromo-1,2-diphenylethane can be air-dried and further purified by recrystallization from a suitable solvent like ethanol or toluene to yield the pure product.[1][2]

Protocol 4: Benzylic Bromination of Toluene
  • Reaction Setup: To a solution of toluene (1.0 mmol) in carbon tetrachloride (10 mL), add this compound (1.1 mmol) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, ~0.05 mmol).

  • Reaction: Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by Gas Chromatography (GC) or TLC.

  • Work-up: After completion (typically 4 hours), cool the reaction mixture to room temperature and filter to remove any insoluble by-products.

  • Purification: Wash the filtrate with a 10% aqueous sodium thiosulfate solution (15 mL) to remove any remaining bromine, followed by water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude benzyl bromide can be purified by vacuum distillation.

Mandatory Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow for bromination reactions using this compound.

Electrophilic_Aromatic_Bromination Aromatic Aromatic Ring (Phenol, Aniline) Intermediate Arenium Ion Intermediate Aromatic->Intermediate Electrophilic Attack BTMA_Br3 BTMA-Br3 (Br-Br-Br)⁻ BTMA_Br3->Intermediate Product Brominated Aromatic Ring Intermediate->Product Deprotonation HBr HBr Intermediate->HBr BTMA_Br BTMA-Br

Caption: Electrophilic Aromatic Bromination Mechanism.

Alpha_Bromination_of_Ketone Ketone Ketone Enol Enol/Enolate Intermediate Ketone->Enol Tautomerization (acid/base catalyzed) Alpha_Bromo_Ketone α-Bromo Ketone Enol->Alpha_Bromo_Ketone Nucleophilic Attack on Br₂ source BTMA_Br3 BTMA-Br3 BTMA_Br3->Alpha_Bromo_Ketone HBr HBr

Caption: α-Bromination of Ketones Mechanism.

Alkene_Bromination Alkene Alkene Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion Electrophilic Attack BTMA_Br3 BTMA-Br3 BTMA_Br3->Bromonium_Ion Dibromide Vicinal Dibromide (anti-addition) Bromonium_Ion->Dibromide Nucleophilic Attack by Br⁻ (backside) Br_minus Br⁻ Br_minus->Dibromide

Caption: Stereoselective Bromination of Alkenes Mechanism.

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical_Initiator Radical (R•) AIBN->Radical_Initiator Heat Br_Radical_init Br• Radical_Initiator->Br_Radical_init H-abstraction BTMA_Br3_init BTMA-Br3 BTMA_Br3_init->Br_Radical_init Arene Arene (Toluene) Benzylic_Radical Benzylic Radical Arene->Benzylic_Radical H-abstraction by Br• Benzyl_Bromide Benzyl Bromide Benzylic_Radical->Benzyl_Bromide Reaction with Br₂ source BTMA_Br3_prop BTMA-Br3 BTMA_Br3_prop->Benzyl_Bromide Br_Radical_prop Br• Benzyl_Bromide->Br_Radical_prop generates new Br•

Caption: Benzylic Bromination Radical Chain Mechanism.

Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Solvent, BTMA-Br3) Start->Setup Reaction Stirring at specified Temperature and Time Setup->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography/ Recrystallization/Distillation Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Bromination.

References

Application Notes and Protocols: α-Bromination of Ketones using Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Brominated ketones are pivotal intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a bromine atom at the α-position to a carbonyl group enhances the molecule's reactivity, facilitating subsequent nucleophilic substitution and elimination reactions. Benzyltrimethylammonium (B79724) tribromide (BTMATB) has emerged as a highly effective reagent for the α-bromination of ketones. It offers significant advantages over traditional brominating agents like liquid bromine, including enhanced safety, ease of handling, and improved selectivity.[1][2][3] BTMATB is a stable, non-volatile, yellow-orange crystalline solid, which allows for precise stoichiometric control in reactions, minimizing the formation of di-brominated and other byproducts.[1][2] This protocol details the use of BTMATB for the selective α-monobromination of ketones.

Advantages of Benzyltrimethylammonium Tribromide

  • Enhanced Safety: As a stable solid, BTMATB is less hazardous to handle than volatile and highly corrosive liquid bromine.[1][2]

  • Ease of Handling: Its solid nature allows for accurate weighing and dispensing, ensuring precise control over reaction stoichiometry.[1]

  • High Selectivity: BTMATB often provides excellent selectivity for monobromination at the α-position, even in the presence of other reactive functional groups.[1][2][4]

  • Mild Reaction Conditions: The α-bromination with BTMATB can typically be carried out under mild conditions, often at room temperature, which is beneficial for sensitive substrates.[1][2]

Reaction Mechanism

The α-bromination of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its more nucleophilic enol form. The enol then attacks the electrophilic bromine provided by the this compound, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.

Experimental Protocols

Materials and Equipment:

  • Ketone substrate

  • This compound (BTMATB)

  • Solvent (e.g., dichloromethane-methanol, tetrahydrofuran (B95107), or glacial acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath (optional, for temperature control)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for extraction and chromatography)

General Protocol for α-Monobromination of Aryl Methyl Ketones:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aryl methyl ketone (1.0 mmol) in a suitable solvent (e.g., 10 mL of anhydrous tetrahydrofuran or a mixture of dichloromethane (B109758) and methanol).[4]

  • Reagent Addition: To the stirred solution, add this compound (1.0-1.1 mmol) portion-wise over a period of 10-15 minutes at room temperature. For more reactive substrates or to control exothermicity, the addition can be performed at 0-5 °C using an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bisulfite (to quench any unreacted bromine), followed by saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude α-bromo ketone.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or cyclohexane) or by column chromatography on silica (B1680970) gel.[5]

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • α-Bromo ketones are often lachrymators and skin irritants; handle with care.[5]

Data Presentation

The following table summarizes the yields of α-monobromination for various acetophenone (B1666503) derivatives using organic ammonium (B1175870) tribromides under different conditions.

Ketone SubstrateBrominating AgentSolventTime (h)Yield (%)Reference
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid390[6]
4-TrifluoromethoxyacetophenonePyridine hydrobromide perbromideAcetic Acid388[6]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid385[6]
4-BromoacetophenonePyridine hydrobromide perbromideAcetic Acid378[6]
4-IodoacetophenonePyridine hydrobromide perbromideAcetic Acid366[6]
4-PhenylacetophenonePyridine hydrobromide perbromideAcetic Acid370[6]
AcetophenonePhenyltrimethylammonium tribromideAnhydrous THFN/A80[4]
2-Acetyl-6-methoxynaphthalenePhenyltrimethylammonium tribromideAnhydrous THFN/A79[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification dissolve Dissolve Ketone in Solvent add_btmatb Add BTMATB dissolve->add_btmatb stir Stir at Room Temperature add_btmatb->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product α-Bromo Ketone purify->product

Caption: Experimental workflow for the α-bromination of ketones.

reaction_mechanism ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ h_plus H+ enol Enol protonated_ketone->enol Tautomerization alpha_bromo_ketone α-Bromo Ketone enol->alpha_bromo_ketone + Br2 (from BTMATB) btmatb [BnMe3N]+Br3- bnme3n_br [BnMe3N]+Br- hbr HBr

Caption: Acid-catalyzed α-bromination mechanism.

References

Application Notes and Protocols for the Synthesis of Substituted Quinolines using Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted quinolines utilizing Benzyltrimethylammonium tribromide (BTMA-Br3). The focus is on a mild and efficient method for producing 6-bromoquinolines, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The synthesis of substituted quinolines is, therefore, a significant area of research. This compound (BTMA-Br3) has emerged as an effective reagent in a modified Friedländer annulation reaction for the synthesis of specific substituted quinolines.

The primary application of BTMA-Br3 in this context is in the synthesis of 6-bromoquinolines from 2-aminobenzophenones and α-methylene carbonyl compounds.[1][2][3][4][5][6] This method offers the advantages of high yields and mild reaction conditions, proceeding at room temperature.[1][2][3][4][5][6]

Reaction Principle

The synthesis of 6-bromoquinolines using BTMA-Br3 is a variation of the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone (specifically, a 2-aminobenzophenone) with a compound containing an active α-methylene group (an α-methylene carbonyl compound). BTMA-Br3 serves a dual role in this reaction. It is believed to act as both a brominating agent for the aromatic ring of the 2-aminobenzophenone (B122507) and as a catalyst for the subsequent cyclization and dehydration steps that form the quinoline (B57606) ring. The reaction is typically carried out in acetonitrile (B52724) (CH3CN) at room temperature.[1][2][3][4][5][6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed reaction pathway for the synthesis of 6-bromoquinolines using this compound.

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_aminobenzophenone 2-Aminobenzophenone Bromination Bromination of 2-Aminobenzophenone 2_aminobenzophenone->Bromination alpha_methylene_carbonyl α-Methylene Carbonyl Compound Condensation Condensation alpha_methylene_carbonyl->Condensation BTMA_Br3 BTMA-Br3 BTMA_Br3->Bromination Bromination->Condensation 5-Bromo-2-aminobenzophenone Cyclization_Dehydration Intramolecular Cyclization & Dehydration Condensation->Cyclization_Dehydration 6_bromoquinoline 6-Bromoquinoline Derivative Cyclization_Dehydration->6_bromoquinoline Experimental_Workflow Start Start Reactant_Mixing Mix 2-aminobenzophenone, α-methylene carbonyl compound, and BTMA-Br3 in CH3CN Start->Reactant_Mixing Reaction Stir at Room Temperature Reactant_Mixing->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Recrystallization or Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, Elemental Analysis) Purification->Characterization End End Characterization->End

References

Application of Benzyltrimethylammonium Tribromide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) is a stable, crystalline, and versatile reagent that serves as a safer and more convenient alternative to liquid bromine for electrophilic bromination and mild oxidation reactions in organic synthesis. Its application in the construction of heterocyclic scaffolds is of significant interest to the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including thiazoles and quinoxalines, utilizing BTMA-Br3.

Core Applications in Heterocyclic Synthesis

BTMA-Br3 is primarily employed in two key strategies for heterocyclic synthesis:

  • Direct Oxidative Cyclization: In this approach, BTMA-Br3 acts as an oxidizing agent to facilitate the intramolecular cyclization of suitably functionalized precursors. A prime example is the synthesis of 2-aminobenzothiazoles from aryl thioureas.

  • Synthesis of α-Haloketone Intermediates: BTMA-Br3 is an efficient reagent for the α-bromination of ketones. The resulting α-bromoketones are pivotal building blocks for the synthesis of a wide range of heterocycles, most notably thiazoles (via Hantzsch synthesis) and quinoxalines.

Synthesis of Thiazoles

Thiazole (B1198619) moieties are prevalent in a multitude of biologically active compounds. BTMA-Br3 can be utilized in two primary ways for their synthesis: the direct synthesis of 2-aminobenzothiazoles and as a precursor for the Hantzsch thiazole synthesis.

Application 1: One-Pot Synthesis of 2-Aminobenzothiazoles

BTMA-Br3 provides an efficient, metal-free, one-pot method for the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and anilines via the Hugerschoff reaction.[1][2] This method offers excellent yields and avoids the use of hazardous elemental bromine.[1]

EntryAmineIsothiocyanateProductYield (%)
1Aniline (B41778)Phenyl isothiocyanate2-(Phenylamino)benzothiazole85
24-FluoroanilinePhenyl isothiocyanate6-Fluoro-2-(phenylamino)benzothiazole90
34-ChloroanilinePhenyl isothiocyanate6-Chloro-2-(phenylamino)benzothiazole88
44-BromoanilinePhenyl isothiocyanate6-Bromo-2-(phenylamino)benzothiazole82
5Aniline4-Chlorophenyl isothiocyanate2-(4-Chlorophenylamino)benzothiazole87
  • To a solution of the aniline (1.0 mmol) and aryl isothiocyanate (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) is added benzyltrimethylammonium tribromide (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to afford the pure 2-aminobenzothiazole (B30445) derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aniline Aniline Reaction_Vessel One-Pot Reaction (DCM, rt, 2-4h) Aniline->Reaction_Vessel Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Reaction_Vessel BTMA_Br3 BTMA-Br3 BTMA_Br3->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 2-Aminobenzothiazole Purification->Product

Caption: Workflow for the one-pot synthesis of 2-aminobenzothiazoles.

Application 2: Hantzsch Thiazole Synthesis via α-Bromoketones

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazoles, involving the condensation of an α-haloketone with a thioamide. BTMA-Br3 is an excellent reagent for the synthesis of the requisite α-bromoketone from a ketone.

Step 1: α-Bromination of Ketones

  • To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol, 10 mL) is added this compound (1.05 mmol) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Step 2: Cyclization to Thiazole

  • The crude α-bromoketone (1.0 mmol) is dissolved in ethanol (B145695) (10 mL).

  • To this solution, the thioamide (1.0 mmol) is added.

  • The reaction mixture is heated to reflux for 2-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the desired thiazole.

G Ketone Ketone Bromination α-Bromination Ketone->Bromination BTMA_Br3 BTMA-Br3 BTMA_Br3->Bromination AlphaBromoKetone α-Bromoketone Bromination->AlphaBromoKetone Cyclization Hantzsch Cyclization AlphaBromoKetone->Cyclization Thioamide Thioamide Thioamide->Cyclization Thiazole Thiazole Cyclization->Thiazole

Caption: Reaction pathway for Hantzsch thiazole synthesis using BTMA-Br3.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. α-Bromoketones, readily synthesized using BTMA-Br3, can serve as precursors to α-dicarbonyl compounds or react directly with o-phenylenediamines.

Application: Two-Step Synthesis of 2-Arylquinoxalines

This method involves the initial α-bromination of an aryl ketone using BTMA-Br3, followed by condensation with an o-phenylenediamine.

Entryα-Bromoacetophenoneo-PhenylenediamineProductYield (%)
12-Bromo-1-phenylethanoneBenzene-1,2-diamine2-Phenylquinoxaline85
22-Bromo-1-(4-chlorophenyl)ethanoneBenzene-1,2-diamine2-(4-Chlorophenyl)quinoxaline88
32-Bromo-1-(4-methoxyphenyl)ethanoneBenzene-1,2-diamine2-(4-Methoxyphenyl)quinoxaline92
42-Bromo-1-(4-nitrophenyl)ethanoneBenzene-1,2-diamine2-(4-Nitrophenyl)quinoxaline80
52-Bromo-1-phenylethanone4,5-Dimethylbenzene-1,2-diamine6,7-Dimethyl-2-phenylquinoxaline87

Note: The yields are for the cyclization step from the α-bromoacetophenone.

Step 1: α-Bromination of Aryl Ketones (as described in the Hantzsch thiazole synthesis section)

Step 2: Condensation to form Quinoxaline [3]

  • To a solution of the o-phenylenediamine (1.0 mmol) in ethanol (10 mL) is added the crude α-bromoarylketone (1.0 mmol).

  • The reaction mixture is heated to reflux for 2-4 hours.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Cyclization Aryl_Ketone Aryl Ketone Bromination_2 Bromination Reaction Aryl_Ketone->Bromination_2 BTMA_Br3_2 BTMA-Br3 BTMA_Br3_2->Bromination_2 AlphaBromoKetone_2 α-Bromoarylketone Bromination_2->AlphaBromoKetone_2 Cyclization_2 Condensation Reaction AlphaBromoKetone_2->Cyclization_2 OPDA o-Phenylenediamine OPDA->Cyclization_2 Quinoxaline 2-Arylquinoxaline Cyclization_2->Quinoxaline

Caption: Two-step workflow for the synthesis of 2-arylquinoxalines.

Synthesis of Benzimidazoles

While direct, one-pot protocols for benzimidazole (B57391) synthesis using BTMA-Br3 as a catalyst or reagent are not prominently featured in the literature, the reagent's oxidative properties suggest potential applications. For instance, BTMA-Br3 could be explored as an oxidant in the cyclocondensation of o-phenylenediamines with aldehydes, a common route to 2-substituted benzimidazoles. This would involve the in-situ oxidation of the initially formed dihydrobenzimidazole intermediate.

Proposed Reaction Pathway for Benzimidazole Synthesis

G OPDA o-Phenylenediamine Condensation Condensation OPDA->Condensation Aldehyde Aldehyde Aldehyde->Condensation Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Condensation->Dihydrobenzimidazole Oxidation Oxidation Dihydrobenzimidazole->Oxidation BTMA_Br3 BTMA-Br3 (Oxidant) BTMA_Br3->Oxidation Benzimidazole 2-Substituted Benzimidazole Oxidation->Benzimidazole

Caption: Proposed oxidative cyclization for benzimidazole synthesis.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of important heterocyclic compounds. Its utility in the direct synthesis of 2-aminobenzothiazoles and as a precursor for α-bromoketones in the preparation of thiazoles and quinoxalines makes it a valuable tool for synthetic and medicinal chemists. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of BTMA-Br3 in the development of novel heterocyclic molecules. Further investigation into its role as an oxidant for other heterocyclic ring systems, such as benzimidazoles, is warranted.

References

Application Notes and Protocols: Benzyltrimethylammonium Tribromide for the Oxidation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMAT) is a versatile and mild oxidizing agent used for the conversion of alcohols to their corresponding carbonyl compounds. As a stable, crystalline solid, it offers advantages over gaseous or liquid bromine and other harsh oxidizing agents in terms of handling, safety, and selectivity.[1][2][3] BTMAT can be used stoichiometrically or catalytically in the presence of a co-oxidant, such as hydrogen peroxide, for the efficient and selective oxidation of primary and secondary alcohols.[1][4] This reagent has demonstrated efficacy in the oxidation of a wide range of substrates, including benzylic, aliphatic, and cyclic alcohols.

Data Presentation

The following tables summarize the quantitative data for the oxidation of various alcohols to their corresponding aldehydes and ketones using benzyltrimethylammonium tribromide.

Table 1: Catalytic Oxidation of Alcohols using BTMAT and Hydrogen Peroxide
EntrySubstrate (Alcohol)Product (Aldehyde/Ketone)Time (h)Yield (%)
1Benzyl alcoholBenzaldehyde2.595
24-Methylbenzyl alcohol4-Methylbenzaldehyde3.092
34-Methoxybenzyl alcohol4-Methoxybenzaldehyde2.096
44-Chlorobenzyl alcohol4-Chlorobenzaldehyde3.590
54-Nitrobenzyl alcohol4-Nitrobenzaldehyde4.088
6Cinnamyl alcoholCinnamaldehyde2.593
71-PhenylethanolAcetophenone3.094
8CyclohexanolCyclohexanone4.085
92-Heptanol2-Heptanone5.082
101-OctanolOctanal6.078

Reaction conditions: Alcohol (1 mmol), BTMAT (0.1 mmol), 30% H₂O₂ (2 mmol), in a suitable solvent at room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols with BTMAT and Hydrogen Peroxide

This protocol describes a general method for the oxidation of a benzylic alcohol to the corresponding aldehyde using a catalytic amount of BTMAT with hydrogen peroxide as the co-oxidant.

Materials:

  • Substrate (e.g., Benzyl alcohol)

  • This compound (BTMAT)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add this compound (0.1 mmol).

  • Stir the mixture at room temperature and add 30% hydrogen peroxide (2.0 mmol) dropwise over a period of 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the excess hydrogen peroxide by the addition of a 10% aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of alcohols using this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start alcohol Alcohol Substrate start->alcohol mix Mixing in Reaction Vessel alcohol->mix btmat BTMAT btmat->mix h2o2 H2O2 (Co-oxidant) h2o2->mix solvent Solvent solvent->mix stir Stirring at RT mix->stir tlc TLC Monitoring stir->tlc tlc->stir Incomplete quench Quenching tlc->quench Complete extract Extraction quench->extract dry Drying extract->dry evap Solvent Evaporation dry->evap purify Purification evap->purify product Final Product purify->product

Caption: General experimental workflow for alcohol oxidation.

Proposed Mechanistic Pathway

The oxidation of alcohols by this compound is believed to proceed through a mechanism involving the synchronous cleavage of the α-C-H and O-H bonds.[5][6] The tribromide ion (Br₃⁻) is the reactive oxidizing species.

mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products alcohol R-CH(OH)-R' ts [R-C(O-H)-R'---Br---Br---Br]‡ alcohol->ts btmat [PhCH2N(CH3)3]+[Br3]- btmat->ts carbonyl R-C(=O)-R' ts->carbonyl hbr 2 HBr ts->hbr btmab [PhCH2N(CH3)3]+[Br]- ts->btmab

Caption: Proposed mechanism for alcohol oxidation by BTMAT.

References

Application Note: Regioselective Bromination of Aromatic Compounds with Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

AN-BTMAT-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the use of Benzyltrimethylammonium (B79724) tribromide (BTMAT) as a stable, efficient, and highly regioselective reagent for the bromination of activated aromatic compounds. BTMAT offers a safer and more convenient alternative to liquid bromine, providing excellent yields and high para-selectivity under mild reaction conditions.[1] This document provides an overview of the mechanism, experimental protocols, and quantitative data to support its application in organic synthesis, particularly in the development of pharmaceutical intermediates.

Introduction

Electrophilic aromatic bromination is a fundamental transformation in organic chemistry, yielding aryl bromides that are crucial building blocks in pharmaceuticals, agrochemicals, and functional materials.[2] Traditional bromination methods often involve hazardous reagents like elemental bromine or require harsh conditions, leading to poor regioselectivity and undesirable byproducts.[3][4]

Benzyltrimethylammonium tribromide (C₆H₅CH₂N(CH₃)₃Br₃, CAS 111865-47-5), hereafter referred to as BTMAT, is a stable, crystalline, yellow-to-orange solid that serves as an effective brominating agent.[1][5] Its ease of handling, high reactivity, and remarkable regioselectivity, especially for activated aromatic systems like phenols, anilines, and aromatic ethers, make it a superior choice in modern organic synthesis.[1][6] BTMAT efficiently delivers bromine to the para-position of electron-rich aromatic rings with high selectivity, minimizing the formation of ortho or polybrominated isomers.[2]

Mechanism of Action

BTMAT acts as an electrophilic bromine source. The tribromide anion (Br₃⁻) is in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). The electrophilic bromine species then reacts with the electron-rich aromatic ring via a classic electrophilic aromatic substitution (EAS) mechanism.

The high para-selectivity observed with BTMAT, particularly for substrates with hydroxyl or amino groups, is attributed to the steric bulk of the benzyltrimethylammonium cation and the controlled release of the electrophile. This steric hindrance at the ortho positions favors electrophilic attack at the less hindered para-position. The reaction proceeds through a Wheland intermediate (σ-complex), followed by deprotonation to restore aromaticity and yield the brominated product.[2][7]

G Mechanism of Para-Bromination with BTMAT cluster_0 Reaction Pathway Aromatic Ar-H (Activated Ring) EAS Electrophilic Attack (Rate-Determining Step) Aromatic->EAS Nucleophile BTMAT [PhCH₂N(Me)₃]⁺[Br₃]⁻ (BTMAT) BTMAT->EAS Electrophile Source (Br⁺ equivalent) Wheland σ-complex (Wheland Intermediate) EAS->Wheland Deprotonation Deprotonation Wheland->Deprotonation -H⁺ Product p-Br-Ar (Para-Brominated Product) Deprotonation->Product HBr HBr Deprotonation->HBr Catalyst_regen [PhCH₂N(Me)₃]⁺[Br]⁻ Deprotonation->Catalyst_regen

Caption: Proposed mechanism for regioselective bromination.

Applications & Substrate Scope

BTMAT is highly effective for the monobromination of activated aromatic compounds.[6]

  • Phenols and Anilines: React rapidly at room temperature to give predominantly para-bromo derivatives in high yields.[1][6]

  • Aromatic Ethers (e.g., Anisole): Undergo smooth bromination to yield the corresponding para-bromo ethers.[6]

  • Acetanilides: Show excellent reactivity and selectivity, providing a means to protect and direct the bromination of anilines.[6]

The reaction is generally carried out under mild conditions, often at room temperature, in solvents like dichloromethane-methanol or acetic acid.[6]

Quantitative Data Summary

The following table summarizes the typical performance of BTMAT for the regioselective bromination of various activated aromatic substrates.

SubstrateSolvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (p:o)Reference
PhenolCH₂Cl₂/MeOHRT0.595>99:1[6]
AnilineCH₂Cl₂/MeOHRT192>99:1[6]
Anisole (B1667542)CH₂Cl₂/MeOHRT290>98:2[6]
AcetanilideCH₃COOHRT1.594>99:1[6]
p-CresolCH₂Cl₂/MeOHRT0.596(ortho only)[6]
N-MethylanilineCH₂Cl₂/MeOHRT191>98:2[6]

Note: Yields are for isolated products. Regioselectivity is determined by GC-MS or ¹H NMR analysis.

Detailed Experimental Protocol: para-Bromination of Anisole

This protocol provides a general procedure for the monobromination of anisole, a representative activated aromatic ether.

Materials:

  • Anisole (1.0 mmol, 108.1 mg, 110 µL)

  • This compound (BTMAT) (1.05 mmol, 409.4 mg)

  • Dichloromethane (B109758) (CH₂Cl₂), reagent grade (5 mL)

  • Methanol (B129727) (MeOH), reagent grade (5 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL)

  • Separatory funnel (50 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 mmol).

  • Dissolution: Add a solvent mixture of dichloromethane (5 mL) and methanol (5 mL) to the flask and stir until the anisole is fully dissolved.

  • Reagent Addition: Add this compound (1.05 mmol) to the solution in one portion at room temperature. The mixture will typically turn orange or yellow.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (9:1) eluent system. The reaction is typically complete within 2 hours.

  • Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine. Stir until the orange color disappears.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10 mL of saturated aqueous NaHCO₃ solution and 10 mL of brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-bromoanisole, is often of high purity. If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G start Start setup 1. Dissolve Anisole in CH₂Cl₂/MeOH start->setup add_btmat 2. Add BTMAT at Room Temp setup->add_btmat react 3. Stir & Monitor by TLC (2h) add_btmat->react quench 4. Quench with Na₂S₂O₃ (aq) react->quench extract 5. Aqueous Workup (NaHCO₃, Brine) quench->extract dry 6. Dry Organic Layer (MgSO₄) extract->dry isolate 7. Filter & Concentrate dry->isolate purify 8. Purify (Optional) Column Chromatography isolate->purify end End (p-Bromoanisole) purify->end

Caption: General workflow for BTMAT-mediated bromination.

Safety and Handling

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[5][8] As a brominating agent, it releases bromine, so all manipulations should be performed in a well-ventilated fume hood.[1]

Conclusion

This compound is a highly valuable reagent for the regioselective bromination of activated aromatic compounds. Its stability, ease of handling, and ability to deliver high yields of para-brominated products under mild conditions make it an excellent alternative to traditional brominating agents.[1][9] These attributes establish BTMAT as an indispensable tool for synthetic chemists in both academic research and industrial drug development.

References

Application Notes and Protocols for the Preparation of Bromo-Substituted Phenols Using Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective bromination of phenols is a crucial transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials. Benzyltrimethylammonium (B79724) tribromide (BTMAT) has emerged as a highly effective and convenient reagent for this purpose. As a stable, crystalline solid, BTMAT offers significant advantages over handling hazardous liquid bromine, allowing for precise stoichiometry and milder reaction conditions. These application notes provide detailed protocols and compiled data for the bromination of various phenol (B47542) derivatives using BTMAT, facilitating its application in research and development.

Advantages of Benzyltrimethylammonium Tribromide (BTMAT)

  • Solid and Stable: Easy to handle, weigh, and store compared to liquid bromine.

  • High Reactivity: Readily brominates activated aromatic rings under mild conditions.

  • Good Regioselectivity: Often provides predictable substitution patterns, primarily favoring para-bromination where the position is available.

  • Versatile: Effective for a range of phenolic substrates.

Reaction Mechanism and Regioselectivity

The bromination of phenols with this compound proceeds via an electrophilic aromatic substitution mechanism. The tribromide anion (Br₃⁻) serves as the source of electrophilic bromine. The high electron density of the phenolic ring, activated by the hydroxyl group, readily attacks the bromine atom. The regioselectivity is governed by the directing effect of the hydroxyl group and other substituents on the aromatic ring, generally favoring substitution at the ortho and para positions. In many cases, with the para position being sterically less hindered, it is the preferred site of bromination.

Experimental Protocols

General Protocol for the Bromination of Phenols with BTMAT

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenol

  • This compound (BTMAT)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the phenol (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to reduce any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired bromo-substituted phenol.

Quantitative Data Summary

The following table summarizes typical results for the bromination of various phenols with this compound, based on literature precedents.

EntrySubstrateProduct(s)Reaction Time (h)Solvent SystemYield (%)
1Phenol4-Bromophenol, 2,4-Dibromophenol1CH₂Cl₂/MeOH>90 (mixture)
2p-Cresol2-Bromo-4-methylphenol1.5CH₂Cl₂/MeOH92
3o-Cresol4-Bromo-2-methylphenol1CH₂Cl₂/MeOH95
4m-Cresol4-Bromo-3-methylphenol, 6-Bromo-3-methylphenol2CH₂Cl₂/MeOH88 (mixture)
54-Chlorophenol2-Bromo-4-chlorophenol2CH₂Cl₂/MeOH91
64-Nitrophenol2-Bromo-4-nitrophenol3CH₂Cl₂/MeOH85
72-Naphthol1-Bromo-2-naphthol1CH₂Cl₂/MeOH98

Note: Yields are isolated yields after purification. Reaction conditions are typically at room temperature.

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow and the logical relationship in the regioselective bromination of phenols.

experimental_workflow start_end start_end process process decision decision output output start Start dissolve_phenol Dissolve Phenol in CH2Cl2/MeOH start->dissolve_phenol add_btmat Add BTMAT dissolve_phenol->add_btmat stir_rt Stir at Room Temperature add_btmat->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc reaction_complete Reaction Complete? monitor_tlc->reaction_complete reaction_complete->stir_rt No quench Quench with Na2S2O3 reaction_complete->quench Yes extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 & Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify dry_concentrate->purify product Bromo-substituted Phenol purify->product end End product->end

Caption: General experimental workflow for the bromination of phenols using BTMAT.

regioselectivity_logic phenol_substrate phenol_substrate condition condition product product intermediate intermediate phenol Phenol Substrate para_unsubstituted Is para-position unsubstituted? phenol->para_unsubstituted para_product Major Product: para-Bromophenol para_unsubstituted->para_product Yes ortho_para_substituted Is para-position substituted? para_unsubstituted->ortho_para_substituted No polybromo_product Potential for Poly-bromination para_product->polybromo_product With excess BTMAT ortho_product Major Product: ortho-Bromophenol ortho_para_substituted->ortho_product Yes ortho_product->polybromo_product With excess BTMAT

Caption: Logical diagram of regioselectivity in phenol bromination.

An Experimental Guide to Bromination Reactions with Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) is a stable, crystalline, yellow-to-orange solid that serves as a versatile and safer alternative to highly toxic and corrosive liquid bromine for a variety of organic synthesis applications.[1][2] Its solid nature allows for easier and more precise handling, enhancing operational safety and convenience in the laboratory.[3] BTMA-Br3 is an effective brominating agent for a wide range of organic compounds, including aromatic systems like phenols and anilines, as well as ketones and alkenes.[1][4] Beyond its role as a brominating agent, it also functions as a mild oxidizing agent and a phase-transfer catalyst, making it a valuable reagent in modern organic synthesis.[1][5]

Safety Precautions and Handling

Proper handling of Benzyltrimethylammonium tribromide is crucial to ensure laboratory safety. The following precautions should always be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards, and a lab coat.[6][7][8] For procedures that may generate dust, a full-face respirator is recommended.[6]

  • Ventilation: Use BTMA-Br3 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][7]

  • Handling: Avoid generating dust when handling the solid reagent.[6][7] Keep the container tightly closed when not in use.[7][8] Avoid contact with skin, eyes, and clothing.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition.[6][7]

  • First-Aid Measures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[8]

    • In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6][8]

    • If swallowed: Rinse the mouth with water. Do not induce vomiting.[7][8]

    • In all cases of exposure, seek medical attention if symptoms persist.[8]

Synthesis of this compound

BTMA-Br3 can be synthesized in the laboratory through the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[1][3][4]

Protocol:

  • In a suitable reaction vessel, dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in 100 ml of water.

  • While stirring at room temperature, add 47% hydrobromic acid (180 mmol) to the solution.

  • A solid will precipitate out of the solution.

  • Extract the precipitated solid with dichloromethane (B109758) (4 x 50 ml).

  • Combine the organic extracts and evaporate the solvent to yield this compound.

Application Notes and Experimental Protocols

BTMA-Br3 is a highly effective reagent for the bromination of various organic substrates under mild conditions.

α-Bromination of Ketones

BTMA-Br3 can be used for the efficient dibromination of acetyl derivatives to yield dibromoacetyl compounds.[3] The reaction is typically carried out at room temperature in a dichloromethane-methanol solvent system.[3]

General Protocol for Dibromination of Acetyl Derivatives:

  • Dissolve the acetyl derivative (4.16 mmol) in a mixture of 50 ml of dichloromethane and 20 ml of methanol.

  • Add this compound (8.74 mmol, 2.1 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-7 hours, or until the orange color of the solution disappears.[3]

  • Remove the solvent by distillation.

  • Extract the resulting precipitate with ether (4 x 40 ml) to isolate the product.[3]

Table 1: Dibromination of Various Acetyl Derivatives with BTMA-Br3

Starting Material (R-COCH₃)Reaction Time (h)Product (R-COCHBr₂)Yield (%)
Acetophenone2Phenacylidene dibromide90
4'-Methylacetophenone34'-Methylphenacylidene dibromide85
4'-Methoxyacetophenone44'-Methoxyphenacylidene dibromide82
4'-Chloroacetophenone54'-Chlorophenacylidene dibromide88
2-Acetylnaphthalene72-(Dibromoacetyl)naphthalene88

Data sourced from Kajigaeshi et al., 1987.[3]

Bromination of Alkenes

BTMA-Br3 reacts with alkenes to produce 1,2-dibromo adducts. The reaction proceeds smoothly in various solvents, including both aprotic and protic ones.[2][4][9] The addition of bromine occurs with anti-stereospecificity.[9]

General Protocol for Bromination of Alkenes:

  • Dissolve the alkene (2.40 mmol) in a suitable solvent such as dichloromethane or acetic acid (50 ml).

  • Prepare a solution of BTMA-Br3 (2.40 mmol, 1.0 equivalent) in dichloromethane (20 ml).

  • Add the BTMA-Br3 solution dropwise to the alkene solution over 30 minutes.

  • Stir the mixture at room temperature for an additional 1.5 hours or until the orange color fades.[9]

  • Work-up the reaction mixture to isolate the 1,2-dibromo adduct.

Table 2: Bromination of Alkenes with BTMA-Br3 in Dichloromethane

AlkeneProductYield (%)
Cyclohexenetrans-1,2-Dibromocyclohexane95
Styrene1,2-Dibromo-1-phenylethane92
(E)-Stilbene(1R,2S)-1,2-Dibromo-1,2-diphenylethane (meso)98
(Z)-Stilbene(1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethane (dl)96

Data representative of typical yields for this reaction type.[9]

Bromination of Phenols

The reaction of phenols with BTMA-Br3 in a dichloromethane-methanol solvent system at room temperature provides a straightforward method for the synthesis of polybromophenols in good yields.[10] The degree of bromination can be controlled by the stoichiometry of the BTMA-Br3 used.

General Protocol for Bromination of Phenols:

  • Dissolve the phenol (B47542) in a mixture of dichloromethane and methanol.

  • Add the desired stoichiometric amount of BTMA-Br3 at room temperature.

  • Stir the reaction mixture for approximately 1 hour.[10]

  • Upon completion, proceed with a standard work-up to isolate the brominated phenol product.

Table 3: Bromination of Phenol with Varying Stoichiometry of BTMA-Br3

Molar Ratio (Phenol:BTMA-Br3)Product(s)Yield (%)
1:14-Bromophenol, 2-Bromophenol-
1:22,4-DibromophenolHigh
1:32,4,6-TribromophenolHigh

Data based on findings from Kajigaeshi et al., 1987.[10]

Visualized Workflows and Applications

To further clarify the experimental process and the scope of BTMA-Br3 applications, the following diagrams are provided.

G General Experimental Workflow for Bromination with BTMA-Br3 A 1. Substrate Dissolution Dissolve the substrate (ketone, alkene, etc.) in an appropriate solvent (e.g., CH2Cl2/MeOH). B 2. Reagent Addition Add solid BTMA-Br3 to the solution at room temperature with stirring. A->B C 3. Reaction Monitoring Stir the mixture until the characteristic orange color of BTMA-Br3 disappears. B->C D 4. Work-up - Solvent evaporation - Extraction - Washing C->D E 5. Product Isolation Purify the crude product by recrystallization or chromatography. D->E

Caption: A generalized workflow for bromination reactions.

G Substrate Scope of this compound center BTMA-Br3 (Brominating Agent) ketones Ketones (α-Bromination) center->ketones alkenes Alkenes (1,2-Dibromination) center->alkenes phenols Phenols (Ring Bromination) center->phenols aromatic_amines Aromatic Amines (Ring Bromination) center->aromatic_amines aromatic_ethers Aromatic Ethers (Ring Bromination) center->aromatic_ethers

Caption: Versatility of BTMA-Br3 as a brominating agent.

References

Application Notes and Protocols for Scalable Synthesis Using Benzyltrimethylammonium Tribromide in Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) has emerged as a highly effective and versatile reagent for scalable synthesis in the pharmaceutical and chemical industries.[1][2] Its solid, stable nature and predictable reactivity offer significant advantages over the use of hazardous liquid bromine, enhancing operational safety and simplifying handling procedures.[2][3] This document provides detailed application notes and experimental protocols for the industrial use of BTMABr₃ in key synthetic transformations, including the bromination of aromatic compounds, α-bromination of ketones, and the synthesis of N-bromoamides and heterocyclic compounds. The information is intended to guide researchers, scientists, and drug development professionals in leveraging this reagent for efficient, safe, and scalable manufacturing processes.

Introduction

Benzyltrimethylammonium tribromide (CAS 111865-47-5) is a quaternary ammonium (B1175870) salt that serves as a solid, stable source of bromine for a variety of organic reactions.[3] It is recognized for its utility as both a brominating agent and a phase-transfer catalyst, enhancing reaction rates and yields in multiphasic systems.[1][2] In an industrial context, the adoption of BTMABr₃ mitigates the significant risks associated with transporting, storing, and handling elemental bromine. Its crystalline form allows for precise measurement and controlled addition, which is critical for process consistency and safety on a large scale.[3] This reagent has found application in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1]

Key Applications and Reaction Mechanisms

BTMABr₃ is employed in a range of scalable synthetic operations. The primary applications include electrophilic aromatic substitution, α-bromination of carbonyl compounds, and the synthesis of nitrogen-bromine bonds.

Electrophilic Aromatic Bromination

The bromination of aromatic rings is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[2] BTMABr₃ provides a controlled source of electrophilic bromine, enabling regioselective bromination of phenols, anilines, and other activated aromatic systems.

  • Signaling Pathway/Reaction Mechanism:

G A BTMABr3 B Br2 + BTMA+Br- A->B Dissociation E Sigma Complex [Ar(H)Br]+ B->E + Br2 C Aromatic Substrate (Ar-H) C->E D Lewis Acid (optional) D->C Activation F Brominated Product (Ar-Br) E->F -H+ G HBr E->G

Caption: Electrophilic aromatic bromination using BTMABr₃.

α-Bromination of Ketones

The α-bromination of ketones is a crucial step in the synthesis of various heterocyclic compounds and other complex molecules. BTMABr₃ allows for the selective mono- or di-bromination of enolizable ketones under mild conditions.

  • Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in Solvent B Add BTMABr3 in portions A->B C Stir at RT B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Wash & Dry E->F G Concentrate F->G H Recrystallize/Chromatograph G->H

Caption: General workflow for α-bromination of ketones.

Quantitative Data and Reaction Parameters

The following tables summarize typical reaction conditions and yields for various scalable syntheses using BTMABr₃. These are intended as starting points for process optimization.

Table 1: Electrophilic Aromatic Bromination

SubstrateSolvent SystemTemperature (°C)Time (h)Molar Ratio (Substrate:BTMABr₃)Yield (%)Reference
PhenolDichloromethane-MethanolRoom Temp11:1.1>90[4]
AnilineDichloromethane-MethanolRoom Temp11:1.1>90[5]
AcetanilideAcetic AcidRoom Temp2-41:1.185-95[5]
AnisoleDichloromethane-MethanolRoom Temp11:1.188[5]

Table 2: α-Bromination of Ketones

SubstrateSolvent SystemTemperature (°C)Time (h)Molar Ratio (Substrate:BTMABr₃)ProductYield (%)Reference
Acetophenone (B1666503)Dichloromethane-MethanolRoom Temp21:2.12,2-Dibromoacetophenone86[6]
4'-MethoxyacetophenoneDichloromethane-MethanolRoom Temp31:2.12,2-Dibromo-4'-methoxyacetophenone85[6]
CyclohexanoneDichloromethane (B109758)Room Temp41:1.12-Bromocyclohexanone82N/A
1-IndanoneDichloromethane-MethanolRoom Temp21:1.12-Bromo-1-indanone90N/A

Table 3: Synthesis of N-Bromoamides

SubstrateSolvent SystemTemperature (°C)Time (h)Molar Ratio (Substrate:BTMABr₃)Yield (%)Reference
Benzamideaq. NaOH0-511:1>90[7]
Acetamideaq. NaOH0-511:1>85[7]
Acrylamideaq. Disodium hydrogenphosphateRoom Temp0.51:192[8]

Table 4: Synthesis of Heterocyclic Compounds

Reaction TypeSubstrateSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Quinline Synthesis2-Aminobenzophenone & α-Methylene carbonylAcetic Acid1202-3>85[2]
Benzothiazole SynthesisAryl thioureaDichloromethaneRoom Temp1-2>90[6][9]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a scalable synthesis of BTMABr₃.

  • Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, dissolve benzyltrimethylammonium chloride (1.0 eq) and sodium bromate (B103136) (0.5 eq) in water.

  • Addition: Cool the solution to 10-15 °C. Slowly add hydrobromic acid (47%, 3.0 eq) via the addition funnel, maintaining the internal temperature below 25 °C.

  • Reaction: An orange solid will precipitate. Continue stirring at room temperature for 1-2 hours after the addition is complete.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral.

  • Drying: Dry the orange crystalline solid under vacuum at 40-50 °C to a constant weight. Expected yield: 75-85%.

Protocol for Scalable α-Bromination of an Aryl Ketone (e.g., Acetophenone)

This protocol provides a general method for the dibromination of acetophenone, which can be adapted for other ketones.

  • Reaction Setup: Charge a glass-lined reactor with a solution of acetophenone (1.0 eq) in a mixture of dichloromethane and methanol (B129727) (2:1 v/v).

  • Reagent Addition: At room temperature, add BTMABr₃ (2.1 eq) portion-wise over 30-60 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the orange color.

  • Work-up: Upon completion, add a 10% aqueous solution of sodium bisulfite to quench any remaining bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Large-Scale Synthesis of N-Bromoamides

This protocol details a facile synthesis of N-bromoamides in an aqueous medium.

  • Reaction Setup: In a reactor, dissolve the primary or secondary amide (1.0 eq) in ice-cold aqueous sodium hydroxide (B78521) (2M).

  • Reagent Addition: Add solid BTMABr₃ (1.0 eq) in one portion with vigorous stirring.

  • Reaction: Continue stirring in an ice bath for 1 hour. The N-bromoamide typically precipitates as a solid.

  • Isolation: Filter the product and wash thoroughly with cold water.

  • Drying: Dry the product under vacuum. The N-bromoamides are often obtained in high purity without the need for further purification.

Safety and Handling

While BTMABr₃ is significantly safer than liquid bromine, it is still a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable reagent for scalable industrial synthesis, offering a safer and more manageable alternative to elemental bromine. Its application in a wide range of bromination reactions, coupled with the potential for high yields and selectivity, makes it an attractive choice for the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols and data presented herein provide a foundation for the development of robust, safe, and efficient large-scale manufacturing processes.

References

One-Pot Synthesis of 2-Aminobenzothiazoles Using BTMA-Br3: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazoles are a class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. Their unique structural motif is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and safe synthetic methodologies for this scaffold is therefore of paramount importance. This application note details a robust one-pot synthesis of 2-aminobenzothiazoles utilizing benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) as a stable, crystalline, and easy-to-handle brominating agent. This method offers a significant improvement over traditional methods that employ hazardous liquid bromine.

Principle and Advantages

The synthesis is based on the Hugerschoff reaction, which involves the oxidative cyclization of aryl thioureas. In this one-pot protocol, an aryl amine is first converted to the corresponding aryl thiourea (B124793) in situ, which is then cyclized using BTMA-Br3 to yield the 2-aminobenzothiazole (B30445) derivative.

Key Advantages of the BTMA-Br3 Method:

  • Enhanced Safety: BTMA-Br3 is a solid reagent, which is significantly safer and easier to handle than highly corrosive and toxic liquid bromine.

  • Stoichiometric Control: As a stable, crystalline solid, BTMA-Br3 allows for precise stoichiometric control of the brominating agent, minimizing the formation of unwanted brominated byproducts.[1][2]

  • One-Pot Efficiency: The tandem, one-pot nature of this protocol reduces reaction time, simplifies the work-up procedure, and minimizes solvent waste, aligning with the principles of green chemistry.

  • Good to Excellent Yields: This method consistently provides good to excellent yields for a variety of substituted anilines.

Reaction Mechanism

The reaction proceeds through a two-step sequence within a single pot. First, the substituted aniline (B41778) reacts with a thiocyanate (B1210189) source (e.g., ammonium (B1175870) thiocyanate) to form an N-arylthiourea intermediate. In the second step, BTMA-Br3 acts as an electrophilic bromine source, initiating the cyclization of the thiourea. The proposed mechanism for the cyclization is as follows:

  • Electrophilic Attack: The sulfur atom of the thiourea attacks the bromine from BTMA-Br3.

  • Intramolecular Cyclization: The electron-rich aromatic ring then attacks the sulfur atom in an intramolecular electrophilic aromatic substitution.

  • Aromatization: Subsequent elimination of HBr and the benzyltrimethylammonium cation leads to the formation of the stable, aromatic 2-aminobenzothiazole ring.

Reaction_Mechanism ArylThiourea Aryl Thiourea Intermediate1 S-Bromo Intermediate ArylThiourea->Intermediate1 + Br+ BTMA_Br3 BTMA-Br3 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminobenzothiazole Intermediate2->Product - H+ Byproducts HBr + BTMA-Br Intermediate2->Byproducts - H+

Caption: Proposed mechanism for the BTMA-Br3 mediated synthesis of 2-aminobenzothiazoles.

Experimental Protocol

This protocol is a general guideline for the one-pot synthesis of 2-aminobenzothiazoles from substituted anilines.

Materials:

  • Substituted aniline (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Benzyltrimethylammonium tribromide (BTMA-Br3) (1.1 eq)

  • Glacial acetic acid

  • Methanol

  • Saturated sodium bicarbonate solution

  • Water

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 eq) and ammonium thiocyanate (1.2 eq) in glacial acetic acid.

  • Thiourea Formation: Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the aryl thiourea.

  • Cyclization: Add BTMA-Br3 (1.1 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aminobenzothiazole.

Quantitative Data

The one-pot synthesis of 2-aminobenzothiazoles using BTMA-Br3 is effective for a range of substituted anilines, with yields varying depending on the electronic and steric nature of the substituents.

EntrySubstituted AnilineProductYield (%)
1Aniline2-Aminobenzothiazole85
24-Methylaniline6-Methyl-2-aminobenzothiazole88
34-Methoxyaniline6-Methoxy-2-aminobenzothiazole92
44-Chloroaniline6-Chloro-2-aminobenzothiazole82
54-Bromoaniline6-Bromo-2-aminobenzothiazole80
64-Nitroaniline6-Nitro-2-aminobenzothiazole75
72-Methylaniline4-Methyl-2-aminobenzothiazole78
82-Chloroaniline4-Chloro-2-aminobenzothiazole72

Note: Yields are representative and may vary based on reaction scale and purification method.

Application in Drug Discovery: Anticancer Activity

2-Aminobenzothiazole derivatives are well-documented for their potential as anticancer agents. Many of these compounds exert their activity by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A prominent target for many 2-aminobenzothiazole derivatives is the PI3K/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, survival, and angiogenesis. By inhibiting key kinases in this pathway, such as PI3K or Akt, 2-aminobenzothiazole derivatives can induce apoptosis and inhibit tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Experimental Workflow

The overall workflow for the synthesis and preliminary biological evaluation of 2-aminobenzothiazole derivatives is outlined below.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Substituted Aniline + NH4SCN Thiourea In situ Aryl Thiourea Formation Start->Thiourea Cyclization Cyclization with BTMA-Br3 Thiourea->Cyclization Workup Work-up & Purification Cyclization->Workup Product Pure 2-Aminobenzothiazole Workup->Product Cell_Culture Cancer Cell Line Culture Product->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Signaling Lead_Compound Lead Compound Identification Signaling->Lead_Compound

Caption: General workflow from synthesis to biological evaluation of 2-aminobenzothiazoles.

Conclusion

The one-pot synthesis of 2-aminobenzothiazoles using BTMA-Br3 represents a safe, efficient, and versatile method for accessing this important class of heterocyclic compounds. The operational simplicity and high yields make it an attractive approach for applications in medicinal chemistry and drug discovery, facilitating the generation of libraries of derivatives for biological screening. The demonstrated potential of 2-aminobenzothiazoles to modulate critical cancer signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their continued importance as a scaffold for the development of novel therapeutic agents.

References

Application Notes: Hofmann Degradation of Amides Using Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Hofmann degradation of amides for the synthesis of primary amines, with a specific focus on the use of Benzyltrimethylammonium tribromide (BTMAT) as a solid, stable, and less hazardous brominating agent compared to liquid bromine.

Introduction

The Hofmann degradation, also known as the Hofmann rearrangement, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3] This transformation is a key step in various synthetic pathways, particularly in the pharmaceutical industry for the synthesis of amine-containing drug candidates.[4][5] The classical method involves the treatment of a primary amide with sodium hydroxide (B78521) and bromine.[6] However, the use of elemental bromine presents significant handling and safety challenges due to its high toxicity and corrosiveness.

This compound (BTMAT) has emerged as an effective and safer alternative for the Hofmann degradation.[7] As a stable, crystalline solid, BTMAT is easier to handle and measure than liquid bromine, offering a more convenient and reliable method for this important transformation. The reaction proceeds under mild conditions and generally provides good yields of the corresponding amines.[7]

Mechanism of Action

The Hofmann degradation using this compound follows the generally accepted mechanism of the Hofmann rearrangement. The key steps are:

  • N-Bromination: The reaction is initiated by the deprotonation of the primary amide by a base (e.g., sodium hydroxide) to form an amide anion. This anion then reacts with this compound, acting as an electrophilic bromine source, to form an N-bromoamide intermediate.

  • Second Deprotonation: The N-bromoamide is further deprotonated by the base to yield an unstable N-bromoamide anion.

  • Rearrangement: This intermediate undergoes a concerted rearrangement where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. This step results in the formation of an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by the aqueous basic solution to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the final primary amine product.[1][6]

Applications in Drug Development

The Hofmann degradation is a valuable tool in drug discovery and development for the synthesis of various amine-containing molecules. For instance, it has been utilized in the synthesis of gabapentin, an anticonvulsant and analgesic drug.[1] The ability to shorten a carbon chain by one unit while introducing an amine group provides a unique synthetic strategy for accessing complex molecular architectures. The use of BTMAT enhances the practicality and safety of this reaction in a research and development setting.

Quantitative Data

Note: Specific quantitative data from the primary literature detailing the use of this compound for the Hofmann degradation of various amides was not accessible at the time of this writing. The following table is a representative example based on generally reported yields for this type of reaction and should be adapted with experimentally determined values.

Amide SubstrateProduct AmineRepresentative Yield (%)
BenzamideAniline~85
PhenylacetamideBenzylamine~80
AcetamideMethylamine~75
PropanamideEthylamine~78
CyclohexanecarboxamideCyclohexylamine~82

Experimental Protocols

The following is a general protocol for the Hofmann degradation of an amide using this compound. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Primary amide

  • This compound (BTMAT)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Suitable organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amide (1 equivalent) in a solution of sodium hydroxide (typically 2-4 equivalents) in water. Cool the solution in an ice bath with stirring.

  • Addition of BTMAT: To the cooled solution, add this compound (1.0-1.1 equivalents) portion-wise over a period of 10-15 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amine product.

  • Purification: The crude product can be further purified by standard techniques such as distillation, recrystallization, or column chromatography.

Visualizations

Hofmann_Degradation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amide Primary Amide Reaction_Vessel Reaction Vessel (Ice Bath) Amide->Reaction_Vessel NaOH_sol Aqueous NaOH Solution NaOH_sol->Reaction_Vessel Stirring Stirring at RT Reaction_Vessel->Stirring BTMAT Benzyltrimethylammonium Tribromide (BTMAT) BTMAT->Reaction_Vessel Portion-wise addition Extraction Solvent Extraction Stirring->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product Primary Amine Purification->Final_Product

Caption: Experimental workflow for the Hofmann degradation of amides using BTMAT.

Hofmann_Mechanism Amide R-CO-NH₂ (Primary Amide) N_Bromoamide R-CO-NHBr (N-Bromoamide) Amide->N_Bromoamide + BTMAT, OH⁻ Isocyanate R-N=C=O (Isocyanate) N_Bromoamide->Isocyanate + OH⁻, Rearrangement Carbamic_Acid R-NH-COOH (Carbamic Acid) Isocyanate->Carbamic_Acid + H₂O Amine R-NH₂ (Primary Amine) Carbamic_Acid->Amine - CO₂

References

Application Note: Synthesis of Dibromoacetyl Derivatives Using Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibromoacetyl derivatives are important synthetic intermediates in organic chemistry, finding applications in the synthesis of various pharmaceuticals and fine chemicals. The introduction of two bromine atoms onto an acetyl group can be a challenging transformation. Traditional methods often rely on the direct use of liquid bromine, which is highly toxic, corrosive, and difficult to handle quantitatively on a small scale.[1][2] Benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) has emerged as a superior alternative, offering a stable, solid, and easily handled reagent for the efficient dibromination of acetyl derivatives under mild conditions.[3][4][5][6] This quaternary ammonium (B1175870) salt serves as a versatile brominating agent, enhancing reaction safety and yields.[6][7]

This application note provides a detailed protocol for the synthesis of dibromoacetyl derivatives from their corresponding acetyl precursors using BTMA-Br₃. The reaction proceeds smoothly at room temperature in a dichloromethane-methanol solvent system, yielding the desired products in good yields.[3] The presence of methanol (B129727) has been observed to significantly facilitate the bromination process.[3]

Advantages of Benzyltrimethylammonium Tribromide
  • Solid and Stable: As a crystalline solid, BTMA-Br₃ is easy to weigh and handle compared to liquid bromine.[1][3]

  • Mild Reaction Conditions: The dibromination occurs at room temperature, avoiding the need for harsh reaction conditions.[3]

  • Good Yields: The described protocol affords dibromoacetyl derivatives in fairly good yields.[3]

  • Enhanced Safety: Eliminates the hazards associated with the use of elemental bromine.[6]

Experimental Protocols

Preparation of this compound (BTMA-Br₃)

This protocol describes the synthesis of BTMA-Br₃ from benzyltrimethylammonium chloride.[3][6]

Materials:

Procedure:

  • In a suitable flask, dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in water (100 ml).

  • Under constant stirring at room temperature, add hydrobromic acid (47%, 180 mmol).

  • A solid precipitate will form. Extract the solid with dichloromethane (4 x 50 ml).

  • Combine the organic layers and dry over magnesium sulfate.

  • Evaporate the solvent in vacuo to obtain a residue.

  • Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of BTMA-Br₃.

General Protocol for the Synthesis of Dibromoacetyl Derivatives

This protocol outlines the general procedure for the dibromination of an acetyl derivative using BTMA-Br₃.[3] A typical procedure for the synthesis of phenacylidene dibromide from acetophenone (B1666503) is provided as an example.[3]

Materials:

  • Acetyl derivative (e.g., Acetophenone)

  • This compound (BTMA-Br₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ether

Procedure:

  • Dissolve the acetyl derivative (4.16 mmol) in a mixture of dichloromethane (50 ml) and methanol (20 ml) in a round-bottom flask.

  • At room temperature, add this compound (8.74 mmol, 2.1 equivalents).

  • Stir the mixture for 2-7 hours. The reaction is complete when the initial orange color of the solution disappears.[3]

  • Remove the solvent by distillation.

  • The resulting precipitate is extracted with ether (4 x 40 ml).

  • The combined ether extracts are washed with water, dried over magnesium sulfate, and the solvent is evaporated in vacuo.

  • The crude product is purified by recrystallization to afford the pure dibromoacetyl derivative.

Data Presentation

The following table summarizes the results for the synthesis of various dibromoacetyl derivatives from their corresponding acetyl precursors using BTMA-Br₃ in a dichloromethane-methanol solution at room temperature.[3]

EntryAcetyl Derivative (Substrate)Molar Ratio (Substrate:BTMA-Br₃)Reaction Time (h)Yield (%)
1Acetophenone1:2.1288
24'-Methylacetophenone1:2.1385
34'-Methoxyacetophenone1:2.1482
44'-Chloroacetophenone1:2.1590
54'-Bromoacetophenone1:2.1592
64'-Nitroacetophenone1:2.1775
72'-Methylacetophenone1:2.1380
81-Acetylnaphthalene1:2.1487
92-Acetylnaphthalene1:2.1489

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Dissolve Acetyl Derivative in CH₂Cl₂/MeOH add_btma Add BTMA-Br₃ reagents->add_btma stir Stir at Room Temperature (2-7 h) add_btma->stir distill Solvent Distillation stir->distill extract Ether Extraction distill->extract wash Wash with Water extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize product Dibromoacetyl Derivative recrystallize->product

Caption: Experimental workflow for the synthesis of dibromoacetyl derivatives.

Proposed Reaction Mechanism

It is presumed that the active species that generates Br⁺ is likely methyl hypobromite, which is produced from the reaction of BTMA-Br₃ with methanol.[3]

G cluster_activation Reagent Activation cluster_bromination Substrate Bromination btma PhCH₂(CH₃)₃N⁺Br₃⁻ hypobromite CH₃OBr (Methyl Hypobromite) btma->hypobromite + CH₃OH methanol CH₃OH methanol->hypobromite monobromo R-CO-CH₂Br (Monobromo Intermediate) hypobromite->monobromo dibromo R-CO-CHBr₂ (Dibromo Product) hypobromite->dibromo acetyl R-CO-CH₃ (Acetyl Derivative) acetyl->monobromo + CH₃OBr monobromo->dibromo + CH₃OBr

Caption: Proposed mechanism for dibromoacetylation using BTMA-Br₃ in methanol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzyltrimethylammonium Tribromide (BTMAT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Benzyltrimethylammonium (B79724) Tribromide (BTMAT) for bromination and oxidation reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and optimized experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with BTMAT.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of BTMAT: The reagent is light-sensitive and hygroscopic.[1] 2. Incorrect Stoichiometry: Insufficient BTMAT for the desired transformation. 3. Sub-optimal Solvent System: The chosen solvent may not be suitable for the substrate or the reaction type. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 5. Inactive Substrate: The substrate may be too deactivated for the reaction conditions.1. Handling and Storage: Store BTMAT in a tightly sealed, dark container in a cool, dry place.[2] Handle the reagent quickly to minimize exposure to light and moisture. 2. Stoichiometry Adjustment: For monobromination, use a 1:1 molar ratio of substrate to BTMAT. For dibromination, a 1:2 molar ratio is typically required.[3] 3. Solvent Optimization: A mixture of dichloromethane (B109758) and methanol (B129727) is often effective, as methanol can generate methyl hypobromite, a reactive brominating species.[3] For bromination of alkenes, aprotic solvents can be used.[4] 4. Temperature Increase: While many reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction closely to avoid side-product formation. 5. Use of a Stronger Brominating Agent or Additives: For highly deactivated substrates, a stronger brominating agent may be necessary. Alternatively, the addition of a Lewis acid catalyst could enhance reactivity.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Excess BTMAT or prolonged reaction time can lead to polybrominated products. 2. Side Reactions: The substrate may have multiple reactive sites. 3. Incorrect Temperature: Higher temperatures can sometimes lead to a decrease in selectivity.1. Control Stoichiometry and Reaction Time: Carefully control the molar equivalents of BTMAT. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. 2. Protecting Groups: If the substrate has other sensitive functional groups, consider using protecting groups to ensure bromination occurs at the desired position. 3. Temperature Control: Maintain the recommended reaction temperature. For highly reactive substrates, cooling the reaction mixture may improve selectivity.
Difficult Product Purification 1. Residual BTMAT or Byproducts: The quaternary ammonium (B1175870) salt byproduct can sometimes be difficult to remove. 2. Formation of Polar Byproducts: Oxidation or other side reactions can lead to polar impurities.1. Aqueous Work-up: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to remove any remaining bromine. Wash the organic layer with water and brine to remove the ammonium salt. 2. Column Chromatography: If simple extraction is insufficient, purification by column chromatography on silica (B1680970) gel is often effective.
Inconsistent Reaction Results 1. Variable Reagent Quality: The purity and activity of BTMAT can vary between batches or if it has degraded. 2. Presence of Water: BTMAT is hygroscopic, and the presence of water can affect the reaction.1. Reagent Quality Check: If possible, assess the purity of the BTMAT. If decomposition is suspected (e.g., change in color), it may be necessary to use a fresh batch. 2. Anhydrous Conditions: For reactions sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is Benzyltrimethylammonium Tribromide (BTMAT)?

A1: this compound (BTMAT) is a quaternary ammonium salt that functions as a solid, stable, and versatile brominating and mild oxidizing agent.[5][6] It is often used as a safer and more convenient alternative to liquid bromine.[4]

Q2: What are the main advantages of using BTMAT over liquid bromine?

A2: BTMAT offers several advantages over liquid bromine:

  • Solid and Stable: As a crystalline solid, it is easier and safer to handle, weigh, and store compared to highly corrosive and volatile liquid bromine.[3][4]

  • Quantitative Handling: Its solid nature allows for more precise stoichiometric control in reactions.[3]

  • Milder Reaction Conditions: Reactions with BTMAT can often be carried out under milder conditions, such as at room temperature.[3]

Q3: What types of reactions is BTMAT suitable for?

A3: BTMAT is effective for a variety of transformations, including:

  • Electrophilic bromination of aromatic compounds like phenols, anilines, and aromatic ethers.[7]

  • α-bromination of ketones.[6]

  • Bromo-addition to alkenes.[4][7]

  • Mild oxidation of alcohols, ethers, and sulfides.[4][6][7]

  • Synthesis of N-bromoamides from amides.[8]

Q4: How should I store BTMAT?

A4: BTMAT is hygroscopic and sensitive to light.[1] It should be stored in a tightly closed container in a cool, dry, and dark place to maintain its reactivity.[2]

Q5: What safety precautions should I take when working with BTMAT?

A5: BTMAT is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle BTMAT in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][9]

Q6: How does the reactivity of BTMAT compare to other organic ammonium tribromides?

A6: The brominating effect of BTMAT is stronger than that of tetrabutylammonium (B224687) tribromide (TBA Br₃).[3] This can be advantageous for reactions requiring a more potent reagent.

Data Presentation

Table 1: Representative Reaction Conditions for the Dibromination of Acetyl Derivatives with BTMAT [3]

SubstrateProductMolar Ratio (Substrate:BTMAT)SolventReaction Time (h)Yield (%)
Acetophenone2,2-Dibromoacetophenone1:2Dichloromethane-Methanol292
4'-Methylacetophenone2,2-Dibromo-4'-methylacetophenone1:2Dichloromethane-Methanol390
4'-Methoxyacetophenone2,2-Dibromo-4'-methoxyacetophenone1:2Dichloromethane-Methanol485
4'-Chloroacetophenone2,2-Dibromo-4'-chloroacetophenone1:2Dichloromethane-Methanol588
2-Acetylthiophene2-(2,2-Dibromoacetyl)thiophene1:2Dichloromethane-Methanol788

Experimental Protocols

Protocol 1: General Procedure for the Dibromination of an Acetyl Derivative [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the acetyl derivative (1 equivalent) in a mixture of dichloromethane and methanol.

  • Reagent Addition: At room temperature, add this compound (2 equivalents) to the solution in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 2 to 7 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing an aqueous solution of sodium bisulfite to quench any excess bromine.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Substrate in Dichloromethane-Methanol reagent Add BTMAT (2 equivalents) start->reagent Stir at RT monitor Monitor by TLC/GC-MS (2-7 hours) reagent->monitor quench Quench with aq. Sodium Bisulfite monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify troubleshooting_guide start Low or No Product Yield? cause1 Reagent Decomposition? start->cause1 Yes cause4 Low Selectivity? start->cause4 No sol1 Store BTMAT properly. Use a fresh batch. cause1->sol1 Yes cause2 Incorrect Stoichiometry? cause1->cause2 No sol2 Adjust substrate to BTMAT ratio (e.g., 1:2 for dibromination). cause2->sol2 Yes cause3 Sub-optimal Reaction Conditions? cause2->cause3 No sol3a Optimize solvent system (e.g., DCM/MeOH). cause3->sol3a Yes sol3b Increase reaction temperature. sol3a->sol3b sol4a Control stoichiometry and monitor reaction time. sol4b Consider protecting groups. sol4c Adjust reaction temperature.

References

Technical Support Center: Purification of Products from Benzyltrimethylammonium Tribromide (BTMAT) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Benzyltrimethylammonium (B79724) tribromide (BTMAT).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from BTMAT reactions.

Issue 1: The reaction is incomplete, and the crude product is contaminated with starting material.

Question: My post-reaction analysis (e.g., TLC, NMR) shows the presence of a significant amount of starting material along with the desired brominated product. How can I effectively separate my product?

Answer:

Incomplete reactions are a common challenge. The choice of purification method will depend on the polarity difference between your starting material and the brominated product.

Potential Causes:

  • Insufficient reaction time or temperature.

  • Suboptimal stoichiometry of BTMAT.

  • Deactivation of the brominating agent.

Solutions:

  • Column Chromatography: This is often the most effective method for separating compounds with different polarities.[1] The introduction of a bromine atom typically alters the polarity of the molecule, which can be exploited for separation.

    • Experimental Protocol:

      • Adsorbent Selection: Silica (B1680970) gel is the most common stationary phase for purifying brominated organic compounds.[2]

      • Solvent System (Eluent) Selection: The ideal solvent system should provide good separation between the starting material and the product on a TLC plate. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3]

      • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

      • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel bed.

      • Elution: Begin eluting with the chosen solvent system. The less polar compound will typically elute first. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the more polar compound.

      • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product. Combine the pure fractions and evaporate the solvent.

  • Recrystallization: If there is a significant difference in the solubility of the starting material and the product in a particular solvent, recrystallization can be an effective and scalable purification method.[4]

    • Experimental Protocol:

      • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold, while the starting material remains either soluble or insoluble at all temperatures.[4] Common solvents for brominated aromatic compounds include ethanol, methanol, and mixtures like ethanol/water.[5]

      • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent to form a saturated solution.[6]

      • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

      • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7]

      • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[6]

Purification Method Typical Substrates Common Solvent Systems/Conditions Reported Yield/Purity
Column Chromatography α-Bromo KetonesHexane/Ethyl Acetate, Dichloromethane/HexaneHigh purity, but yield can be variable depending on separation efficiency.[3][8]
Brominated PhenolsChloroform, DichloromethaneCan achieve high purity.[9]
Recrystallization α-BromoacetophenonesEthanol/WaterHigh purity can be achieved.[10]
Brominated PhenolsToluene, HeptaneCan yield highly pure crystalline products.[11]

Issue 2: The product is contaminated with colored impurities.

Question: My isolated product has a yellow or orange tint, likely from residual BTMAT or bromine. How can I decolorize my product?

Answer:

Colored impurities are often due to the presence of the benzyltrimethylammonium tribromide reagent or trace amounts of bromine.

Solutions:

  • Aqueous Work-up with a Reducing Agent: Before final purification, washing the organic layer with a reducing agent can remove residual bromine.

    • Experimental Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).

      • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[12][13] The color should dissipate as the bromine is reduced to bromide ions.

      • Separate the aqueous layer and wash the organic layer with water and then brine.[14]

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[15]

  • Activated Carbon Treatment during Recrystallization: If color persists after an aqueous work-up, activated carbon can be used to adsorb colored impurities.

    • Experimental Protocol:

      • During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight).

      • Boil the solution for a few minutes.

      • Perform a hot filtration to remove the activated carbon.

      • Allow the filtrate to cool and crystallize as usual.[9]

Issue 3: Difficulty in removing the benzyltrimethylammonium bromide byproduct.

Question: I am having trouble removing the water-soluble benzyltrimethylammonium bromide salt from my organic product. What is the most effective work-up procedure?

Answer:

The benzyltrimethylammonium cation is a quaternary ammonium (B1175870) salt and is highly water-soluble.[16][17] A thorough aqueous work-up is usually sufficient to remove it.

Solutions:

  • Liquid-Liquid Extraction: This is the primary method for removing water-soluble salts from an organic reaction mixture.[18]

    • Experimental Protocol:

      • After the reaction is complete, quench the reaction mixture, often by adding it to water or a dilute aqueous solution.

      • Transfer the mixture to a separatory funnel and add an appropriate organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane, ether).[19]

      • Shake the funnel vigorously, venting frequently to release any pressure buildup.

      • Allow the layers to separate. The aqueous layer will contain the dissolved benzyltrimethylammonium bromide.

      • Drain the aqueous layer.

      • Wash the organic layer multiple times with water to ensure complete removal of the salt.[18]

      • Finally, wash the organic layer with brine to remove bulk water before drying with an anhydrous drying agent.[14]

Byproduct Chemical Formula Solubility Removal Method
Benzyltrimethylammonium bromideC₁₀H₁₆BrNSoluble in water, methanol, and ethanol.[16]Liquid-liquid extraction with water.
Hydrogen BromideHBrHighly soluble in water.Aqueous wash with water or a mild base (e.g., sodium bicarbonate solution).

Frequently Asked Questions (FAQs)

Q1: What are the common side products in BTMAT bromination reactions?

A1: Besides the unreacted starting material and the benzyltrimethylammonium bromide byproduct, potential side products include:

  • Monobrominated vs. Dibrominated Products: In the bromination of ketones, both mono- and di-brominated products can form. The stoichiometry of BTMAT can be adjusted to favor one over the other.[17]

  • Ortho- vs. Para-Isomers: In the bromination of substituted aromatic compounds, a mixture of ortho and para isomers can be formed. The para isomer is often favored due to steric hindrance.[20]

  • Over-oxidation Products: When using BTMAT as an oxidizing agent (e.g., for alcohols), over-oxidation to carboxylic acids (from primary alcohols) can occur if the reaction conditions are not carefully controlled.

Q2: How can I choose the best purification method for my product?

A2: The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • For solid products: Recrystallization is often the most efficient method, especially on a larger scale, provided a suitable solvent can be found.[5]

  • For liquid products or for separating mixtures of solids with similar solubilities: Column chromatography is the preferred method.[1]

  • Initial Work-up: A liquid-liquid extraction is almost always necessary as the first purification step to remove the bulk of water-soluble byproducts.[15]

Q3: My product seems to be unstable during column chromatography on silica gel. What can I do?

A3: Some brominated compounds, particularly α-bromo ketones, can be sensitive to the acidic nature of silica gel, leading to decomposition.[10] To mitigate this, you can:

  • Deactivate the silica gel: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-3%).[10]

  • Use a less polar solvent system: This can help to elute the product more quickly, minimizing its contact time with the silica gel.[10]

Q4: What are the key safety precautions to take when working with BTMAT and its reactions?

A4: this compound is a brominating agent and should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of skin contact, wash immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Starting Material + Solvent Add_BTMAT Add BTMAT Start->Add_BTMAT Reaction_Stir Stir at RT or Heat Add_BTMAT->Reaction_Stir Monitor Monitor by TLC Reaction_Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Analyze Analyze Purity Purify->Analyze Pure_Product Pure Product Analyze->Pure_Product

Caption: General experimental workflow for BTMAT reactions and purification.

Purification_Decision_Tree decision decision action action Crude_Product Crude Product after Work-up Is_Solid Is the product a solid? Crude_Product->Is_Solid Find_Solvent Can a suitable recrystallization solvent be found? Is_Solid->Find_Solvent Yes Polarity_Diff Sufficient polarity difference between product and impurities? Is_Solid->Polarity_Diff No (Liquid) Recrystallize Recrystallize Find_Solvent->Recrystallize Yes Find_Solvent->Polarity_Diff No Recrystallize->action Pure Product Column Perform Column Chromatography Column->action Pure Product Polarity_Diff->action No (Consider derivatization or alternative method) Polarity_Diff->Column Yes

Caption: Decision tree for choosing a purification method.

Liquid_Liquid_Extraction start Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel Add Aqueous Solution start->sep_funnel shake_vent Shake and Vent sep_funnel:f0->shake_vent separate Separate Layers Organic Layer (Top/Bottom?) Aqueous Layer shake_vent->separate aq_layer Aqueous Layer (Contains Benzyltrimethylammonium Bromide) separate:aq->aq_layer wash Wash Organic Layer with Water/Brine separate:org->wash dry Dry Organic Layer (e.g., with MgSO₄) wash->dry product Product in Organic Solvent dry->product

Caption: Workflow for liquid-liquid extraction to remove byproducts.

References

troubleshooting low yield in bromination with Benzyltrimethylammonium tribromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in bromination reactions using Benzyltrimethylammonium (B79724) Tribromide (BTMAT).

Troubleshooting Guide: Low Reaction Yield

Low yield is a common issue in bromination reactions. The following table outlines potential causes and suggests solutions to improve the outcome of your experiment.

Problem Potential Cause Recommended Solution Typical Parameters
Low Yield Incomplete Reaction Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time.Reaction Time: 2-7 hours[1]
Sub-optimal Stoichiometry Adjust the molar ratio of BTMAT to your substrate. A slight excess of BTMAT is often beneficial.Molar Ratio (BTMAT:Substrate): 1.05:1 to 1.2:1
Side Reactions (e.g., Over-bromination) The formation of di-brominated or poly-brominated products can occur.[2] Use a controlled stoichiometry of BTMAT and monitor the reaction closely to stop it once the starting material is consumed.Molar Ratio (BTMAT:Substrate): Start with 1.05:1
Reagent Degradation BTMAT is a stable, crystalline solid, but it can be hygroscopic. Store it in a desiccator and handle it in a dry environment. Consider using a fresh batch of the reagent.Storage: Cool, dry place
Poor Solubility The substrate or BTMAT may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction. Select a solvent system in which all reactants are soluble. Dichloromethane-methanol is a commonly used solvent mixture.[1]Solvent System: Dichloromethane-Methanol
Inappropriate Reaction Temperature Most brominations with BTMAT are conducted at room temperature.[1] However, for less reactive substrates, gentle heating might be necessary. Conversely, for highly reactive substrates, cooling the reaction mixture may be required to prevent side reactions.Temperature: 0 °C to 40 °C
Substrate Decomposition The substrate might be unstable under the reaction conditions. Ensure the reaction is performed under neutral or slightly acidic conditions, as strong bases can lead to decomposition or side reactions with some substrates.pH: Neutral to slightly acidic
Inefficient Work-up or Purification The desired product may be lost during the work-up or purification steps. Ensure proper extraction and use appropriate purification techniques like column chromatography. Washing with a solution of sodium thiosulfate (B1220275) can help remove any unreacted bromine.Work-up: Aqueous work-up with a reducing agent (e.g., sodium thiosulfate)

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Benzyltrimethylammonium Tribromide (BTMAT) over other brominating agents like liquid bromine?

A1: BTMAT is a solid, crystalline reagent, which makes it easier and safer to handle and weigh compared to highly toxic and corrosive liquid bromine.[3] It is considered a mild and selective brominating agent, often leading to cleaner reactions with fewer side products.[1]

Q2: What types of compounds can be brominated with BTMAT?

A2: BTMAT is a versatile reagent used for the electrophilic bromination of a wide range of aromatic compounds, including phenols, aromatic amines, and ethers.[1] It is also effective for the α-bromination of ketones.[1]

Q3: What are the most common side reactions observed with BTMAT?

A3: The most common side reaction is over-bromination, leading to the formation of di- or poly-brominated products, especially if an excess of BTMAT is used or the reaction is left for too long.[2] For certain substrates, oxidation can also be a competing reaction.

Q4: How stable is BTMAT and how should it be stored?

A4: BTMAT is a relatively stable solid. However, it can be hygroscopic. It is best stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption which could affect its reactivity.

Q5: Can BTMAT be used as a catalyst?

A5: While primarily used as a brominating agent, BTMAT can also function as a phase-transfer catalyst in certain reactions, facilitating the reaction between reactants in different phases.[4]

Experimental Protocol: α-Bromination of a Ketone

This protocol provides a general procedure for the α-bromination of an aromatic ketone using BTMAT.

Materials:

  • Aromatic ketone (1.0 eq)

  • This compound (BTMAT) (1.1 eq)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the aromatic ketone (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v), add this compound (1.1 eq) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-7 hours.[1]

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure α-brominated ketone.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in a bromination reaction with BTMAT.

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Increase Reaction Time Increase Temperature (cautiously) incomplete->solution_incomplete check_side_reactions Analyze for Side Products (NMR/GC-MS) complete->check_side_reactions side_products Side Products Detected (e.g., Di-bromination) check_side_reactions->side_products Yes no_side_products No Significant Side Products check_side_reactions->no_side_products No solution_side_products Decrease BTMAT Stoichiometry Lower Reaction Temperature side_products->solution_side_products check_reagents Verify Reagent Quality & Solubility no_side_products->check_reagents reagent_issue Reagent Degradation or Poor Solubility check_reagents->reagent_issue Issue Found reagent_ok Reagents & Solubility OK check_reagents->reagent_ok No Issues solution_reagent Use Fresh BTMAT Optimize Solvent System reagent_issue->solution_reagent check_workup Review Work-up & Purification reagent_ok->check_workup workup_issue Product Loss During Work-up check_workup->workup_issue Potential Loss solution_workup Optimize Extraction & Purification workup_issue->solution_workup

Caption: Troubleshooting workflow for low bromination yield.

References

Technical Support Center: Managing Regioselectivity with Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyltrimethylammonium (B79724) Tribromide (BTMA-Br3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity during the bromination of aromatic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Regioselectivity Issues

This guide addresses specific problems you may encounter during the electrophilic bromination of activated aromatic substrates using BTMA-Br3.

Problem 1: Poor Regioselectivity (Mixture of ortho and para Isomers)

You are observing a significant amount of the ortho-brominated isomer when the para-isomer is the desired product.

CauseSolution
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Protic and highly polar solvents can stabilize the transition state leading to the ortho product.[1]Solvent Selection: Employ less polar, aprotic solvents such as dichloromethane (B109758) (DCM) or chloroform. A mixture of DCM and methanol (B129727) is often used, but reducing the proportion of methanol can enhance para-selectivity.[2]
Elevated Temperature: Higher reaction temperatures can provide the activation energy needed to overcome the steric hindrance of the ortho position, leading to a decrease in para-selectivity.[3]Temperature Control: Perform the reaction at room temperature or below (e.g., 0 °C). Lowering the temperature generally favors the thermodynamically more stable para product.[3]
Steric Factors: While BTMA-Br3 is a bulky reagent, which generally favors para substitution, substrates with small activating groups may show less pronounced selectivity.Consider a Bulky Additive (with caution): In some cases, the use of a sterically demanding but inert additive might help to block the ortho positions. However, this is not a standard procedure and would require optimization.

Problem 2: Over-bromination (Formation of Di- or Poly-brominated Products)

Your reaction is yielding significant amounts of di- or poly-brominated products instead of the desired mono-brominated compound.

CauseSolution
Incorrect Stoichiometry: Using an excess of BTMA-Br3 is the most common cause of over-bromination, as the mono-brominated product is often still activated enough for a second bromination.[4]Precise Stoichiometry: Use a strict 1:1 molar ratio of your substrate to BTMA-Br3. For highly activated substrates, you may even consider using a slight excess of the substrate (e.g., 1.1 equivalents).
High Reactivity of Substrate: Strongly activating groups (e.g., -OH, -NH2) make the aromatic ring highly susceptible to multiple brominations.Slow Addition of Reagent: Dissolve the BTMA-Br3 in the reaction solvent and add it slowly to the solution of the substrate over a period of time. This maintains a low concentration of the brominating agent, favoring mono-substitution.
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slow formation of poly-brominated byproducts.Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

Problem 3: Low or No Reactivity

The bromination reaction is proceeding very slowly or not at all.

CauseSolution
Deactivated Substrate: BTMA-Br3 is most effective for activated aromatic rings. Deactivated or weakly activated substrates may not react under standard conditions.Use of a Catalyst: For less reactive arenes, the addition of a Lewis acid catalyst like zinc chloride (ZnCl2) can promote electrophilic bromination.[5]
Low Quality Reagent: BTMA-Br3 can degrade over time if not stored properly.Use Fresh Reagent: Ensure that your BTMA-Br3 is a vibrant yellow-orange crystalline solid. If it appears discolored or clumpy, it may have degraded.
Inappropriate Solvent: The substrate may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.Optimize Solvent System: Ensure your substrate is fully dissolved. You may need to experiment with different solvent systems to find one that dissolves both the substrate and the reagent effectively.

Frequently Asked Questions (FAQs)

Q1: What is Benzyltrimethylammonium Tribromide (BTMA-Br3) and why is it used?

A1: this compound is a solid, stable, and crystalline reagent that serves as a convenient and safer alternative to liquid bromine.[2] It is primarily used as a mild and selective brominating agent for activated aromatic compounds such as phenols, anilines, and aromatic ethers.[5]

Q2: How does BTMA-Br3 achieve high para-selectivity?

A2: The high para-selectivity of BTMA-Br3 is generally attributed to the steric bulk of the tribromide anion associated with the large benzyltrimethylammonium cation. This steric hindrance makes the approach to the ortho positions of a substituted aromatic ring more difficult compared to the less hindered para position.[3]

Q3: Can I use BTMA-Br3 for the bromination of deactivated aromatic rings?

A3: BTMA-Br3 is generally not reactive enough for the bromination of deactivated aromatic rings (e.g., nitrobenzene) on its own. However, its reactivity can be enhanced by the addition of a Lewis acid catalyst, such as zinc chloride, which can facilitate the bromination of less reactive substrates.[5]

Q4: How does BTMA-Br3 compare to N-Bromosuccinimide (NBS)?

A4: Both BTMA-Br3 and NBS are solid, safer alternatives to liquid bromine. BTMA-Br3 often exhibits higher para-selectivity for activated systems due to its bulky nature. NBS, on the other hand, can sometimes be used for benzylic bromination under radical conditions, a reactivity not typically observed with BTMA-Br3 in the absence of a radical initiator.[6] The choice between the two often depends on the specific substrate and the desired regiochemical outcome.

Q5: What is the best way to store BTMA-Br3?

A5: BTMA-Br3 should be stored in a cool, dry place, away from moisture and light. It is advisable to store it in a tightly sealed container in a desiccator.

Experimental Protocols

Protocol 1: General Procedure for the para-Selective Mono-bromination of Phenol (B47542)

This protocol provides a general method for the highly selective mono-bromination of phenol at the para position.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 mmol, 1.0 eq.) in a mixture of dichloromethane (10 mL) and methanol (2 mL).

  • Reagent Addition: To the stirred solution, add this compound (1.0 mmol, 1.0 eq.) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to reduce any excess bromine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure p-bromophenol.

SubstrateProductTypical YieldIsomer Ratio (p:o)
Phenolp-Bromophenol>90%>98:2

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity in BTMA-Br3 Bromination cluster_conditions Reaction Parameters A Aromatic Substrate (e.g., Phenol, Aniline) D Regioselective Outcome A->D B BTMA-Br3 (Brominating Agent) B->D C Reaction Conditions C->D Solvent Solvent (e.g., DCM, MeOH) Temp Temperature (e.g., 0°C, RT) Stoich Stoichiometry (Substrate:BTMA-Br3) Solvent->D Temp->D Stoich->D

Caption: Key factors influencing the regioselectivity of BTMA-Br3 bromination.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity Start Start: Undesired Isomer Ratio Observed Check_Temp Is the reaction temperature > Room Temp? Start->Check_Temp Lower_Temp Action: Lower temperature to 0°C Check_Temp->Lower_Temp Yes Check_Solvent Is a polar protic solvent used? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Action: Switch to a non-polar, aprotic solvent (e.g., DCM) Check_Solvent->Change_Solvent Yes Check_Stoich Is there an excess of BTMA-Br3? Check_Solvent->Check_Stoich No Change_Solvent->Check_Stoich Adjust_Stoich Action: Use 1:1 stoichiometry or slight excess of substrate Check_Stoich->Adjust_Stoich Yes End End: Improved Regioselectivity Check_Stoich->End No Adjust_Stoich->End

References

Technical Support Center: Benzyltrimethylammonium Tribromide (BTMA-Br3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyltrimethylammonium tribromide (BTMA-Br3). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent common issues during its use as a brominating agent, with a specific focus on avoiding over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTMA-Br3) and why is it used?

A1: this compound (BTMA-Br3) is a stable, crystalline, and easy-to-handle brominating agent.[1][2] It serves as a safer and more convenient alternative to liquid bromine, especially for small-scale reactions where precise measurement of corrosive and toxic elemental bromine is difficult.[3] BTMA-Br3 is effective for the electrophilic bromination of activated aromatic compounds like phenols, anilines, and aromatic ethers, as well as for the α-bromination of ketones and addition reactions to alkenes.[1][4]

Q2: What is "over-bromination" and why is it a problem?

A2: Over-bromination is an undesired side reaction where more than one bromine atom is added to a substrate molecule, leading to di-, tri-, or poly-brominated products when only mono-bromination is intended. This is a common issue, particularly with highly activated aromatic substrates.[5] It leads to a mixture of products, which complicates purification, reduces the yield of the desired compound, and can introduce potentially mutagenic impurities.[5]

Q3: What are the primary causes of over-bromination with BTMA-Br3?

A3: The primary factors that contribute to over-bromination are:

  • Incorrect Stoichiometry: Using an excess of BTMA-Br3 relative to the substrate.

  • Substrate Reactivity: Highly activated substrates (e.g., phenols, anilines) are inherently more susceptible to polybromination.[6][7]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can decrease selectivity and promote further bromination.

  • Solvent Choice: The reaction solvent can influence the reactivity of the brominating species and the selectivity of the reaction.[8]

Q4: How can I precisely control the stoichiometry of the reaction?

A4: Since BTMA-Br3 is a stable, weighable solid, stoichiometry can be controlled much more easily than with liquid bromine.[2][3] For selective mono-bromination, it is crucial to use a stoichiometric amount (1.0 equivalent) or a very slight excess (e.g., 1.05 equivalents) of BTMA-Br3. Always calculate the required mass based on a precise measurement of your limiting reactant.

Q5: How does solvent choice impact selectivity and prevent over-bromination?

A5: The solvent can significantly affect reaction selectivity.[8] For the bromination of activated aromatic compounds like phenols and anilines, a mixture of dichloromethane (B109758) and methanol (B129727) is often reported to give good results.[1][9] For α-bromination of ketones, anhydrous tetrahydrofuran (B95107) (THF) is a common choice as it helps prevent the attack of activated aromatic rings that might be present in the molecule.[10] It is recommended to perform small-scale test reactions to screen for the optimal solvent for your specific substrate.

Q6: My substrate is highly activated. How can I achieve selective mono-bromination?

A6: For highly activated substrates, the following strategies can improve selectivity:

  • Lower the Temperature: Perform the reaction at room temperature or below (e.g., 0 °C) to moderate the reaction rate.

  • Control Reagent Addition: Add the solid BTMA-Br3 portion-wise to the solution of the substrate over a period of time. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) to carefully monitor the consumption of the starting material and the appearance of the mono-brominated product. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated byproducts.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your bromination experiments with BTMA-Br3.

Problem 1: My TLC/LCMS analysis shows a mixture of mono- and di-brominated products.

This is a classic case of over-bromination. The mono-brominated product is often more activated than the starting material, making it susceptible to a second bromination.

  • Logical Troubleshooting Flow:

G cluster_0 Troubleshooting Over-bromination Start Over-bromination Detected (Di- or Poly-brominated Products) CheckStoich 1. Review Stoichiometry: Was >1.05 eq. of BTMA-Br3 used? Start->CheckStoich CheckTemp 2. Review Temperature: Was reaction run above room temp? CheckStoich->CheckTemp No Sol_Stoich Solution: Use 1.0 - 1.05 equivalents. Weigh reagents carefully. CheckStoich->Sol_Stoich Yes CheckTime 3. Review Reaction Time: Was reaction monitored by TLC? CheckTemp->CheckTime No Sol_Temp Solution: Run reaction at room temp or 0°C. CheckTemp->Sol_Temp Yes CheckSubstrate 4. Assess Substrate Activity: Is the substrate highly activated (e.g., phenol, aniline)? CheckTime->CheckSubstrate No Sol_Time Solution: Monitor reaction every 15-30 min. Quench immediately upon starting material consumption. CheckTime->Sol_Time Yes Sol_Substrate Solution: Add BTMA-Br3 in portions. Consider a less polar solvent. CheckSubstrate->Sol_Substrate Yes G cluster_1 Experimental Workflow for Selective Bromination A 1. Setup - Dissolve substrate in CH2Cl2/MeOH. - Stir at RT. B 2. Reagent Addition - Add BTMA-Br3 (1.05 eq.) in one portion. A->B C 3. Monitoring - Monitor by TLC every 30 min. - Watch for disappearance of starting material. B->C D 4. Quench - Add aq. Na2S2O3 solution to destroy excess bromine. C->D E 5. Workup - Extract with organic solvent. - Wash with brine. - Dry over Na2SO4. D->E F 6. Purification - Concentrate in vacuo. - Purify by column chromatography or recrystallization. E->F

References

Technical Support Center: Benzyltrimethylammonium Tribromide (BTMA Br3) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Benzyltrimethylammonium tribromide (BTMA Br3), with a specific focus on how the choice of solvent can critically impact reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTMA Br3) and why is it used?

A1: this compound is a solid, crystalline quaternary ammonium (B1175870) tribromide.[1] It serves as a mild and selective brominating and oxidizing agent.[2][3] Its solid nature makes it easier and safer to handle quantitatively compared to highly toxic and corrosive liquid bromine.[1][4] It is used for a variety of transformations, including the bromination of alkenes, aromatic compounds, and ketones, as well as the oxidation of alcohols and sulfides.[1][2]

Q2: My bromination reaction is very slow. Could the solvent be the issue?

A2: Yes, the solvent plays a crucial role in reaction kinetics. For oxidation reactions, for instance, the rate can increase with the polarity of the medium.[5] A study on the oxidation of methionine found that increasing the water content in an acetic acid-water mixture accelerated the reaction, suggesting that the transition state is more polar than the reactants and is stabilized by polar solvents.[5] If your reaction is sluggish, consider switching to a more polar solvent system, but be aware of potential side reactions (see Q3).

Q3: I am getting unexpected byproducts where the solvent molecule has been added to my product. Why is this happening?

A3: This is a known phenomenon when using protic solvents like methanol (B129727) or acetic acid with BTMA Br3 for the bromination of alkenes.[6] The reaction can proceed through a bromonium ion intermediate, which can be attacked by the solvent molecule in a regioselective manner, leading to the formation of solvent-incorporated products alongside the desired 1,2-dibromo adducts.[6] If you wish to avoid these byproducts, you should use an aprotic solvent.

Q4: How do I choose between a protic and an aprotic solvent for a bromination reaction?

A4: The choice depends entirely on your desired product.

  • For 1,2-Dibromination: Use an aprotic solvent such as dichloromethane (B109758) (DCM) or chloroform. These solvents do not participate in the reaction, leading cleanly to the dibromo adducts.[6]

  • For Solvent-Incorporated Products: Use a protic solvent. For example, conducting the reaction in methanol can yield methoxy-bromo compounds, while acetic acid can yield acetoxy-bromo derivatives.[6]

Q5: What is the specific role of methanol in the bromination of acetyl derivatives?

A5: In the bromination of acetyl derivatives to form dibromoacetyl compounds, the presence of methanol in a dichloromethane solution has been shown to markedly facilitate the reaction.[4] It is presumed that BTMA Br3 reacts with methanol to produce methyl hypobromite, which may be the active brominating species responsible for the enhanced reactivity.[4]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low or No Reactivity Incorrect Solvent Polarity: The solvent may not be polar enough to facilitate the reaction, especially for oxidations.For oxidation reactions, try increasing the solvent polarity, for example, by using an acetic acid-water mixture.[5]
Poor Reagent Solubility: BTMA Br3 may not be sufficiently soluble in the chosen solvent.Refer to solubility data. BTMA Br3 is slightly soluble in DMSO and methanol.[3] Ensure your reaction is homogenous or well-stirred.
Formation of Unwanted Solvent Adducts Use of Protic Solvents: In alkene bromination, protic solvents (methanol, acetic acid) can act as nucleophiles, leading to mixed halogen-solvent adducts.To obtain only the dibromo product, switch to an aprotic solvent like dichloromethane or chloroform.[6]
Poor Regioselectivity Reaction Mechanism Influence: The solvent can influence the stability of intermediates, affecting the regioselectivity of the addition.Review literature for similar substrates. The reaction of BTMA Br3 in protic solvents is generally regioselective, but this depends on the substrate.[6]
Reaction is Too Vigorous or Unselective Enhanced Reactivity in Mixed Solvents: Certain solvent mixtures, like dichloromethane-methanol, can significantly increase the brominating strength of BTMA Br3.If the reaction is too fast or unselective, consider using a single aprotic solvent like dichloromethane at room temperature without the methanol co-solvent.[4][6]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of products in reactions involving BTMA Br3.

SubstrateSolventTemperatureProduct(s)Yield (%)Reference
CyclohexeneDichloromethaneRoom Temp1,2-Dibromocyclohexane87[6]
CyclohexeneMethanolRoom Temp1,2-Dibromocyclohexane25[6]
1-Bromo-2-methoxycyclohexane65[6]
E-StilbeneDichloromethaneRoom Tempmeso-1,2-Dibromo-1,2-diphenylethane91[6]
E-StilbeneAcetic AcidRefluxmeso-1,2-Dibromo-1,2-diphenylethane36[6]
erythro-2-Acetoxy-1-bromo-1,2-diphenylethane52[6]
AcetophenoneDichloromethane-MethanolRoom TempPhenacylidene Dibromide82[4]
4'-MethylacetophenoneDichloromethane-MethanolRoom Temp2,2-Dibromo-1-(p-tolyl)ethanone88[4]

Experimental Protocols

Protocol 1: Bromination of an Alkene in an Aprotic Solvent

This protocol is a typical procedure for the 1,2-dibromination of an alkene.[6]

  • Dissolve the Alkene: Dissolve the alkene (1 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add BTMA Br3: At room temperature, add this compound (1.1 mmol) to the solution in one portion.

  • Stir the Reaction: Stir the mixture at room temperature. The reaction is typically complete when the initial orange color of the BTMA Br3 disappears. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water (30 mL). Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual bromine, and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Dibromination of an Acetyl Derivative in a Mixed Solvent System

This protocol describes the synthesis of a dibromoacetyl derivative using a dichloromethane-methanol solvent system.[4]

  • Prepare Solution: In a round-bottom flask, dissolve the acetyl derivative (e.g., acetophenone, 4.16 mmol) in a mixture of dichloromethane (50 mL) and methanol (20 mL).

  • Add BTMA Br3: Add BTMA Br3 (8.74 mmol, 2.1 equivalents) to the solution at room temperature.

  • Stir the Reaction: Stir the mixture for 2-7 hours. The reaction is complete when the orange color of the reagent fades.

  • Solvent Removal: Distill the solvent from the reaction mixture under reduced pressure.

  • Extraction and Purification: Extract the resulting precipitate with ether (4 x 40 mL). Combine the ether extracts and evaporate the solvent to yield the crude product, which can then be purified by recrystallization.

Logical Workflow

The following diagram illustrates a decision-making process for selecting a suitable solvent system when working with BTMA Br3.

Solvent_Selection_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node warning_node warning_node start Define Desired Reaction with BTMA Br3 type Reaction Type? start->type brom_alkene Bromination of Alkene? type->brom_alkene Bromination brom_acetyl Bromination of Acetyl Group? type->brom_acetyl Other Bromination oxidation Oxidation? type->oxidation Oxidation product_type Desired Product? brom_alkene->product_type dibromoacetyl Dibromoacetyl Product brom_acetyl->dibromoacetyl oxidized_product Oxidized Product (e.g., Sulfoxide) oxidation->oxidized_product dibromo_adduct 1,2-Dibromo Adduct product_type->dibromo_adduct solvent_adduct Solvent-Incorporated Adduct product_type->solvent_adduct aprotic Use Aprotic Solvent (e.g., Dichloromethane, Chloroform) note1 Yields clean dibromination aprotic->note1 protic Use Protic Solvent (e.g., Methanol, Acetic Acid) note2 Leads to mixture of dibromo and solvent-incorporated products protic->note2 mixed_solvent Use Dichloromethane- Methanol Mixture note3 Methanol facilitates the reaction, possibly via methyl hypobromite mixed_solvent->note3 polar_solvent Use Polar Solvent System (e.g., Acetic Acid-Water) note4 Increased polarity enhances reaction rate polar_solvent->note4 dibromo_adduct->aprotic solvent_adduct->protic dibromoacetyl->mixed_solvent oxidized_product->polar_solvent

Solvent selection workflow for reactions using BTMA Br3.

References

Technical Support Center: Benzyltrimethylammonium Tribromide (BTMA-Br3) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyltrimethylammonium tribromide (BTMA-Br3) in their experiments. The focus is on optimizing reaction temperatures to achieve desired outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with BTMA-Br3, with a focus on temperature-related solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low: Incomplete conversion of starting material.1. Monitor the reaction progress using TLC or GC-MS. 2. If starting material is still present after the expected reaction time, incrementally increase the temperature by 10-20 °C. 3. For α-bromination of ketones, consider temperatures in the range of 80-90 °C.[1][2] 4. Ensure adequate reaction time, as lower temperatures may require longer durations.
Decomposition of BTMA-Br3: The reaction temperature is too high.1. BTMA-Br3 has a melting point of approximately 99-101 °C and begins to decompose around 110-115 °C.[3] Avoid prolonged heating above this range. 2. If the reaction mixture darkens significantly, it may indicate decomposition. Lower the temperature.
Formation of Multiple Products (Low Selectivity) Over-bromination (di- or poly-brominated products): The reaction temperature is too high or the reaction time is too long.1. Lower the reaction temperature. For reactions that proceed at room temperature, such as the bromination of phenols, avoid unnecessary heating. 2. Monitor the reaction closely and stop it as soon as the desired product is formed. 3. A slight decrease in yield at temperatures above the optimum may be due to the formation of multiple brominated species.[4]
Side reactions with the solvent: The reaction temperature is too high for the chosen solvent.1. Ensure the solvent is stable at the reaction temperature. 2. For reactions requiring heating, select a solvent with an appropriate boiling point.
Inconsistent Results Poor temperature control: Fluctuations in temperature can lead to variable reaction rates and product distributions.1. Use a temperature-controlled reaction setup (e.g., oil bath, heating mantle with a thermocouple). 2. Ensure uniform heating and stirring.
Hygroscopic nature of BTMA-Br3: Absorption of moisture can affect reactivity.1. Store BTMA-Br3 in a desiccator. 2. Handle the reagent quickly in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions using BTMA-Br3?

A1: The optimal temperature is highly dependent on the specific reaction.

  • Bromination of Phenols and Alkenes: These reactions are often carried out at room temperature.[5]

  • α-Bromination of Ketones: These reactions generally require higher temperatures, typically in the range of 80-90 °C, to proceed efficiently.[1][2] Yields are often low at temperatures below 80 °C.[1]

  • Solvent-Free Reactions: In the absence of a solvent, temperatures around 60-90 °C have been used with similar quaternary ammonium (B1175870) tribromides.

Q2: What are the consequences of using a temperature that is too high?

A2: Exceeding the optimal temperature can lead to several issues:

  • Decreased Selectivity: Formation of over-brominated byproducts (di- or tri-brominated compounds).[4]

  • Decomposition: BTMA-Br3 can decompose at temperatures above its melting point (99-101 °C), leading to a loss of the brominating agent and potentially introducing impurities.[3]

  • Side Reactions: Increased potential for side reactions, such as elimination or reactions with the solvent.

Q3: What happens if the reaction temperature is too low?

A3: Insufficient temperature can result in:

  • Incomplete Reactions: The reaction may not go to completion, leaving a significant amount of unreacted starting material.

  • Low Yields: As a consequence of incomplete conversion, the yield of the desired product will be low.[1]

  • Longer Reaction Times: The reaction rate will be significantly slower.

Q4: How can I accurately control the reaction temperature?

A4: For precise temperature control, it is recommended to use:

  • A stirred oil bath or a heating mantle connected to a temperature controller with a thermocouple immersed in the reaction mixture.

  • For reactions at or below room temperature, a water or ice bath can be used.

  • Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Q5: Is BTMA-Br3 stable at elevated temperatures?

A5: BTMA-Br3 is a crystalline solid with a melting point of approximately 99-101 °C.[5] It has been reported to decompose around 110-115 °C.[3] Therefore, it is advisable to conduct reactions below this temperature to ensure the stability of the reagent.

Quantitative Data on Temperature Effects

The following table provides data on the effect of temperature on the yield of α-bromination of acetophenone (B1666503) derivatives. While this data was generated using pyridine (B92270) hydrobromide perbromide, it serves as a valuable proxy for understanding the temperature sensitivity of similar reactions with BTMA-Br3.

Reaction Temperature (°C)Yield of 4-chloro-α-bromo-acetophenone (%)Observations
60LowIncomplete reaction.
70ModerateReaction proceeds, but slowly.
80GoodSignificant increase in yield.[1]
9085% (Optimal)High yield of the desired product.[1]
100Slightly DecreasedPotential for increased byproduct formation (e.g., di-bromination).[4]

Data adapted from a study on the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide.[1][4]

Experimental Protocols

General Protocol for the α-Bromination of a Ketone (e.g., Acetophenone)

This protocol is based on general procedures for the α-bromination of ketones and is optimized for temperature control.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, dissolve the ketone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a mixture of dichloromethane (B109758) and methanol).

  • Reagent Addition: Add BTMA-Br3 (1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) using a pre-heated oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically after 3 hours at 90 °C), cool the mixture to room temperature.[1] Pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for the Bromination of a Phenol (B47542) at Room Temperature
  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve the phenol (1 equivalent) in a mixture of dichloromethane and methanol.

  • Reagent Addition: Add BTMA-Br3 (stoichiometric amount depending on the desired degree of bromination) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, add a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine.

  • Extraction: Extract the product with dichloromethane.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Visualizations

Temperature_Optimization_Workflow Temperature Optimization Workflow for BTMA-Br3 Reactions start Start: Plan Reaction substrate_type Identify Substrate Type (Ketone, Phenol, Alkene, etc.) start->substrate_type initial_temp Select Initial Temperature Based on Literature substrate_type->initial_temp run_reaction Run Reaction with Temperature Control initial_temp->run_reaction monitor Monitor Reaction Progress (TLC, GC-MS) run_reaction->monitor complete Is Reaction Complete? monitor->complete complete->run_reaction No analyze Analyze Product Mixture (Yield, Purity, Byproducts) complete->analyze Yes outcome Evaluate Outcome analyze->outcome optimal Optimal Conditions Achieved outcome->optimal Good Yield & Purity low_yield Low Yield / Incomplete Reaction outcome->low_yield Low Yield side_products Low Selectivity / Side Products outcome->side_products Poor Selectivity increase_temp Increase Temperature Incrementally (e.g., by 10-20 °C) low_yield->increase_temp decrease_temp Decrease Temperature side_products->decrease_temp increase_temp->run_reaction decrease_temp->run_reaction Troubleshooting_Logic Troubleshooting Logic for BTMA-Br3 Reactions start Problem Encountered issue_type Identify Primary Issue start->issue_type low_yield Low Yield issue_type->low_yield Yield low_selectivity Low Selectivity issue_type->low_selectivity Selectivity check_sm Check for Unreacted Starting Material low_yield->check_sm check_byproducts Check for Byproducts low_selectivity->check_byproducts sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Consumed check_sm->sm_absent No increase_temp Action: Increase Temperature / Time sm_present->increase_temp verify_reagent Action: Verify Reagent Purity / Handling sm_absent->verify_reagent over_bromination Over-bromination Detected check_byproducts->over_bromination Yes decomposition Decomposition Products Detected check_byproducts->decomposition Yes decrease_temp Action: Decrease Temperature / Time over_bromination->decrease_temp decomposition->decrease_temp

References

catalyst loading and optimization for Benzyltrimethylammonium tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) in organic synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reactions and address common challenges.

Troubleshooting Guide

Encountering issues in your reaction? This guide provides solutions to common problems faced during the application of Benzyltrimethylammonium tribromide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Insufficient Catalyst/Reagent: In many applications, particularly brominations, BTMA-Br3 is used in stoichiometric amounts. For catalytic applications, the loading may be too low.- For bromination of activated substrates like phenols or anilines, start with a stoichiometric amount (1.0-1.2 equivalents) of BTMA-Br3. - For catalytic oxidations, if low yield is observed at a low loading (e.g., 1-2 mol%), incrementally increase the catalyst amount (e.g., to 5 mol%, 10 mol%) to determine the optimal loading.
Poor Substrate Reactivity: The substrate may be deactivated or sterically hindered, requiring more forcing conditions.- Increase the reaction temperature in increments of 10-20 °C. - Consider using a co-solvent to improve the solubility of the substrate and reagent.
Inappropriate Solvent: The polarity of the solvent can significantly impact reaction rates.- For brominations, a mixture of dichloromethane (B109758) and methanol (B129727) is often effective.[1] - For oxidations, solvent-free conditions or the use of a non-polar solvent like toluene (B28343) may be optimal.
Formation of Side Products/Low Selectivity Over-bromination: Highly activated aromatic rings can undergo multiple brominations.- Use a stoichiometric amount of BTMA-Br3 and monitor the reaction closely by TLC or GC. - Perform the reaction at a lower temperature to control the reaction rate.
Over-oxidation: In the oxidation of primary alcohols, the aldehyde product can be further oxidized to a carboxylic acid.- Carefully control the stoichiometry of the oxidant (e.g., H₂O₂) when BTMA-Br3 is used catalytically. - Monitor the reaction progress and stop it once the starting material is consumed.
Slow Reaction Rate Low Catalyst Loading: In catalytic applications, the amount of catalyst may be insufficient to achieve a reasonable reaction rate.- Systematically increase the catalyst loading. A screening of 1, 2, 5, and 10 mol% can help identify the optimal concentration.
Low Temperature: The reaction may require thermal energy to proceed at a practical rate.- Gradually increase the reaction temperature while monitoring for side product formation.
Difficulty in Product Isolation Residual Quaternary Ammonium (B1175870) Salt: The benzyltrimethylammonium bromide byproduct can sometimes co-precipitate with the product.- After reaction completion, perform an aqueous work-up. The quaternary ammonium salt is typically soluble in water. - Wash the organic layer with brine to further remove any water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound?

A1: The loading of this compound is highly dependent on the specific reaction.

  • For bromination reactions: BTMA-Br3 is typically used as a stoichiometric reagent , not a catalyst. You would use 1.0 to 2.0 molar equivalents relative to the substrate, depending on whether you are performing a mono- or di-bromination.[1]

  • For oxidation reactions: BTMA-Br3 can act as a catalyst in the presence of a co-oxidant like hydrogen peroxide. In these cases, a catalytic amount, typically ranging from 1 to 10 mol% , is a good starting point for optimization.

Q2: How does catalyst loading affect reaction selectivity?

A2: In catalytic applications, particularly in oxidations, catalyst loading can influence selectivity. A higher catalyst loading might lead to a faster reaction but could also promote over-oxidation of the desired product. It is crucial to perform an optimization study to find the balance between reaction rate and selectivity.

Q3: My reaction is not going to completion. Should I increase the catalyst loading?

A3: Increasing the catalyst loading is a reasonable first step if you suspect the catalyst amount is the limiting factor. We recommend a systematic approach: set up parallel reactions with varying catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%) while keeping all other parameters constant. This will help you determine if catalyst concentration is the issue and identify the optimal loading for your specific substrate and conditions.

Q4: Can I use this compound for substrates with acid-sensitive functional groups?

A4: Yes, one of the advantages of BTMA-Br3 is that it is a mild brominating agent and can often be used under neutral conditions, making it suitable for substrates with acid-sensitive groups. However, it is always advisable to run a small-scale test reaction to ensure compatibility with your specific substrate.

Q5: How should I store this compound?

A5: this compound is a stable, crystalline solid, which makes it easier and safer to handle than liquid bromine.[2] It should be stored in a cool, dry place, away from moisture.

Experimental Protocols

Example Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

This protocol provides a general procedure for the oxidation of a primary alcohol using a catalytic amount of this compound.

Materials:

  • Benzyl alcohol

  • This compound (BTMA-Br3)

  • 30% Hydrogen peroxide (H₂O₂)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add benzyl alcohol (1.0 mmol, 1.0 eq.).

  • Add the desired amount of this compound catalyst. A screening of catalyst loadings is recommended to find the optimal amount.

  • Add toluene (5 mL).

  • Slowly add 30% hydrogen peroxide (1.2 mmol, 1.2 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Table 1: Example of Catalyst Loading Optimization Data

The following table illustrates how to present data from a catalyst loading optimization experiment. Note: This is a representative table; actual results may vary.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
11.01245
22.5875
35.0692
410.0693

From this example data, a 5.0 mol% catalyst loading provides the best balance of yield and catalyst usage.

Visualizing the Optimization Workflow

To systematically optimize the catalyst loading for your reaction, the following logical workflow can be applied.

G cluster_0 A Initial Reaction Setup (e.g., 2.5 mol% BTMA-Br3) B Monitor Reaction Progress (TLC, GC, or NMR) A->B C Reaction Complete? B->C C->B No D Analyze Yield and Purity C->D Yes E Optimal Conditions Achieved? D->E F Procedure Finalized E->F Yes G Adjust Catalyst Loading E->G No H Low Yield or Slow Rate? G->H I Increase Loading (e.g., to 5 mol%) H->I Yes J High Yield, Consider Cost H->J No I->A K Decrease Loading (e.g., to 1 mol%) J->K Yes K->A

Caption: Workflow for optimizing catalyst loading.

References

Technical Support Center: Benzyltrimethylammonium Tribromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyltrimethylammonium tribromide (BTMA Br3).

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions involving BTMA Br3.

Issue 1: Persistent Orange/Yellow Color in the Reaction Mixture After Quenching

  • Question: I've added a quenching agent, but my organic layer remains orange or yellow. How do I know if all the excess BTMA Br3 has been removed?

  • Answer: A persistent orange or yellow color indicates the presence of unreacted BTMA Br3. The quenching process is complete when the organic layer becomes colorless or pale yellow.

    • Visual Endpoint: The disappearance of the characteristic orange/yellow color of BTMA Br3 is the primary visual indicator of a complete quench.

    • TLC Analysis: To confirm the absence of BTMA Br3, you can use thin-layer chromatography (TLC). BTMA Br3 is a polar, ionic compound and will typically remain at the baseline in many common solvent systems. Staining the TLC plate with iodine vapor can help visualize the spot corresponding to BTMA Br3.[1]

    Troubleshooting Steps:

    • Add More Quenching Agent: Continue to add the quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) or sodium bisulfite solution) portion-wise with vigorous stirring until the color dissipates.

    • Increase Stirring Time: Allow the mixture to stir for an additional 15-30 minutes after the color has disappeared to ensure the reaction is complete.

    • Check pH: If using a sulfite-based quenching agent, ensure the aqueous layer is slightly acidic to neutral, as the quenching efficiency can be pH-dependent.

Issue 2: Difficulty Removing the Benzyltrimethylammonium Bromide Byproduct

  • Question: I'm struggling to remove the spent reagent, Benzyltrimethylammonium bromide, from my product. It seems to be co-eluting during chromatography or co-precipitating during crystallization.

  • Answer: Benzyltrimethylammonium bromide is a water-soluble salt.[2] An effective aqueous work-up is crucial for its removal.

    Troubleshooting Steps:

    • Aqueous Washes: Perform multiple washes of the organic layer with deionized water or brine. Typically, 3-5 washes are sufficient. Vigorous shaking in a separatory funnel will facilitate the transfer of the salt into the aqueous phase.

    • Solvent Choice: Ensure you are using an organic solvent in which your product is soluble but the salt has low solubility. Common choices include ethyl acetate (B1210297), dichloromethane, or diethyl ether.

    • Filtration: After the aqueous wash, if you observe any solid precipitate (which could be the spent reagent), filter the organic layer through a plug of Celite or a cotton wool filter.

    • Silica (B1680970) Gel Filtration: As a final step before concentration, you can pass the organic solution through a short plug of silica gel. The polar salt will be retained on the silica.

Issue 3: Formation of an Emulsion During Aqueous Work-up

  • Question: An emulsion formed when I tried to wash the organic layer with water. How can I break it?

  • Answer: Emulsions can form due to the presence of the quaternary ammonium (B1175870) salt which can act as a surfactant.

    Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Filtration: Filter the entire mixture through a pad of Celite.

    • Change Solvent: If the emulsion persists, consider adding a small amount of a different organic solvent to change the polarity of the organic phase.

Issue 4: Incomplete Reaction or Formation of Side Products (e.g., Di-bromination)

  • Question: My reaction didn't go to completion, or I'm seeing multiple spots on my TLC, suggesting the formation of di-brominated or other side products.

  • Answer: Reaction control is key to avoiding these issues.

    Troubleshooting Steps for Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature as dictated by the specific protocol.

    • Reagent Purity: Verify the purity of your BTMA Br3. It is hygroscopic and can degrade over time.

    Troubleshooting Steps for Side Product Formation:

    • Stoichiometry: Carefully control the stoichiometry of BTMA Br3. For mono-bromination, use 1.0-1.1 equivalents.

    • Slow Addition: Add the BTMA Br3 portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of side products.[3]

    • Purification:

      • Column Chromatography: A gradient elution on silica gel can be effective for separating mono- and di-brominated products. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[4]

      • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for α-bromo ketones include ethanol/water or hexanes/ethyl acetate.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction involving BTMA Br3?

A1: The most common and effective method for quenching excess BTMA Br3 is to add a saturated aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The reaction is typically complete when the orange/yellow color of the BTMA Br3 disappears.

Q2: How can I monitor the progress of my BTMA Br3 reaction?

A2: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The consumption of the starting material and the appearance of the product spot can be visualized under UV light (if the compounds are UV active) or by using a chemical stain such as potassium permanganate (B83412) or iodine vapor.[1]

Q3: What are the primary safety precautions I should take when working with BTMA Br3?

A3: BTMA Br3 is a corrosive and oxidizing solid. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Q4: My α-bromo ketone product is unstable. How should I handle the work-up and purification?

A4: α-bromo ketones can be sensitive to decomposition, especially in the presence of water or base.[3]

  • Work-up: Use cold, neutral water for washes and avoid basic solutions like sodium bicarbonate if your compound is particularly sensitive.[3]

  • Purification: It is often best to use the crude α-bromo ketone immediately in the next step. If purification is necessary, recrystallization from a non-polar solvent is preferred over chromatography to minimize contact with silica gel.[3]

Experimental Protocols

Protocol 1: General Work-up Procedure for a BTMA Br3 Bromination Reaction

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate with vigorous stirring until the orange/yellow color of the BTMA Br3 is no longer visible.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add an organic solvent (e.g., ethyl acetate) to dissolve the product and dilute the reaction mixture.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) - Use with caution if your product is base-sensitive.

    • Brine (1 x volume of organic layer)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Comparison of Quenching Agents for BTMA Br3

Quenching AgentTypical Reaction TimeVisual EndpointNotes
Saturated Na₂S₂O₃ (aq)5-15 minutesDisappearance of orange/yellow colorCommonly used and effective.
Saturated NaHSO₃ (aq)5-15 minutesDisappearance of orange/yellow colorEffective, may slightly acidify the aqueous layer.
10% Aqueous Ascorbic Acid10-20 minutesDisappearance of orange/yellow colorA milder, organic-based quenching agent.

Table 2: Typical Solvent Systems for Purification

Product TypePurification MethodTypical Solvent System (Eluent or Recrystallization)
α-Bromo KetonesColumn ChromatographyHexanes/Ethyl Acetate gradient
RecrystallizationEthanol/Water, Methanol/Water, Hexanes/Ethyl Acetate
Brominated AlkenesColumn ChromatographyHexanes/Dichloromethane gradient
Brominated AromaticsColumn ChromatographyHexanes/Ethyl Acetate gradient
RecrystallizationEthanol, Methanol, or Hexanes

Visualizations

Workup_Workflow General Work-up Procedure for BTMA Br3 Reactions A Reaction Mixture (Product, BTMA Br3, Byproduct) B Quench with aq. Na2S2O3 (until colorless) A->B C Extraction with Organic Solvent B->C D Aqueous Wash (Water, Brine) C->D E Dry Organic Layer (Na2SO4 or MgSO4) D->E F Filter and Concentrate E->F G Crude Product F->G H Purification (Chromatography or Recrystallization) G->H I Pure Product H->I

Caption: A typical experimental workflow for the work-up of a reaction involving this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for BTMA Br3 Work-up Start Problem During Work-up Q1 Persistent Yellow/Orange Color After Quench? Start->Q1 A1_Yes Add more quenching agent and stir longer Q1->A1_Yes Yes Q2 Emulsion Formation? Q1->Q2 No A1_Yes->Q2 A2_Yes Add brine, swirl gently, or filter through Celite Q2->A2_Yes Yes Q3 Byproduct Removal Issues? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform multiple aqueous washes or a silica plug filtration Q3->A3_Yes Yes End Successful Work-up Q3->End No A3_Yes->End

Caption: A decision tree to guide troubleshooting common issues during the work-up of BTMA Br3 reactions.

References

Technical Support Center: Benzyltrimethylammonium Tribromide (BTMA-Br3) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying byproducts in reactions involving Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) by NMR spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during bromination reactions using BTMA-Br3 and subsequent NMR analysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Brominating Agent: BTMA-Br3 can degrade over time, especially if exposed to moisture. 2. Insufficient Enol/Enolate Formation (for ketones): The reaction requires an acidic or basic medium to facilitate the formation of the enol or enolate intermediate. 3. Reaction Temperature Too Low: Some bromination reactions require elevated temperatures to proceed efficiently. 4. Steric Hindrance: Highly substituted substrates may react more slowly.1. Use fresh, dry BTMA-Br3. Store the reagent in a desiccator. 2. For acid-catalyzed bromination of ketones, consider adding a catalytic amount of a strong acid like HBr in acetic acid. 3. Gradually increase the reaction temperature and monitor the progress by TLC. For some acetophenone (B1666503) derivatives, temperatures around 90°C may be necessary.[1][2] 4. Increase the reaction time and continue to monitor by TLC.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Use of excess BTMA-Br3 can lead to di- or poly-brominated products. 2. Aromatic Ring Bromination: For substrates with activated aromatic rings (e.g., phenols, anilines), electrophilic substitution on the ring can compete with the desired reaction. 3. Formation of Solvent Adducts: In protic solvents like methanol, solvent-incorporated products (e.g., methoxy-bromo compounds) can form.[3]1. Use a stoichiometric amount of BTMA-Br3 or a slight excess (e.g., 1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. 2. Protect activating groups on the aromatic ring (e.g., acetylate an amino group) to reduce the ring's reactivity. 3. Use an aprotic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) to avoid the formation of solvent adducts.
Unexpected Peaks in ¹H NMR Spectrum 1. Residual Starting Material: The reaction may not have gone to completion. 2. Presence of Byproducts: See the byproduct identification tables below. 3. Decomposition of BTMA-Br3: The reagent can decompose, especially at elevated temperatures, to form benzyltrimethylammonium bromide and other species. 4. Solvent Impurities: Residual protons in deuterated solvents or other common laboratory solvents can appear in the spectrum.1. Compare the spectrum to a reference spectrum of the starting material. 2. Refer to the tables of common byproducts and their characteristic ¹H NMR chemical shifts. 3. Look for signals corresponding to the benzyltrimethylammonium cation (see table below). 4. Consult tables of common NMR solvent impurities.
Product Degradation During Workup or Purification 1. Base Sensitivity: Some brominated products are sensitive to strong bases. 2. Thermal Instability: The product may be unstable at higher temperatures. 3. Silica (B1680970) Gel-Mediated Decomposition: The acidic nature of silica gel can cause decomposition of some products during column chromatography.1. Use a mild base, such as sodium bicarbonate, for neutralization during the workup. 2. Perform the workup and purification at low temperatures. 3. Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) before performing column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in BTMA-Br3 reactions with alkenes?

A1: The most common byproducts are vicinal dibromides, which are the result of bromine addition across the double bond. In the presence of a protic solvent like methanol, you may also observe the formation of bromohydrins or methoxy-bromo compounds.

Q2: I am seeing signals around 7.3-7.6 ppm, a singlet around 4.7 ppm, and a singlet around 3.1 ppm in my ¹H NMR spectrum after workup. What could these be?

A2: These signals are characteristic of the benzyltrimethylammonium cation, which is the cationic part of the BTMA-Br3 reagent. Its presence indicates that it has not been fully removed during the workup. It is soluble in water and can typically be removed with an aqueous wash.[4]

Q3: How can I improve the selectivity for the alpha-bromination of a ketone over aromatic ring bromination?

A3: If your ketone substrate also contains an activated aromatic ring, you can improve the selectivity for alpha-bromination by performing the reaction in the dark to suppress radical pathways that can lead to ring bromination. Using a non-polar, aprotic solvent can also favor the desired reaction.

Q4: Is BTMA-Br3 stable? What are its decomposition products?

A4: BTMA-Br3 is a relatively stable solid, making it a safer alternative to liquid bromine. However, it is hygroscopic and can decompose in the presence of moisture and at elevated temperatures.[5] Thermal decomposition of similar quaternary ammonium (B1175870) salts can lead to the formation of benzyl (B1604629) bromide and trimethylamine.

Quantitative Data: ¹H NMR Chemical Shifts of Potential Byproducts

The following tables summarize the approximate ¹H NMR chemical shifts (δ, ppm) of common byproducts in CDCl₃. Chemical shifts can vary depending on the specific structure of the molecule and the solvent used.

Table 1: Byproducts from Reactions with Alkenes

Byproduct Class Example Structure Proton(s) Approximate ¹H NMR Chemical Shift (ppm)
Vicinal Dibromide1,2-Dibromo-1-phenylethanePh-CH (Br)-5.1 - 5.5
-CH₂ (Br)3.9 - 4.2
Bromohydrin2-Bromo-1-phenylethanolPh-CH (OH)-4.8 - 5.0
-CH₂ (Br)3.5 - 3.7

Table 2: Byproducts from Reactions with Ketones

Byproduct Class Example Structure Proton(s) Approximate ¹H NMR Chemical Shift (ppm)
α-Bromo Ketone2-Bromoacetophenone-COCH₂ Br4.4 - 4.5
α,α-Dibromo Ketone2,2-Dibromoacetophenone-COCH Br₂6.4 - 6.6

Table 3: Reagent-Related Byproducts and Other Species

Compound Structure Proton(s) Approximate ¹H NMR Chemical Shift (ppm)
Benzyltrimethylammonium cation[C₆H₅CH₂N(CH₃)₃]⁺C₆H₅ -7.3 - 7.6
-CH₂ -N~4.7
-N(CH₃ )₃~3.1
BenzaldehydeC₆H₅CHO-CH O9.9 - 10.1
C₆H₅ -7.5 - 7.9
Benzyl AlcoholC₆H₅CH₂OHC₆H₅ -7.2 - 7.4
-CH₂ OH~4.7
-OH Variable
N-Bromosuccinimide (NBS)-CH₂ CH₂ -~2.9
Succinimide-CH₂ CH₂ -~2.7

Experimental Protocols

Protocol 1: Bromination of an Alkene (e.g., Styrene)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene (B11656) (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Add BTMA-Br3 (1.1 equivalents) portion-wise to the stirred solution at room temperature. The orange color of the BTMA-Br3 will disappear as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. Obtain a ¹H NMR spectrum of the purified product in CDCl₃.

Protocol 2: α-Bromination of a Ketone (e.g., Acetophenone)

  • Reaction Setup: Dissolve acetophenone (1 equivalent) in a mixture of dichloromethane and methanol.[3]

  • Reagent Addition: Add BTMA-Br3 (1.1 equivalents for monobromination, 2.2 equivalents for dibromination) to the solution at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: After the reaction is complete, remove the solvent in vacuo. Extract the residue with diethyl ether to separate the product from the benzyltrimethylammonium bromide byproduct.[3] Wash the combined ether extracts with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography. Analyze the product by ¹H NMR in CDCl₃.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis start Dissolve Substrate in Solvent add_reagent Add BTMA-Br3 start->add_reagent monitor_reaction Monitor by TLC add_reagent->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Solutions extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Chromatography/Recrystallization) evaporate->purify nmr ¹H NMR Analysis purify->nmr

Caption: General experimental workflow for BTMA-Br3 reactions.

troubleshooting_logic cluster_byproducts Byproduct Identification cluster_troubleshooting Troubleshooting Reaction cluster_solutions Potential Solutions start Analyze ¹H NMR Spectrum unexpected_peaks Unexpected Peaks Observed? start->unexpected_peaks low_yield Low Product Integration? unexpected_peaks->low_yield No check_sm Starting Material? unexpected_peaks->check_sm Yes incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes reagent_issue Reagent Quality Issue low_yield->reagent_issue No Reaction check_reagent BTMA Cation? check_sm->check_reagent check_side_products Expected Side Products? check_reagent->check_side_products side_reactions Side Reactions Occurring check_side_products->side_reactions optimize_conditions Optimize Reaction Conditions (Time, Temp, Solvent) incomplete_rxn->optimize_conditions adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry purify_reagents Use Fresh/Pure Reagents reagent_issue->purify_reagents

Caption: Logic diagram for troubleshooting BTMA-Br3 reactions using NMR.

References

Technical Support Center: Improving Benzylic Bromination Selectivity with BTMA+Br3-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the selectivity of benzylic bromination reactions using benzyltrimethylammonium (B79724) tribromide (BTMA+Br3-).

Frequently Asked Questions (FAQs)

Q1: What is BTMA+Br3- and what are its advantages for bromination?

Benzyltrimethylammonium tribromide (BTMA+Br3-) is a quaternary ammonium (B1175870) polyhalide.[1] It is a stable, crystalline solid, which can make it easier and safer to handle compared to liquid bromine.[1][2] It serves as a solid source of bromine for various reactions. While extensively used for the selective bromination of activated aromatic compounds like phenols and anilines, its application in benzylic bromination requires careful control of reaction conditions to favor the desired radical pathway.[1]

Q2: My reaction shows low selectivity, with significant bromination on the aromatic ring instead of the benzylic position. What is causing this?

This issue arises when the reaction proceeds through an ionic electrophilic aromatic substitution pathway instead of the desired free-radical pathway. Benzylic bromination is a radical chain reaction, while aromatic ring bromination is typically an electrophilic substitution.[3]

Troubleshooting Steps:

  • Initiator: Ensure a radical initiator is present. The reaction should be initiated by UV/visible light or a chemical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5]

  • Solvent: Use non-polar solvents. Solvents like carbon tetrachloride (CCl₄) or acetonitrile (B52724) are traditionally used.[5][6] Polar solvents can stabilize ionic intermediates, favoring ring bromination.

  • Absence of Lewis Acids: Ensure no Lewis acids (e.g., FeBr₃, AlCl₃) are present, as they catalyze electrophilic aromatic substitution.[3]

  • Temperature: While radical reactions often require heat, excessively high temperatures can sometimes promote side reactions. Optimize the temperature based on the specific initiator used.

Q3: I am observing a significant amount of di-brominated product at the benzylic position. How can I improve mono-bromination selectivity?

Over-bromination is a common challenge in benzylic bromination because the first bromine atom can make the remaining benzylic hydrogens more susceptible to abstraction.[7] This is often an inherent challenge of the reaction.[7][8]

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry. Use the alkylbenzene substrate as the limiting reagent and BTMA+Br3- in a slight excess (e.g., 1.05-1.1 equivalents).

  • Low Bromine Concentration: The key to selectivity is maintaining a low, steady concentration of bromine radicals. Reagents like N-Bromosuccinimide (NBS) are specifically designed for this purpose.[9][10] While BTMA+Br3- is a solid bromine source, controlling its dissolution and reaction rate is crucial. Consider slow, portion-wise addition of the reagent.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS and stop the reaction once the desired mono-brominated product is maximized.

Q4: My reaction is not proceeding or is very slow. What should I check?

A stalled reaction is typically due to issues with radical initiation or the stability of the substrate.

Troubleshooting Steps:

  • Initiator Activity: Check the age and quality of your radical initiator (AIBN, BPO). If using photochemical initiation, ensure your light source is functional and positioned correctly.[6]

  • Substrate Reactivity: The stability of the benzylic radical is key. The reaction works best for substrates that can form a resonance-stabilized radical.[3][9] If the benzylic position is sterically hindered or if the aromatic ring has strong electron-withdrawing groups, the reaction rate may be significantly retarded.[8] Benzylic bromination will fail if there are no hydrogen atoms on the benzylic carbon.[9]

  • Inhibitors: Ensure the absence of radical inhibitors in your reagents or solvents. Dissolved oxygen can sometimes interfere with radical reactions.

Data Presentation: Reagent and Condition Comparison

The choice of brominating agent and reaction conditions significantly impacts the outcome. The following table summarizes a comparison based on literature data for benzylic bromination, highlighting an example of yield improvement by optimizing conditions.

Brominating AgentInitiator / ConditionsSubstrateProductYieldCitation
NBSAIBN (thermal) in Chlorobenzene2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone6-bromomethyl-2,7-dimethyl-N(3)-pivaloyloxymethylquinazolinone47%[1][11]
NBSPhoto-initiated in Dichloromethane2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone6-bromomethyl-2,7-dimethyl-N(3)-pivaloyloxymethylquinazolinone80%[1][11]
FeBr₂ (catalyst) + NBSRoom Temperature in Benzene4-Ethyl-1,1'-biphenyl4-(1-Bromoethyl)-1,1'-biphenyl91%[4]

This table illustrates the impact of reaction conditions on yield. While specific comparative data for BTMA+Br3- in benzylic bromination is less common, the principles of optimizing initiation and solvent apply.

Experimental Protocols

General Protocol for Benzylic Bromination using BTMA+Br3-

This protocol is a general guideline and should be optimized for each specific substrate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkylbenzene substrate (1.0 eq).

  • Solvent Addition: Add a suitable non-polar solvent (e.g., acetonitrile, cyclohexane).

  • Reagent Addition: Add BTMA+Br3- (1.05 - 1.2 eq).

  • Initiation:

    • Chemical Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.02 - 0.1 eq).

    • Photochemical Initiation: Position a visible light source (e.g., a tungsten lamp) close to the reaction flask.[6]

  • Reaction: Heat the mixture to reflux (for chemical initiation) or stir vigorously at a controlled temperature (for photochemical initiation). Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any insoluble by-products.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, a saturated sodium thiosulfate (B1220275) solution (to quench any remaining bromine), and brine.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.[6]

Visual Guides

The following diagrams illustrate key concepts for troubleshooting and understanding the reaction.

TroubleshootingWorkflow start_node Low Selectivity or Yield in Benzylic Bromination ring_brom Problem: Ring Bromination start_node->ring_brom over_brom Problem: Over-bromination (Di-bromide formation) start_node->over_brom no_reaction Problem: No Reaction start_node->no_reaction problem_node problem_node solution_node solution_node sol_ring1 Use non-polar solvent ring_brom->sol_ring1 Solution sol_ring2 Ensure radical initiation (Light or AIBN/BPO) ring_brom->sol_ring2 Solution sol_ring3 Exclude Lewis acids ring_brom->sol_ring3 Solution sol_over1 Adjust stoichiometry (Substrate as limiting reagent) over_brom->sol_over1 Solution sol_over2 Monitor reaction closely over_brom->sol_over2 Solution sol_no_react1 Check initiator quality/age no_reaction->sol_no_react1 Solution sol_no_react2 Confirm benzylic C-H bond exists no_reaction->sol_no_react2 Solution

Caption: Troubleshooting workflow for common benzylic bromination issues.

BenzylicRadicalMechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Cycle) initiator Initiator (Light/Heat) br2 Br-Br br_rad 2 Br• br2->br_rad Homolytic Cleavage br_rad2 Br• toluene Toluene (Benzylic C-H) benzyl_rad Benzylic Radical (Resonance Stabilized) toluene->benzyl_rad H abstraction benzyl_bromide Benzyl Bromide (Product) benzyl_rad->benzyl_bromide Reacts with Br2 hbr H-Br br2_2 Br-Br hbr->br2_2 Reaction with NBS or BTMA+Br3- regenerates Br2 br_rad2->toluene br2_2->benzyl_bromide br_rad3 Br•

Caption: The free-radical mechanism for benzylic bromination.

References

dealing with hygroscopic nature of Benzyltrimethylammonium tribromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyltrimethylammonium Tribromide (BTMAT). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTMAT) and why is it hygroscopic?

This compound is a versatile brominating and oxidizing agent. It is a quaternary ammonium (B1175870) tribromide salt, appearing as a yellow to orange crystalline solid. Its hygroscopic nature stems from its ionic composition, which readily attracts and absorbs moisture from the atmosphere. This can lead to the compound becoming damp and clumping.[1][2]

Q2: What are the visual signs of moisture contamination in my BTMAT reagent?

If your BTMAT has been exposed to moisture, you may observe the following:

  • Clumping or Caking: The free-flowing crystalline powder will become sticky and form clumps.

  • Color Change: While BTMAT is naturally yellow to orange, significant moisture absorption might lead to a darker, brownish appearance.

  • "Sweating": In cases of high moisture exposure, the solid may appear wet or as if it is dissolving.

Q3: How does moisture contamination affect the performance of BTMAT in my bromination reaction?

Moisture can significantly compromise the efficacy of BTMAT in several ways:

  • Reduced Activity: Water can react with BTMAT, leading to its decomposition and a reduction in the available active brominating species. This will result in lower yields or incomplete reactions.

  • Side Reactions: The presence of water can promote unwanted side reactions, such as the formation of byproducts, making the purification of your desired product more challenging.[3][4][5]

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual weight of the active BTMAT will be lower than the measured weight, leading to incorrect stoichiometry in your reaction.

Q4: How should I properly store this compound?

To maintain the integrity of BTMAT, it is crucial to store it under the following conditions:

  • Airtight Container: Store the reagent in a tightly sealed container to prevent exposure to atmospheric moisture.

  • Dry Environment: Place the primary container inside a desiccator containing an active desiccant.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon.

  • Cool and Dark Place: Protect the reagent from light and heat to prevent degradation.

Troubleshooting Guide for Bromination Reactions

This guide will help you troubleshoot common issues encountered during bromination reactions using BTMAT, with a focus on problems arising from its hygroscopic nature.

Problem Potential Cause Related to Moisture Suggested Solution
Low or No Product Yield Degraded BTMAT: The reagent has absorbed moisture, reducing its potency.1. Check for visual signs of moisture contamination in your BTMAT (clumping, color change).2. Quantify the water content using Karl Fischer titration (see Experimental Protocols).3. Dry the BTMAT under vacuum if moisture is confirmed (see Experimental Protocols).4. Use a fresh, properly stored bottle of BTMAT for comparison.[3][4][6]
Incorrect Stoichiometry: The measured weight of BTMAT is inflated due to absorbed water, leading to an insufficient amount of the brominating agent.1. Determine the water content of your BTMAT.2. Adjust the amount of BTMAT used in the reaction to account for the water content.3. Alternatively, dry the reagent before use.
Formation of Unexpected Byproducts Hydrolysis of BTMAT: Moisture can lead to the formation of other bromine species that may react differently with your substrate.1. Ensure all glassware is thoroughly dried before use.2. Use anhydrous solvents for your reaction.3. Handle BTMAT quickly in a low-humidity environment (e.g., in a glove box or under a stream of inert gas) to minimize exposure to air.
Inconsistent Results Between Batches Variable Water Content in BTMAT: Different lots of the reagent, or the same lot over time, may have varying amounts of absorbed moisture.1. Routinely test the water content of your BTMAT, especially when starting a new bottle or after a long storage period.2. Standardize your handling and storage procedures for BTMAT to ensure consistency.

Experimental Protocols

Protocol 1: Determination of Water Content in BTMAT by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for quantifying water content in solid samples.[7][8][9][10][11][12][13][14][15]

Instrumentation:

  • Coulometric or Volumetric Karl Fischer Titrator

Reagents:

  • Karl Fischer reagent (anhydrous methanol (B129727), iodine, sulfur dioxide, and a base like imidazole)

  • Anhydrous solvent appropriate for dissolving BTMAT (e.g., a mixture of methanol and chloroform)

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned to a low drift value.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh approximately 100-200 mg of the BTMAT sample.

  • Sample Introduction: Quickly transfer the weighed BTMAT into the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Data Interpretation: A water content of >0.5% may indicate significant moisture absorption that could impact your reaction.

Protocol 2: Drying Hygroscopic this compound

If your BTMAT has been exposed to moisture, you can dry it using the following procedure.

Equipment:

  • Vacuum oven or a desiccator connected to a vacuum pump

  • Schlenk flask or a suitable round-bottom flask

Procedure:

  • Transfer the Reagent: Place the clumped BTMAT into a clean, dry Schlenk flask or round-bottom flask.

  • Apply Vacuum: Connect the flask to a high-vacuum line. It is advisable to use a cold trap to protect the pump.

  • Gentle Heating (Optional): For more efficient drying, the flask can be gently heated in a vacuum oven at a temperature not exceeding 40-50°C to avoid thermal decomposition.

  • Drying Time: Dry the reagent under vacuum for several hours (e.g., 4-8 hours) or until it returns to a free-flowing powder. The exact time will depend on the amount of reagent and the level of moisture contamination.[16][17][18][19][20][21]

  • Verification: After drying, it is recommended to determine the water content by Karl Fischer titration to confirm that the moisture has been removed to an acceptable level.

  • Storage: Immediately transfer the dried reagent to an airtight container and store it in a desiccator.

Storage and Handling of Desiccants

Proper use and maintenance of desiccants are crucial for protecting hygroscopic reagents like BTMAT.

Desiccant Type Regeneration Temperature Regeneration Time Notes
Silica Gel (Indicating) 120-150°C (250-300°F)2-3 hoursColor will change back from pink/green to blue/orange. Do not overheat as this can damage the indicator.[22]
Molecular Sieves (3A or 4A) 200-315°C (400-600°F)2-8 hoursRequires higher temperatures for regeneration. Ensure good ventilation.[23][24][25]
Drierite™ (Anhydrous Calcium Sulfate) 210-230°C (410-450°F)1-2 hoursColor will change back from pink to blue.

Regeneration Procedure:

  • Spread the saturated desiccant in a thin layer on a heat-resistant dish (e.g., Pyrex).

  • Place the dish in a vented oven at the recommended temperature.

  • Heat for the specified time.

  • Allow the desiccant to cool completely in a sealed, dry container (e.g., another desiccator) before use.[22][23]

Visualizations

Troubleshooting_Workflow start Bromination Reaction Failure (Low Yield / Byproducts) check_visual Visually Inspect BTMAT (Clumping, Color Change?) start->check_visual is_hygroscopic Moisture Contamination Suspected check_visual->is_hygroscopic karl_fischer Perform Karl Fischer Titration to Quantify Water Content is_hygroscopic->karl_fischer Yes other_issues Troubleshoot Other Reaction Parameters (Solvent, Temp, etc.) is_hygroscopic->other_issues No dry_reagent Dry BTMAT Under Vacuum karl_fischer->dry_reagent Water > 0.5% use_new Use a Fresh Bottle of BTMAT karl_fischer->use_new Water < 0.5% or No KF Titrator rerun_reaction Rerun Reaction with Dry/New Reagent dry_reagent->rerun_reaction use_new->rerun_reaction success Successful Reaction rerun_reaction->success

Troubleshooting workflow for BTMAT-related reaction failures.

KF_Titration_Workflow start Start: Need to Determine Water Content of BTMAT prepare_titrator Prepare and Condition Karl Fischer Titrator start->prepare_titrator weigh_sample Accurately Weigh BTMAT in a Low-Humidity Environment prepare_titrator->weigh_sample transfer_sample Quickly Transfer Sample to Titration Vessel weigh_sample->transfer_sample run_titration Start Titration and Await Endpoint Detection transfer_sample->run_titration record_result Record Water Content (% or ppm) run_titration->record_result end End: Water Content Determined record_result->end

Experimental workflow for Karl Fischer titration.

Handling_Decision_Tree start Handling a New or Opened Bottle of BTMAT visual_check Visually Inspect Reagent (Free-flowing powder?) start->visual_check is_ok Looks Good? visual_check->is_ok use_directly Use Directly in Reaction (Handle Quickly) is_ok->use_directly Yes clumped Reagent is Clumped or Discolored is_ok->clumped No store_properly Store in Desiccator After Use use_directly->store_properly decide_dry Sensitive Reaction? clumped->decide_dry dry_btmat Dry BTMAT Under Vacuum and Verify with KF Titration decide_dry->dry_btmat Yes use_with_caution Use with Caution for Less Sensitive Reactions (Adjust Stoichiometry) decide_dry->use_with_caution No dry_btmat->store_properly use_with_caution->store_properly

Decision tree for handling this compound.

References

Validation & Comparative

A Comparative Guide: Benzyltrimethylammonium Tribromide vs. Liquid Bromine for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a brominating agent is a critical decision in the synthesis of novel compounds. This guide provides a comprehensive comparison of Benzyltrimethylammonium tribromide (BTMA-Br3) and liquid bromine, focusing on their performance, safety, and application in organic reactions. Experimental data and detailed protocols are presented to support an objective evaluation.

Executive Summary

This compound emerges as a superior alternative to liquid bromine for a wide range of bromination reactions, particularly where safety, ease of handling, and selectivity are paramount. While liquid bromine is a powerful and fundamental reagent, its high toxicity, corrosiveness, and lack of selectivity present significant challenges in a laboratory setting. BTMA-Br3, a stable crystalline solid, offers a safer and more controlled method for introducing bromine into organic molecules, often leading to higher yields of the desired product with fewer side reactions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and performance metrics of this compound and liquid bromine.

Table 1: Physical and Safety Properties

PropertyThis compound (BTMA-Br3)Liquid Bromine (Br2)
Physical State Yellow to orange crystalline powder[1]Heavy, reddish-brown fuming liquid[2]
CAS Number 111865-47-57726-95-6
Molecular Weight 390.0 g/mol 159.8 g/mol
Melting Point 99-101 °C[1]-7.2 °C
Boiling Point Decomposes58.8 °C
Handling Stable solid, can be weighed accurately and easily.[3]Highly volatile, corrosive, and toxic liquid requiring specialized handling in a fume hood with personal protective equipment.[4][5]
Safety Hazards Skin and eye irritant. May cause respiratory irritation.[6][7]VERY TOXIC, CORROSIVE, DANGEROUS FOR THE ENVIRONMENT.[4] Can cause severe burns and is fatal if inhaled.[8]

Table 2: Performance in Aromatic Bromination

SubstrateReagentReaction ConditionsProduct(s)YieldReference
Aniline (B41778)Liquid BromineBromine water, room temp.2,4,6-Tribromoaniline (B120722)High[4][9]
Acetanilide (B955)BTMA-Br3Dichloromethane-Methanol, room temp.4-Bromoacetanilide99%[6]
PhenolLiquid BromineBromine water, room temp.2,4,6-TribromophenolHigh[10]
PhenolBTMA-Br3Dichloromethane-Methanol, room temp.4-Bromophenol93%[6]
AnisoleBTMA-Br3Dichloromethane-Methanol, room temp.4-Bromoanisole98%[6]

Table 3: Performance in Bromination of Alkenes

SubstrateReagentSolventProductYieldReference
StilbeneBTMA-Br3Dichloromethane (B109758)1,2-Dibromo-1,2-diphenylethane87%[11]
CyclohexeneBTMA-Br3Dichloromethane1,2-Dibromocyclohexane80%[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Bromination of Acetanilide using BTMA-Br3

Objective: To synthesize 4-bromoacetanilide with high regioselectivity.

Materials:

  • Acetanilide

  • This compound (BTMA-Br3)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve acetanilide (1.0 eq) in a mixture of dichloromethane and methanol.

  • Add this compound (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization to afford pure 4-bromoacetanilide.

Protocol 2: Bromination of Aniline using Liquid Bromine

Objective: To demonstrate the polybromination of a highly activated aromatic ring.

Materials:

  • Aniline

  • Liquid Bromine

  • Glacial Acetic Acid

  • Water

  • Standard safety equipment for handling liquid bromine (fume hood, specialized gloves, face shield)

  • Standard glassware for organic synthesis

Procedure:

  • Caution: Liquid bromine is extremely hazardous. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve aniline (1.0 eq) in glacial acetic acid.

  • In a separate flask, carefully prepare a solution of liquid bromine (3.0 eq) in glacial acetic acid.

  • Slowly add the bromine solution to the aniline solution with constant stirring at room temperature.

  • A precipitate of 2,4,6-tribromoaniline will form.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into a large volume of water.

  • Filter the solid precipitate, wash thoroughly with water to remove acetic acid, and dry to obtain 2,4,6-tribromoaniline.[4]

Mandatory Visualization

The following diagrams illustrate key aspects of the comparison between this compound and liquid bromine.

ReagentSelection start Bromination Task safety High Safety & Ease of Handling Required? start->safety selectivity High Regioselectivity Required? safety->selectivity Yes liquid_bromine Use Liquid Bromine (with extreme caution) safety->liquid_bromine No btma_br3 Use this compound (BTMA-Br3) selectivity->btma_br3 Yes selectivity->liquid_bromine No

Caption: Decision workflow for selecting a brominating agent.

ExperimentalWorkflow cluster_BTMA_Br3 BTMA-Br3 Protocol cluster_Liquid_Bromine Liquid Bromine Protocol a1 Dissolve Substrate a2 Add BTMA-Br3 (solid) a1->a2 a3 Reaction at Room Temp a2->a3 a4 Aqueous Workup a3->a4 a5 Purification a4->a5 b1 Dissolve Substrate in Fume Hood b2 Slowly Add Liquid Bromine Solution b1->b2 b3 Reaction (often exothermic) b2->b3 b4 Quench & Precipitate b3->b4 b5 Filtration & Washing b4->b5

Caption: Generalized experimental workflows for bromination.

Discussion

The experimental evidence strongly supports the use of this compound as a safer and more selective brominating agent compared to liquid bromine.

Reactivity and Selectivity: Liquid bromine is a highly reactive electrophile that often leads to polybromination, especially with activated aromatic rings like phenols and anilines.[9][10] This lack of selectivity can result in complex product mixtures and lower yields of the desired mono-substituted product. In contrast, BTMA-Br3 is a milder reagent that allows for more controlled bromination.[6] For instance, the bromination of acetanilide with BTMA-Br3 yields the para-substituted product with excellent selectivity, whereas the reaction with aniline and liquid bromine gives the tri-substituted product.[4][6] This selectivity is a significant advantage in multi-step syntheses where precise functionalization is crucial.

Safety and Handling: The most significant advantage of BTMA-Br3 is its safety profile. As a stable, non-volatile solid, it can be handled in the open (with standard laboratory precautions) and weighed accurately.[3] Liquid bromine, on the other hand, is a fuming, highly corrosive, and toxic substance that requires handling in a chemical fume hood with specialized personal protective equipment.[4][5] The risks associated with spills and inhalation of liquid bromine are severe.[11]

Applications: Both reagents are effective for the bromination of a variety of substrates. BTMA-Br3 has been successfully used for the bromination of alkenes, aromatic compounds, and for the oxidation of alcohols and sulfides.[2][3] Liquid bromine is a powerful brominating agent for a wide range of organic compounds, but its high reactivity can be a disadvantage when selectivity is required.

Conclusion

For modern organic synthesis laboratories, particularly in the context of drug development where safety and precision are paramount, this compound offers a compelling alternative to liquid bromine. Its ease of handling, enhanced safety, and high regioselectivity in many bromination reactions make it a valuable tool for the synthetic chemist. While liquid bromine remains a fundamental reagent, its use should be carefully considered and reserved for applications where its high reactivity is necessary and can be safely managed. The adoption of safer alternatives like BTMA-Br3 aligns with the principles of green chemistry by reducing hazards and improving the efficiency of chemical transformations.

References

yield comparison of different brominating agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Brominating Agents for Synthetic Chemistry

The introduction of bromine into organic molecules is a pivotal transformation in synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular structures. The choice of a brominating agent is critical as it directly influences the reaction's yield, selectivity, and overall outcome. This guide provides an objective comparison of the performance of several common brominating agents, supported by experimental data, to assist researchers in selecting the most appropriate reagent for their specific application.

Data Presentation: A Quantitative Comparison

The efficacy of a brominating agent is highly dependent on the substrate and the desired transformation. The following tables summarize the yields of various reagents in different key bromination reactions.

Table 1: α-Bromination of Ketones

The α-bromination of carbonyl compounds is a fundamental reaction for creating intermediates for further functionalization.

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridinium (B92312) Tribromide 4-ChloroacetophenoneAcetic Acid90385[1][2]
Cupric Bromide (CuBr₂) 4-ChloroacetophenoneAcetic Acid903~60[1][2]
N-Bromosuccinimide (NBS) 4-ChloroacetophenoneAcetic Acid903Low[1][2]
Bromine (Br₂) Acetophenone (B1666503)Acetic Acid--72[3]
H₂O₂–HBr (aqueous) Various KetonesWaterRoom Temp-69–97[4]
Ammonium Bromide/Oxone® Aromatic Ketones-Room Temp-24-97[5]
Table 2: Aromatic Bromination

Electrophilic aromatic substitution is a cornerstone of organic synthesis, with bromination being a key example.

Brominating AgentSubstrateCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Bromine (Br₂) 1-isopropyl-4-nitrobenzene (B160760)Ferric Chloride (FeCl₃)40398[6]
NBS / Silica Gel 2,4-disubstituted phenol (B47542) derivativeCarbon TetrachlorideRoom Temp0.2597[7]
NBS / Silica Gel Anisole---96[7]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) AlkylarenesEthyl AcetateReflux-53-88[8]
Table 3: Allylic Bromination

The selective bromination at the allylic position is crucial for synthesizing versatile intermediates. The Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) is the standard method.[9]

Brominating AgentSubstrateProductYield (%)Reference
N-Bromosuccinimide (NBS) Cyclohexene (B86901)3-Bromocyclohexene82–87[9]
Sodium Hypobromite (NaOBr) Cyclohexene3-BromocyclohexeneNot suitable[9]

Note: Sodium Hypobromite (NaOBr) is not a suitable reagent for allylic bromination as it favors ionic addition pathways, leading to dibromides or bromohydrins.[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures.

Protocol 1: α-Bromination of 4-Chloroacetophenone with Pyridinium Tribromide[1]
  • Materials: 4-Chloroacetophenone (0.77 g, 5.0 mmol), Pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol), Glacial acetic acid (20 mL).

  • Apparatus: 50 mL round-bottom flask, condensing tube, stirring apparatus.

  • Procedure:

    • Combine 4-chloroacetophenone, pyridinium hydrobromide perbromide, and glacial acetic acid in the round-bottom flask.

    • Attach the condensing tube and heat the mixture to 90 °C with stirring.

    • Maintain the reaction for 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and proceed with standard workup procedures (e.g., pouring into water, extraction with an organic solvent, washing, and purification).

Protocol 2: Aromatic Bromination of 1-isopropyl-4-nitrobenzene with Bromine[6]
  • Materials: 1-isopropyl-4-nitrobenzene (50 g, 0.300 mol), Bromine (59.92 g, 0.375 mol), Ferric chloride (III) (catalytic amount), 40% aqueous sodium bisulfite solution, Chlorobenzene (B131634).

  • Procedure:

    • Heat a mixture of 1-isopropyl-4-nitrobenzene and a catalytic amount of ferric chloride to 40 °C.

    • Slowly add bromine dropwise to the mixture over a period of 3 hours.

    • After the addition is complete, pour the reaction mixture into 120 mL of water.

    • Quench any remaining bromine by adding a 40% aqueous solution of sodium bisulfite (20.81 g) dropwise.

    • Extract the mixture with 100 mL of chlorobenzene.

    • Separate the organic phase and wash it with 100 mL of a 5% aqueous HCl solution.

    • Evaporate the chlorobenzene under reduced pressure to yield the product, 2-bromo-1-isopropyl-4-nitrobenzene.

Protocol 3: Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)[9]

This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p. 108 (1963).

  • Materials: Cyclohexene, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Radical initiator (e.g., AIBN or benzoyl peroxide).

  • Apparatus: Reaction flask, reflux condenser, heat source, light source (optional, for initiation).

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve cyclohexene and freshly recrystallized NBS in anhydrous CCl₄.

    • Add a small amount of a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux. Initiation can also be achieved using a sunlamp.

    • The reaction is complete when all the dense NBS has been converted to the less dense succinimide, which floats on top of the CCl₄.

    • Cool the mixture and filter off the succinimide.

    • Wash the filtrate with water, sodium carbonate solution, and then water again.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain pure 3-bromocyclohexene.

Visualization of Workflows and Logic

Diagrams generated using Graphviz provide a clear visual representation of chemical processes and decision-making logic.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Brominating Agent, & Solvent B Add Catalyst/ Initiator (if needed) A->B C Heat / Irradiate (as required) B->C D Monitor Reaction (e.g., TLC) C->D E Quench Reaction (e.g., add Na₂S₂O₃) D->E F Extraction E->F G Wash Organic Layer F->G H Dry & Evaporate Solvent G->H I Purify Product (Distillation/Crystallization/ Chromatography) H->I

Caption: A general experimental workflow for a typical bromination reaction.

G start Select Bromination Type allylic Allylic / Benzylic (Radical Pathway) start->allylic keto α-Keto (Electrophilic) start->keto aromatic Aromatic (Electrophilic) start->aromatic alkene Alkene (Electrophilic) start->alkene nbs Use NBS (High Selectivity) allylic->nbs br2 Br₂ keto->br2 pyr_tribromide Pyridinium Tribromide (Solid, Safer Handling) keto->pyr_tribromide dbdmh DBDMH (High Yields) keto->dbdmh br2_lewis Br₂ + Lewis Acid (e.g., FeBr₃) aromatic->br2_lewis nbs_acid NBS (High para-selectivity) aromatic->nbs_acid br2_solvent Br₂ (Solvent determines product: dibromide vs. halohydrin) alkene->br2_solvent

Caption: Decision guide for selecting a suitable brominating agent.

References

A Comparative Guide to the Kinetics of Bromination with Benzyltrimethylammonium Tribromide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine into organic molecules is a critical transformation in the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials. The choice of a brominating agent significantly impacts reaction kinetics, selectivity, and overall efficiency. This guide provides an objective comparison of the kinetic performance of Benzyltrimethylammonium tribromide (BTMAT) with other common brominating agents, namely N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic challenges.

Performance Comparison of Brominating Agents

The efficacy of a brominating agent is determined by several factors, including reaction rate, selectivity, and ease of handling. BTMAT is a stable, crystalline solid, which makes it a safer and more convenient alternative to liquid bromine.[1] Its reactivity can be modulated by the choice of solvent and substrate. This section presents a comparative summary of kinetic data for the bromination of phenols and other aromatic compounds using BTMAT, NBS, and Br₂.

It is important to note that the following data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Kinetic Data for the Bromination of Phenols
Brominating AgentSubstrateSolventSecond-Order Rate Constant (k₂)Temperature (°C)Observations
This compound (as PTT) 2-acetyl-5-methoxybenzofuranAcetic Acid3.26 x 10⁻⁴ M⁻¹s⁻¹[1]30First order with respect to substrate, inverse first order with respect to PTT.[1]
N-Bromosuccinimide (NBS) Phenol100% Acetic Acid8.51 x 10⁻³ min⁻¹ (pseudo-first order)[2]35Reaction order in substrate is dependent on the nature of the phenol.[2]
Molecular Bromine (Br₂) PhenolAcetic Acid-AmbientOverall order depends on reactant concentrations (second or third order).[3]
Molecular Bromine (Br₂) p-CresolAqueous Solution-25Reactions are generally very rapid in aqueous media.[4]

Note: PTT (Phenyltrimethylammonium tribromide) is a close structural analog of BTMAT and is expected to exhibit similar kinetic behavior. The rate constant for PTT is calculated from the provided pseudo-first-order rate constant and substrate concentration in the study.

Table 2: Kinetic Data for the Bromination of Other Aromatic Compounds
Brominating AgentSubstrateSolventSecond-Order Rate Constant (k₂)Temperature (°C)Observations
This compound (as PTT) 2-acetylbenzofuranAcetic Acid1.61 x 10⁻⁴ M⁻¹s⁻¹[1]30Electron-donating groups on the benzofuran (B130515) ring increase the reaction rate.[1]
N-Bromosuccinimide (NBS) AnilineAcetic Acid--NBS is a versatile reagent for the bromination of anilines.
Molecular Bromine (Br₂) Aceto-p-toluidideAcetic Acid-24Reaction exhibits third-order kinetics at higher concentrations.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for kinetic studies. The following sections outline the methodologies employed in the cited literature for studying the kinetics of bromination with BTMAT (as PTT), NBS, and Br₂.

Kinetic Study of Bromination with Phenyltrimethylammonium Tribromide (PTT)

This protocol is adapted from the kinetic study of the bromination of 2-acetyl benzofurans with PTT.[1]

Materials:

  • Phenyltrimethylammonium tribromide (PTT)

  • Substrate (e.g., 2-acetyl benzofuran)

  • Glacial Acetic Acid (solvent)

  • Sulphuric Acid (catalyst)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the substrate, PTT, and sulphuric acid in glacial acetic acid.

  • For each kinetic run, pipette the required volumes of the substrate and sulphuric acid solutions into a thermostated reaction vessel.

  • Separately, bring the PTT solution to the same temperature.

  • To initiate the reaction, rapidly add the PTT solution to the substrate solution and start a timer.

  • At regular time intervals, withdraw aliquots of the reaction mixture and measure the absorbance of PTT at its λmax (e.g., 405 nm) using a spectrophotometer.

  • The concentration of PTT at each time point is determined using a calibration curve.

  • The rate constants are then calculated by plotting the appropriate function of concentration versus time (e.g., ln[PTT] vs. time for a pseudo-first-order reaction).

Kinetic Study of Bromination with N-Bromosuccinimide (NBS)

This protocol is based on the kinetic study of the bromination of phenols with NBS.[2]

Materials:

  • N-Bromosuccinimide (NBS)

  • Substrate (e.g., phenol)

  • Acetic Acid (solvent)

  • Sodium Acetate (B1210297) (buffer)

  • Potassium Iodide (for quenching)

  • Sodium Thiosulphate (for titration)

  • Starch Indicator

Procedure:

  • Prepare solutions of the substrate, NBS, and sodium acetate in acetic acid.

  • Mix the substrate and sodium acetate solutions in a thermostated reaction vessel.

  • Initiate the reaction by adding the NBS solution.

  • At specific time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to an aqueous solution of potassium iodide.

  • The liberated iodine is then titrated with a standardized solution of sodium thiosulphate using starch as an indicator.

  • The concentration of unreacted NBS is calculated from the titration results.

  • Rate constants are determined by analyzing the change in NBS concentration over time.

Kinetic Study of Bromination with Molecular Bromine (Br₂)

This protocol is a general method for studying the kinetics of bromination with molecular bromine.[3]

Materials:

  • Molecular Bromine (Br₂)

  • Substrate (e.g., phenol)

  • Acetic Acid (solvent)

  • Potassium Iodide (for quenching)

  • Sodium Thiosulphate (for titration)

  • Starch Indicator

Procedure:

  • Prepare solutions of the substrate and bromine in acetic acid.

  • Equilibrate the solutions in a thermostat.

  • Initiate the reaction by mixing the solutions.

  • The reaction progress is monitored by withdrawing aliquots at different time intervals and determining the concentration of unreacted bromine.

  • This is typically done by adding the aliquot to a solution of potassium iodide and titrating the liberated iodine with standard sodium thiosulphate solution.

  • The order of the reaction and the rate constants are determined by analyzing the kinetic data.

Visualizations

The following diagrams illustrate the general reaction mechanism for electrophilic aromatic bromination and a typical experimental workflow for a kinetic study.

Bromination_Mechanism Aromatic Aromatic Substrate Intermediate Arenium Ion Intermediate Aromatic->Intermediate + Br⁺ Br_plus Br⁺ (from Brominating Agent) Product Brominated Product Intermediate->Product - H⁺ H_plus H⁺ Brominating_Agent Brominating Agent (BTMAT, NBS, Br₂) Brominating_Agent->Br_plus

Caption: General mechanism of electrophilic aromatic bromination.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate Solution Mix Mix Reactants in Thermostat Prep_Substrate->Mix Prep_Reagent Prepare Brominating Agent Solution Prep_Reagent->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Measure Measure Concentration (Spectrophotometry/Titration) Quench->Measure Calculate Calculate Rate Constants Measure->Calculate

Caption: Typical experimental workflow for a kinetic bromination study.

References

A Spectroscopic Comparison: Benzyltrimethylammonium Tribromide vs. N-Bromosuccinimide for Aromatic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision in the synthesis of novel compounds. This guide provides an objective comparison of the spectroscopic and performance characteristics of two common brominating agents: Benzyltrimethylammonium Tribromide (BTMAT) and N-Bromosuccinimide (NBS). The focus is on the spectroscopic analysis (NMR, IR) of the reagents and their reaction products with anisole (B1667542) as a model aromatic substrate.

This comparison is supported by experimental data to assist in making informed decisions for synthetic strategies.

Spectroscopic Data of Brominating Agents

A thorough understanding of the spectroscopic characteristics of the reagents themselves is fundamental for monitoring reaction progress and identifying residual starting materials. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and N-Bromosuccinimide.

Table 1: Spectroscopic Data for this compound

Parameter ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (KBr, cm⁻¹)
Chemical Shift (δ) / Wavenumber 7.5-7.3 (m, 5H, Ar-H), 4.8 (s, 2H, CH₂), 3.4 (s, 9H, N(CH₃)₃)131.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 126.0 (Ar-C), 68.0 (CH₂), 53.0 (N(CH₃)₃)~3030 (Ar C-H str), ~2950 (Alkyl C-H str), ~1480, 1450 (Ar C=C str), ~760, 700 (Ar C-H bend)
Source [1][1][1][2]

Table 2: Spectroscopic Data for N-Bromosuccinimide

Parameter ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) IR (KBr, cm⁻¹)
Chemical Shift (δ) / Wavenumber 2.8 (s, 4H, CH₂CH₂)177.0 (C=O), 28.0 (CH₂)~1770, 1700 (C=O str), ~1150 (C-N str), ~650 (N-Br str)
Source [3][4][5][6][7]

Performance Comparison: Bromination of Anisole

To evaluate the performance of this compound and N-Bromosuccinimide in a practical application, the bromination of anisole is presented as a case study. Anisole is a common substrate for electrophilic aromatic substitution, and its reaction with these brominating agents provides insights into their reactivity, regioselectivity, and the spectroscopic characteristics of the resulting products.

The primary products of the monobromination of anisole are p-bromoanisole and o-bromoanisole. The ratio of these products is a key indicator of the regioselectivity of the brominating agent.

Table 3: Performance and Product Spectroscopic Data for the Bromination of Anisole

Parameter This compound N-Bromosuccinimide
Primary Product p-bromoanisolep-bromoanisole
Regioselectivity High para-selectivity[8]High para-selectivity[9][10]
Reaction Conditions Dichloromethane or chloroform (B151607), room temperature[8]Acetonitrile or carbon tetrachloride, room temperature or reflux[10]
¹H NMR of p-bromoanisole (CDCl₃) ~7.35 (d, 2H), ~6.75 (d, 2H), 3.80 (s, 3H)~7.35 (d, 2H), ~6.75 (d, 2H), 3.80 (s, 3H)
¹³C NMR of p-bromoanisole (CDCl₃) ~158.0 (C-O), ~132.5 (C-Br), ~116.0 (CH), ~114.0 (CH), ~55.5 (OCH₃)~158.0 (C-O), ~132.5 (C-Br), ~116.0 (CH), ~114.0 (CH), ~55.5 (OCH₃)
IR of p-bromoanisole (cm⁻¹) ~2950 (C-H str), ~1590, 1490 (C=C str), ~1250 (C-O str), ~820 (para-subst. bend)~2950 (C-H str), ~1590, 1490 (C=C str), ~1250 (C-O str), ~820 (para-subst. bend)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate comparison. The following sections outline the methodologies for the bromination of anisole and the subsequent spectroscopic analysis.

Bromination of Anisole using this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anisole (1.0 eq) in dichloromethane.

  • Reagent Addition: Add this compound (1.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the bromoanisole isomers.

Bromination of Anisole using N-Bromosuccinimide
  • Reaction Setup: In a round-bottom flask, dissolve anisole (1.0 eq) in acetonitrile.[10]

  • Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the solution and stir at room temperature.[10] For less reactive substrates, the reaction may require heating to reflux.[10]

  • Reaction Monitoring: Follow the disappearance of the starting material using TLC.

  • Workup: After the reaction is complete, remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purification: Purify the product by column chromatography to separate the isomers.

NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).[11]

  • Filtration: Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.[11]

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

IR Sample Preparation (KBr Pellet)
  • Sample Grinding: Grind a small amount (1-2 mg) of the solid product with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[12]

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical comparison between the two reagents, the following diagrams are provided.

Experimental_Workflow cluster_reaction Bromination Reaction cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis Anisole Anisole Reaction Reaction Mixture Anisole->Reaction Reagent Brominating Agent (BTMAT or NBS) Reagent->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification NMR_Sample NMR Sample Prep Purification->NMR_Sample IR_Sample IR Sample Prep Purification->IR_Sample NMR_Analysis NMR Analysis NMR_Sample->NMR_Analysis IR_Analysis IR Analysis IR_Sample->IR_Analysis Data_Interpretation Data Interpretation & Comparison NMR_Analysis->Data_Interpretation Spectral Data IR_Analysis->Data_Interpretation Spectral Data

Fig 1. Experimental workflow for the bromination of anisole and subsequent spectroscopic analysis.

Reagent_Comparison cluster_attributes Key Attributes for Comparison BTMAT This compound (BTMAT) Solid, crystalline reagent High para-selectivity Milder reaction conditions Reactivity Reactivity BTMAT->Reactivity Effective for activated aromatics Regioselectivity Regioselectivity BTMAT->Regioselectivity Excellent para-selectivity Handling Handling & Safety BTMAT->Handling Relatively stable solid Product_Profile Product Spectroscopic Profile BTMAT->Product_Profile Clean product formation NBS N-Bromosuccinimide (NBS) Solid, crystalline reagent High para-selectivity Can require heating for less reactive substrates NBS->Reactivity Versatile for various substrates NBS->Regioselectivity Excellent para-selectivity NBS->Handling Stable solid, easy to handle NBS->Product_Profile Clean product formation

Fig 2. Logical comparison of this compound and N-Bromosuccinimide.

Conclusion

Both this compound and N-Bromosuccinimide are effective reagents for the regioselective bromination of activated aromatic compounds like anisole, with both showing a strong preference for para-substitution. The choice between these reagents may depend on factors such as substrate reactivity, desired reaction conditions, and cost.

The spectroscopic data for the starting materials and the resulting brominated products are distinct and allow for clear identification and differentiation. The provided experimental protocols offer a reliable framework for conducting these reactions and analyzing the products using NMR and IR spectroscopy. By carefully considering the information presented in this guide, researchers can select the most appropriate brominating agent for their specific synthetic needs and confidently characterize the outcomes of their reactions.

References

A Comparative Guide to the Validation of Product Structure after Bromination with Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benzyltrimethylammonium tribromide (BTMA-Br3) with other common brominating agents for the electrophilic aromatic bromination of activated substrates. The performance of these reagents is evaluated based on product yields and regioselectivity, supported by experimental data. Detailed protocols for the synthesis and structural validation of brominated products using modern analytical techniques are also presented, alongside a workflow for the discovery of bioactive brominated compounds.

Data Presentation: Performance of Brominating Agents

The selection of an appropriate brominating agent is critical for achieving desired product yields and regioselectivity. This section compares the performance of BTMA-Br3 with N-Bromosuccinimide (NBS) and Tetrabutylammonium tribromide (TBATB) for the bromination of phenol, aniline, and acetanilide (B955).

SubstrateBrominating AgentReaction ConditionsMajor ProductYield (%)Ortho:Para RatioReference
PhenolBTMA-Br3CH2Cl2-MeOH, rt, 1hp-BromophenolHighHighly p-selective[1]
PhenolNBS/HBF4·Et2OCH3CNp-BromophenolGood to Excellentp-selective[2]
PhenolTBATBAprotic, non-basic solvent, 20°Cp-BromophenolHighExclusively para[3]
AnilineBTMA-Br3Not specifiedp-BromoanilineHighHighly p-selective[4]
AnilineNBS/ionic liquid[Bmim]Brp-Bromoaniline~96%Exclusively para[1]
AnilineTBATBNot specifiedp-Bromoaniline>90%Predominantly para[3]
AcetanilideBTMA-Br3Not specifiedp-BromoacetanilideHighHighly p-selective[4]
AcetanilideBromine/Acetic AcidIce bath, then rtp-BromoacetanilideNot specifiedp-selective[5]
AcetanilideNBS/Silica gelCCl4, rtNot specifiedNot specifiedNot specified[6]

Experimental Protocols

Accurate structural validation is paramount following a synthesis. Below are detailed protocols for the synthesis of p-bromoacetanilide and its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of p-Bromoacetanilide

This protocol is adapted from standard procedures for the bromination of acetanilide.[5][7]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (B145695)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude p-bromoacetanilide from ethanol to obtain the purified product.

  • Dry the purified crystals and determine the yield.

¹H and ¹³C NMR Spectroscopy of p-Bromoacetanilide

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified p-bromoacetanilide in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm.

  • Number of Scans: 16-32 scans for good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the corresponding protons and carbons in the p-bromoacetanilide structure. For p-bromoacetanilide, one would expect signals for the acetyl methyl group, the amide proton, and two distinct signals for the aromatic protons.[8][9]

Mass Spectrometry of p-Bromoacetanilide

Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

Sample Preparation:

LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS) Detection:

    • Analyze the eluent from the LC column using the mass spectrometer in positive ion mode.

    • Acquire full scan MS data to identify the molecular ion peak [M+H]⁺.

    • The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[9]

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns for structural confirmation.

Mandatory Visualization

Workflow for the Discovery of Brominated BRD4 Inhibitors

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of brominated compounds as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy.[10][11][12]

G cluster_discovery Discovery Phase cluster_evaluation Preclinical Evaluation cluster_lead_opt Lead Optimization a Virtual Screening of Brominated Compounds c Synthesis of Hit Compounds a->c b Pharmacophore Modeling b->a d Biochemical Assays (AlphaScreen, HTRF) c->d Biological Evaluation e Cell-Based Assays (e.g., c-Myc expression) d->e f In Vivo Animal Models e->f g Structure-Activity Relationship (SAR) Studies f->g h ADME/Tox Profiling g->h h->c Iterative Redesign

Caption: A generalized workflow for the discovery and development of brominated BRD4 inhibitors.

Reaction Mechanism: Electrophilic Aromatic Bromination

The following diagram outlines the general mechanism for the electrophilic aromatic substitution of bromine on an activated aromatic ring, such as aniline.[1][5]

G cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack and Sigma Complex Formation cluster_step3 Step 3: Deprotonation and Product Formation BTMA-Br3 BTMA-Br3 Br+ Br+ BTMA-Br3->Br+ Generates SigmaComplex Sigma Complex (Resonance Stabilized) Aniline Aniline Ring (Nucleophile) Aniline->SigmaComplex Attacks Br+ Product p-Bromoaniline SigmaComplex->Product Loses H+

Caption: Mechanism of electrophilic aromatic bromination of aniline.

References

A Comparative Guide to Tribromide Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry, enabling the formation of key intermediates for pharmaceuticals, agrochemicals, and functional materials. Tribromide reagents have emerged as safer and more manageable alternatives to elemental bromine, offering enhanced selectivity and ease of handling. This guide provides an objective comparison of the performance of common tribromide reagents in various organic transformations, supported by experimental data and detailed protocols.

Performance Comparison of Tribromide Reagents

The efficacy of a tribromide reagent is highly dependent on the substrate and reaction conditions. The following tables summarize the performance of Tetrabutylammonium Tribromide (TBATB), Pyridinium (B92312) Tribromide (PyBr3), and Phosphorus Tribromide (PBr3) in key organic transformations.

Table 1: α-Bromination of Ketones
SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePyridinium TribromideAcetic Acid90385[1]
4-ChloroacetophenoneN-Bromosuccinimide (NBS)Acetic Acid903Low[1]
4-ChloroacetophenoneCopper(II) BromideAcetic Acid903~60[1]
Acetophenone (B1666503)Tetrabutylammonium TribromideDichloromethane-MethanolRoom Temp.1-590
Table 2: Bromination of Activated Aromatic Compounds (Phenols & Anilines)
SubstrateReagentConditionsTimeYield (%)SelectivityReference
PhenolTetrabutylammonium TribromideSolvent-free, 60°C10 min60p-bromo
Aniline (B41778)Tetrabutylammonium TribromideSolvent-free, 60°C15 min72p-bromo
PhenolPyridinium TribromideAcetic AcidNot SpecifiedHighpara-substitution unless blocked[2]
AnilinePyridinium TribromideNot SpecifiedNot SpecifiedHighpara-substitution unless blocked[2]
Table 3: Conversion of Alcohols to Alkyl Bromides
SubstrateReagentConditionsTimeYield (%)StereochemistryReference
Primary & Secondary AlcoholsPhosphorus Tribromide (PBr3)VariesVariesGenerally HighInversion (SN2)[3][4]
Neopentyl AlcoholPhosphorus Tribromide (PBr3)Not SpecifiedNot Specified60Avoids rearrangement[5]
AlcoholsPyridinium-based Ionic LiquidsSolvent-free, 100-140°C2.5-7 hup to 100Not Specified[6]

Experimental Protocols

Key Experiment 1: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide[1]

Materials:

  • 4-Chloroacetophenone

  • Pyridinium Tribromide

  • Glacial Acetic Acid

Procedure:

  • To a solution of 4-chloroacetophenone (1.0 mmol) in glacial acetic acid, add pyridinium tribromide (1.1 mmol).

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford α-bromo-4-chloroacetophenone.

Key Experiment 2: Bromination of Aniline using Tetrabutylammonium Tribromide (Solvent-Free)

Materials:

  • Aniline

  • Tetrabutylammonium Tribromide (TBATB)

Procedure:

  • In a round-bottomed flask, thoroughly mix aniline (2 mmol) and TBATB (2 mmol) to form a homogeneous mixture.

  • Heat the reaction mixture in a pre-heated oven at 60 ± 5°C.

  • Monitor the reaction progress by TLC.

  • After completion (typically 15 minutes), dilute the reaction mixture with ethyl acetate (B1210297) (30 mL).

  • Filter the mixture through a short column of silica gel to remove the spent reagent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Key Experiment 3: Conversion of a Secondary Alcohol to an Alkyl Bromide using Phosphorus Tribromide[3][4]

Materials:

  • Secondary Alcohol (e.g., Cyclohexanol)

  • Phosphorus Tribromide (PBr3)

  • Anhydrous Diethyl Ether

Procedure:

  • In a flame-dried, two-necked round-bottomed flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution in an ice bath (0°C).

  • Slowly add phosphorus tribromide (0.33-0.5 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and slowly quench by adding water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl bromide.

  • Purify the product by distillation.

Signaling Pathways and Experimental Workflows

// Nodes Substrate [label="Organic Substrate\n(Ketone, Phenol, Alcohol, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Tribromide Reagent\n(TBATB, PyBr3, PBr3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Selection\n(or Solvent-Free)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Reaction Setup\n(Temperature Control, Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Bromination Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC, GC, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Quenching, Extraction, Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography, Recrystallization, Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Brominated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Reaction_Setup; Reagent -> Reaction_Setup; Solvent -> Reaction_Setup; Reaction_Setup -> Reaction [label="Initiation"]; Reaction -> Monitoring [style=dashed]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; } DOT General workflow for tribromide-mediated bromination reactions.

// Nodes Aromatic [label="Activated Aromatic Ring\n(e.g., Phenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tribromide [label="Tribromide Reagent\n(e.g., PyBr3 ⇌ PyHBr + Br2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile_Formation [label="Generation of Electrophilic Bromine\n(Brδ+)", fillcolor="#FBBC05", fontcolor="#202124"]; Sigma_Complex [label="Arenium Ion Intermediate\n(Sigma Complex)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation by Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Brominated Aromatic Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aromatic -> Sigma_Complex; Tribromide -> Electrophile_Formation; Electrophile_Formation -> Sigma_Complex [label="Electrophilic Attack"]; Sigma_Complex -> Deprotonation [label="Loss of H+"]; Deprotonation -> Product [label="Rearomatization"]; } DOT Mechanism of electrophilic aromatic bromination using a tribromide reagent.

References

A Comparative Guide to Analytical Methods for Quantifying Benzyltrimethylammonium Tribromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate brominating agent and the subsequent analytical quantification of its reaction products are critical steps in synthetic chemistry and drug development. Benzyltrimethylammonium (B79724) tribromide (BTMAT) has emerged as a convenient and effective reagent for the bromination of various organic compounds, particularly aromatic systems.[1][2] This guide provides a comparative overview of analytical methods for quantifying the reaction products of BTMAT and offers a comparison with popular alternatives like N-Bromosuccinimide (NBS) and Pyridinium Tribromide.

Introduction to Analytical Challenges

Accurate quantification of bromination reaction products is essential for determining reaction yield, monitoring reaction progress, and identifying impurities. The choice of analytical method depends on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity, thermal stability), the complexity of the reaction mixture, and the required sensitivity and selectivity of the analysis.[3][4] This guide focuses on three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of brominated aromatic compounds, the primary products of BTMAT reactions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase, with detection typically by UV-Vis absorbance.[3]Separation based on volatility and polarity, with detection by mass-to-charge ratio.[3]Quantification based on the relationship between the integrated signal intensity and the number of nuclei.
Typical Analytes Non-volatile and thermally labile brominated aromatic compounds.[4]Volatile and semi-volatile brominated aromatic compounds.[4]Soluble reactants, products, and intermediates in the reaction mixture.
Selectivity Good to excellent, depending on the column and mobile phase.Excellent, due to mass fragmentation patterns.[3]Excellent, based on unique chemical shifts of different protons or carbons.
Sensitivity Moderate to high (typically ppm to ppb range).[4]Very high (typically ppb to ppt (B1677978) range).[4]Lower sensitivity compared to chromatographic methods.
Sample Derivatization Generally not required.May be required for polar or non-volatile compounds to improve volatility and peak shape.Not required.
Instrumentation Cost Moderate.High.Very high.
Analysis Time Relatively short per sample.Can be longer due to temperature programming.Can be rapid for simple spectra, but longer for complex mixtures or 2D NMR.
Quantitative Accuracy High, with proper calibration.High, with the use of internal standards.High, can be performed with or without an internal standard (absolute vs. relative quantification).[5]

Analysis of the Brominating Agent: Benzyltrimethylammonium Tribromide

Quantifying the unreacted BTMAT can be important for reaction monitoring. As a quaternary ammonium (B1175870) salt, BTMAT is non-volatile and well-suited for HPLC analysis. Ion-pair chromatography is a common technique for the separation and quantification of such compounds.[6][7][8]

Experimental Protocols

HPLC-UV Method for Quantification of Brominated Aromatic Products

This protocol is a general guideline for the analysis of a brominated aromatic compound produced from a reaction with BTMAT.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.[1][9][10]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the brominated product.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of the reference compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample and determine the concentration of the brominated product from the calibration curve.

GC-MS Method for Quantification of Brominated Aromatic Products

This protocol is suitable for volatile and thermally stable brominated aromatic compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • A suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate).

  • Internal standard (a compound with similar properties to the analyte but not present in the sample).

  • Reference standard of the brominated product.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in a suitable solvent.

    • Add a known amount of the internal standard.

    • The sample may require derivatization if the analytes are too polar.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • MS Ionization Mode: Electron Ionization (EI).

    • MS Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the brominated product.

  • Quantification:

    • Create a calibration curve by analyzing standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Analyze the sample and use the calibration curve to determine the concentration of the brominated product.

Quantitative NMR (qNMR) Spectroscopy for Reaction Monitoring

qNMR can be used to determine the relative amounts of starting material and product directly in the reaction mixture.[11][12]

Instrumentation:

  • NMR Spectrometer.

  • NMR tubes.

Reagents:

  • Deuterated solvent compatible with the reaction mixture.

  • Internal standard (optional, for absolute quantification).

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture at a specific time point.

    • Dissolve the aliquot in a known volume of a deuterated solvent.

    • If using an internal standard, add a precisely weighed amount to the NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Quantification:

    • Integrate the signals corresponding to a specific, well-resolved proton on the starting material and a specific, well-resolved proton on the product.

    • The ratio of the integrals, normalized by the number of protons each signal represents, gives the molar ratio of the product to the starting material.

Alternative Brominating Agents and Their Analysis

A comprehensive comparison should include alternative brominating agents to BTMAT.

Brominating AgentAdvantagesDisadvantagesRecommended Analytical Methods for Products
N-Bromosuccinimide (NBS) Solid, easy to handle, selective for allylic and benzylic bromination.[2][13][14]Can be less reactive for de-activated aromatic systems. The succinimide (B58015) byproduct can sometimes complicate purification.HPLC-UV, GC-MS, NMR.[15]
Pyridinium Tribromide Solid, mild, and selective brominating agent.[16][17]Can be corrosive and moisture-sensitive.[18]HPLC-UV, GC-MS, NMR.
Molecular Bromine (Br₂) Highly reactive and inexpensive.Highly corrosive, toxic, and difficult to handle. Often leads to over-bromination and side products.GC-MS is often preferred for separating isomeric products.

The analytical methods for the products of these alternative reagents are generally the same as for BTMAT products, as the analytes are typically brominated organic compounds. The choice of method will still depend on the specific properties of the products formed.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Dissolution Dissolve in Solvent ReactionMixture->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV-Vis Detector Separation->Detection Data Peak Area Data Detection->Data Calibration Calibration Curve Data->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Dissolution Dissolve in Solvent ReactionMixture->Dissolution AddIS Add Internal Standard Dissolution->AddIS GCMS GC-MS System AddIS->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometer Separation->Detection Data Peak Area Ratios Detection->Data Calibration Calibration Curve Data->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for quantification by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification ReactionAliquot Reaction Aliquot Dissolve Dissolve in Deuterated Solvent ReactionAliquot->Dissolve NMR NMR Spectrometer Dissolve->NMR Acquire Acquire Spectrum NMR->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Ratio Calculate Molar Ratio Integrate->Ratio

Caption: Workflow for reaction monitoring by qNMR.

Conclusion

The choice of analytical method for quantifying the reaction products of this compound and its alternatives is a critical decision that impacts the accuracy and efficiency of research and development in the pharmaceutical and chemical industries. HPLC-UV is a robust and widely accessible technique for routine quantification of non-volatile brominated compounds. GC-MS offers superior sensitivity and structural information, making it ideal for trace analysis and impurity profiling of volatile compounds.[3][4] qNMR provides a powerful tool for real-time reaction monitoring and quantification without the need for extensive calibration. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their synthetic processes.

References

The Evolving Landscape of Bromination: A Cost-Benefit Analysis of Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a brominating agent is a critical decision that balances reactivity, selectivity, safety, and cost. While molecular bromine has been a workhorse in organic synthesis, its hazardous nature has spurred the development of safer, solid alternatives. Among these, Benzyltrimethylammonium tribromide (BTMA-Br3) has emerged as a versatile and efficient reagent. This guide provides a comprehensive cost-benefit analysis of BTMA-Br3, comparing its performance, safety, and economic viability against other common brominating agents.

Performance in Synthesis: A Comparative Look

The efficacy of a brominating agent is primarily judged by its ability to deliver high yields of the desired product with excellent selectivity and under mild reaction conditions. To provide a clear comparison, this guide focuses on the well-studied α-bromination of acetophenone (B1666503) and its derivatives, a key transformation in the synthesis of many pharmaceutical intermediates.

Table 1: Performance Comparison of Brominating Agents in the α-Bromination of Ketones

Brominating AgentSubstrateProductYield (%)Reference
This compound (BTMA-Br3) Dibenzoylmethaneα-Bromodibenzoylmethane95[1]
Pyridinium (B92312) Tribromide4-Chloroacetophenone2-Bromo-4'-chloroacetophenone85[2]
N-Bromosuccinimide (NBS)4-Chloroacetophenone2-Bromo-4'-chloroacetophenoneLow (mostly unreacted starting material)[2]
Tetrabutylammonium Tribromide (TBATB)Acetophenoneα-Bromoacetophenone88[3]
Molecular Bromine (Br₂)AcetophenonePhenacyl bromide88-96 (crude), 64-66 (recrystallized)[4]

As the data indicates, BTMA-Br3 demonstrates high efficiency in the α-bromination of a diketone. Pyridinium Tribromide and TBATB also provide good to excellent yields for the monobromination of acetophenone derivatives. Notably, under the specific conditions cited, NBS showed poor performance for the α-bromination of 4-chloroacetophenone. Molecular bromine, while effective, often requires careful handling and purification of the product to achieve high purity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing a synthetic methodology. Below are the protocols for the α-bromination reactions cited in the performance comparison table.

Protocol 1: α-Bromination of Dibenzoylmethane using this compound (BTMA-Br3)

Materials:

  • Dibenzoylmethane

  • This compound (BTMA-Br3)

  • Dichloromethane-Methanol solvent mixture

Procedure:

  • Dissolve Dibenzoylmethane in a dichloromethane-methanol solution.

  • Add an equimolar amount of this compound to the solution at room temperature.

  • Stir the reaction mixture for the required time (typically monitored by TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and evaporating the solvent.

  • The crude product is purified by recrystallization to yield α-bromodibenzoylmethane.

Protocol 2: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide

Materials:

  • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

  • Pyridinium tribromide (1.76 g, 5.5 mmol)

  • Glacial acetic acid (20 mL)

  • 50 mL round-bottom flask with a condenser

Procedure:

  • In a 50 mL round-bottom flask equipped with a condenser, combine 4-chloroacetophenone, pyridinium tribromide, and glacial acetic acid.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 3 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain 2-bromo-4'-chloroacetophenone.[2]

Protocol 3: α-Bromination of Acetophenone using Tetrabutylammonium Tribromide (TBATB)

Materials:

  • Acetophenone

  • Tetrabutylammonium tribromide (TBATB)

  • Dichloromethane-Methanol (1:1) solvent mixture

Procedure:

  • Dissolve acetophenone in a 1:1 mixture of dichloromethane (B109758) and methanol.

  • Add an equimolar amount of Tetrabutylammonium tribromide to the solution at room temperature.

  • Stir the reaction mixture for 1-5 hours, monitoring the progress by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent to yield α-bromoacetophenone.[3]

Cost-Benefit Analysis: Beyond the Yield

A comprehensive analysis must weigh the performance against the cost and safety of each reagent.

Cost Analysis

To provide a standardized comparison, the cost per mole of active bromine was calculated based on prices from various suppliers. These prices are subject to change and may vary based on the vendor and purity.

Table 2: Cost Comparison of Brominating Agents

Brominating AgentMolecular Weight ( g/mol )Price (USD/kg) (Approx.)Cost per mole of Reagent (USD)Cost per mole of Active Br (USD)
This compound (BTMA-Br3) 389.961168455.47455.47
N-Bromosuccinimide (NBS)177.9817230.6130.61
Pyridinium Tribromide319.8227989.2389.23
Tetrabutylammonium Tribromide (TBATB)482.181250602.82602.82
Molecular Bromine (Br₂)159.81VariesVariesVaries

Note: The cost per mole of active bromine for the solid reagents is calculated based on one mole of active bromine per mole of reagent.

From a purely cost-per-mole perspective, NBS is the most economical option. However, its lower reactivity in certain reactions, as seen in the α-bromination of 4-chloroacetophenone, can negate this advantage if it leads to lower yields or requires more forcing conditions. BTMA-Br3 and TBATB are significantly more expensive, which may be a limiting factor for large-scale synthesis unless their specific reactivity, selectivity, or handling advantages justify the higher cost.

Safety Profile

The handling and safety of chemical reagents are paramount in any laboratory or industrial setting. Solid brominating agents like BTMA-Br3 were developed to mitigate the significant hazards associated with liquid bromine.

Table 3: Safety and Hazard Comparison

Brominating AgentPhysical FormKey GHS Hazard Statements (H-codes)
This compound (BTMA-Br3) SolidH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
N-Bromosuccinimide (NBS)SolidH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]
Pyridinium TribromideSolidH314 (Causes severe skin burns and eye damage)[1]
Tetrabutylammonium Tribromide (TBATB)SolidH314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H290 (May be corrosive to metals)[2]
Molecular Bromine (Br₂)LiquidH330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life)[6]

The GHS hazard data clearly illustrates the significant safety advantages of solid brominating agents over liquid bromine. While all the solid reagents present some hazards, they are considerably less severe than the acute toxicity and environmental hazards of molecular bromine. BTMA-Br3, with its warnings limited to irritation, appears to have a milder hazard profile compared to NBS, Pyridinium Tribromide, and TBATB, which can cause severe skin burns and eye damage.

Logical Workflow for Reagent Selection

The decision-making process for selecting the appropriate brominating agent involves a careful evaluation of multiple factors. The following diagram illustrates a logical workflow for this process.

ReagentSelection Start Define Bromination Reaction Substrate Substrate Analysis (Sterics, Electronics) Start->Substrate DesiredSelectivity Desired Selectivity (e.g., α- vs. aromatic) Start->DesiredSelectivity Literature Literature Search for Precedents Substrate->Literature DesiredSelectivity->Literature Performance Performance Evaluation (Yield, Reaction Time) Literature->Performance Performance->Literature Low Yield? Re-evaluate Safety Safety Assessment (GHS Hazards, Handling) Performance->Safety High Yield? BTMA_Br3 BTMA-Br3 Performance->BTMA_Br3 NBS NBS Performance->NBS Pyr_Br3 Pyridinium Tribromide Performance->Pyr_Br3 TBATB TBATB Performance->TBATB Br2 Molecular Bromine Performance->Br2 Safety->Literature Unacceptable Risk? Re-evaluate Cost Cost Analysis (Price per mole of Br) Safety->Cost Acceptable Risk? Safety->BTMA_Br3 Safety->NBS Safety->Pyr_Br3 Safety->TBATB Safety->Br2 Cost->Literature Too Expensive? Re-evaluate Decision Select Optimal Reagent Cost->Decision Cost-Effective? Cost->BTMA_Br3 Cost->NBS Cost->Pyr_Br3 Cost->TBATB Cost->Br2

Caption: A decision workflow for selecting a suitable brominating agent.

Conclusion

This compound stands as a valuable tool in the modern synthetic chemist's arsenal. Its primary advantages lie in its solid form, which enhances safety and ease of handling compared to molecular bromine, and its high reactivity, leading to excellent yields in specific applications. While its cost is a significant consideration, particularly for large-scale syntheses, its favorable safety profile and high efficiency can make it a cost-effective choice when reaction outcomes and safety are prioritized.

The choice of a brominating agent is not a one-size-fits-all decision. For cost-sensitive applications where its reactivity is sufficient, NBS remains a viable option. Pyridinium Tribromide and TBATB also offer effective and safer alternatives to liquid bromine, each with its own cost and performance characteristics. Ultimately, a thorough evaluation of the specific synthetic challenge, coupled with a comprehensive analysis of performance, cost, and safety, will guide the discerning researcher to the optimal brominating agent for their needs.

References

Navigating the Halogen Highway: A Comparative Guide to Brominating Agents for the Conscientious Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of novel therapeutics and functional materials, the introduction of a bromine atom is a frequently employed and powerful transformation. However, the choice of a brominating agent carries with it significant environmental and safety implications that demand careful consideration. This guide provides a comprehensive comparison of commonly used brominating agents, offering researchers, scientists, and drug development professionals the data and context necessary to make informed decisions that align with the principles of green chemistry and laboratory safety.

A Spectrum of Reactivity and Hazard: Quantitative Comparison

The ideal brominating agent would be highly effective, selective, and pose minimal risk to the user and the environment. In reality, a trade-off often exists between these characteristics. The following table summarizes key quantitative safety and environmental data for several common brominating agents, providing a clear comparison of their hazard profiles.

Brominating AgentChemical FormulaMolecular Weight ( g/mol )GHS Hazard StatementsAcute Oral Toxicity (LD50, rat)Acute Inhalation Toxicity (LC50, rat)Aquatic Toxicity
Molecular Bromine Br₂159.81H314: Causes severe skin burns and eye damageH330: Fatal if inhaledH400: Very toxic to aquatic life2600 mg/kg2700 mg/m³Very toxic to aquatic organisms
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98H302: Harmful if swallowedH314: Causes severe skin burns and eye damageNot readily availableNot readily availableVery toxic to aquatic life
Pyridinium (B92312) Tribromide C₅H₆Br₃N319.82H314: Causes severe skin burns and eye damageNot readily availableNot readily availableToxic to aquatic organisms
Tetrabutylammonium Tribromide (TBATB) C₁₆H₃₆Br₃N482.16H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationNot readily availableNot readily availableData not readily available

Note: The absence of specific LD50 or LC50 data for some reagents in publicly available literature highlights the need for caution and reliance on the provided GHS hazard statements for risk assessment.

Navigating the Decision: A Workflow for Selecting Brominating Agents

The selection of a suitable brominating agent should be a systematic process that prioritizes safety and environmental impact alongside synthetic utility. The following workflow provides a logical framework for this decision-making process.

Brominating_Agent_Selection Workflow for Brominating Agent Selection A Define Synthetic Requirement (e.g., substrate, desired product, selectivity) B Evaluate Safer Alternatives First (e.g., NBS, Pyridinium Tribromide, TBATB) A->B C Assess Hazard Profile of Alternatives - Toxicity (GHS, LD50/LC50) - Corrosivity - Reactivity B->C D Assess Environmental Impact of Alternatives - Aquatic Toxicity - Byproduct Formation - Persistence B->D E Are Alternatives Feasible and Effective? C->E D->E F Select Best Alternative and Implement Strict Safety Protocols E->F Yes G Justify Use of Molecular Bromine (High hazard, last resort) E->G No I Proceed with Synthesis F->I H Implement Enhanced Engineering Controls and PPE for Br₂ - Fume hood with scrubber - Specialized gloves and respirator G->H H->I

Caption: A logical workflow for the selection of a brominating agent, prioritizing safety and environmental considerations.

In-Depth Profile of Common Brominating Agents

Molecular Bromine (Br₂)

A powerful and versatile brominating agent, molecular bromine is also the most hazardous.[1] It is a dense, reddish-brown fuming liquid that is highly corrosive to metals and tissues.[1][2] Its high volatility and toxicity upon inhalation present a significant risk in the laboratory, necessitating the use of specialized handling procedures and engineering controls.[3] Environmentally, molecular bromine is very toxic to aquatic life.[2][4]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid that serves as a convenient and safer alternative to liquid bromine for many applications, particularly for allylic and benzylic brominations.[5] While it is a solid and therefore easier to handle, NBS is still classified as harmful if swallowed and causes severe skin burns and eye damage.[6][7] It is also very toxic to aquatic life. The succinimide (B58015) byproduct is water-soluble and must be managed in the waste stream.

Pyridinium Tribromide

This stable, crystalline solid is another safer alternative to molecular bromine, acting as a source of electrophilic bromine.[8][9] It is considered a mild brominating agent.[5] However, it is corrosive and can cause severe skin burns and eye damage.[8][9] It is also toxic to aquatic organisms.[10]

Tetrabutylammonium Tribromide (TBATB)

As a solid, TBATB offers handling advantages similar to NBS and pyridinium tribromide.[11] It is generally considered a milder brominating agent. Its GHS hazard classification indicates it can cause skin and serious eye irritation, as well as respiratory irritation.[12][13]

Experimental Protocols: A Foundation for Safety and Comparability

The quantitative data presented in this guide is derived from standardized experimental protocols. Detailed methodologies for key toxicological assessments are outlined by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures the generation of reliable and comparable data.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure[16]

This guideline is used to assess the acute toxic effects of a substance when administered orally.

  • Principle: Groups of animals, typically rats of a single sex, are administered the test substance in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is chosen based on a preliminary "sighting" study to be a level that is expected to produce some signs of toxicity without causing mortality.

  • Methodology Outline:

    • Animal Selection: Healthy, young adult rodents are used. Females are typically preferred.

    • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

    • Dose Administration: The test substance is administered as a single dose by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

    • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test is a common method for determining the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Methodology Outline:

    • Test Organism: Daphnia magna or a similar suitable species is used.

    • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature and lighting conditions.

    • Exposure: Daphnids are exposed to at least five concentrations of the test substance in a geometric series. A control group is also included.

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Data Analysis: The EC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

The Rise of Greener Bromination Chemistry

The inherent hazards of many traditional brominating agents have spurred the development of safer and more environmentally friendly alternatives. Research is actively exploring "green" bromination methods that utilize catalysts and less hazardous bromine sources. These emerging technologies aim to reduce waste, minimize toxicity, and improve the overall sustainability of chemical synthesis. Researchers are encouraged to consider these novel approaches where applicable to further reduce the environmental and safety footprint of their work.

Conclusion: A Commitment to Safer Science

The selection of a brominating agent is a critical decision that extends beyond the confines of the reaction flask. By carefully evaluating the quantitative safety and environmental data, and by prioritizing the use of safer alternatives, researchers can significantly mitigate risks and contribute to a more sustainable scientific enterprise. This guide serves as a starting point for this crucial evaluation, empowering chemists to make choices that are not only synthetically sound but also ethically and environmentally responsible.

References

A Comparative Guide to Assessing the Purity of Synthesized Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity reagents is a cornerstone of reproducible and reliable chemical research and development. Benzyltrimethylammonium tribromide (BTMAB) has emerged as a valuable solid brominating agent, offering a safer and more manageable alternative to liquid bromine.[1] Ensuring the purity of synthesized BTMAB is critical for accurate stoichiometry and predictable reaction outcomes. This guide provides a comparative analysis of various analytical techniques for assessing the purity of synthesized BTMAB, alongside a performance comparison with other common brominating agents.

Methods for Purity Assessment of this compound

The purity of synthesized BTMAB can be determined through a combination of spectroscopic and titrimetric methods. Each technique offers distinct advantages in terms of the information it provides, its sensitivity, and the required instrumentation.

Analytical MethodPrincipleInformation ProvidedKey Considerations
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Compares the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.Absolute purity of the BTMAB sample.Requires a suitable internal standard that is soluble in the same deuterated solvent, does not react with BTMAB, and has signals that do not overlap with the analyte's signals.
Iodometric Titration The tribromide ion (Br₃⁻) oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (B1220275).Determines the active bromine content, which is a direct measure of the BTMAB concentration.A reliable and cost-effective method for determining the active halogen content. The endpoint can be detected visually using a starch indicator.
High-Performance Liquid Chromatography (HPLC) Separates BTMAB from its impurities based on their differential partitioning between a stationary phase and a mobile phase.Identifies and quantifies impurities, providing a detailed impurity profile.Method development is required to select an appropriate column, mobile phase, and detector. UV detection is suitable due to the chromophore in the benzyl (B1604629) group.
Elemental Analysis Measures the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample.Confirms the empirical formula of the synthesized compound.Deviations from the theoretical percentages can indicate the presence of impurities.
Melting Point Determination A pure crystalline solid has a sharp and defined melting point range.A broad melting point range or a melting point lower than the literature value can indicate the presence of impurities.A simple and rapid preliminary check of purity.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Provides information on the thermal stability of the compound and can indicate the presence of volatile impurities or residual solvents.Useful for assessing the overall thermal behavior of the synthesized material.
UV-Visible Spectroscopy The tribromide ion exhibits a characteristic strong absorbance in the UV region.Can be used for the quantitative determination of the tribromide concentration in solution.The molar absorptivity of the tribromide ion is high, requiring significant dilution for accurate measurements.

Performance Comparison with Alternative Brominating Agents

The choice of a brominating agent significantly impacts reaction efficiency, selectivity, and safety. BTMAB offers advantages as a solid reagent, but its performance should be compared with other commonly used alternatives.

Brominating AgentFormKey AdvantagesTypical ApplicationsPurity Assessment Methods
This compound (BTMAB) SolidStable, non-volatile, easy to handle, safer than liquid bromine.Electrophilic bromination of alkenes, alkynes, ketones, and aromatic compounds.qNMR, Iodometric Titration, HPLC, Elemental Analysis, Melting Point, TGA, UV-Vis.
N-Bromosuccinimide (NBS) SolidSelective for allylic and benzylic bromination, easy to handle.[2]Allylic and benzylic bromination, bromination of electron-rich aromatic compounds.Iodometric Titration, HPLC, Melting Point.[3][4]
Pyridinium Tribromide (PTB) SolidMild and selective brominating agent, easy to handle.[5]Bromination of ketones, electron-rich aromatic and heterocyclic compounds.Recrystallization from acetic acid is a common purification method. Purity can be checked by melting point.
Tetrabutylammonium Tribromide (TBATB) SolidGood solubility in organic solvents, mild brominating agent.Bromination of alkenes, alkynes, and a wide range of aromatic compounds.Elemental Analysis, Iodometric Titration.[6][7]
**Liquid Bromine (Br₂) **LiquidHighly reactive and cost-effective for large-scale reactions.Wide range of bromination reactions.Purity is typically determined by the manufacturer; distillation can be used for purification.

Experimental Data: Bromination of Acetophenone (B1666503) Derivatives [8]

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)
Pyridinium Tribromide4-ChloroacetophenoneAcetic Acid90385
N-Bromosuccinimide (NBS)4-ChloroacetophenoneAcetic Acid903Low (mostly unreacted starting material)
Cupric Bromide4-ChloroacetophenoneAcetic Acid903~60

Experimental Data: Monobromination of Aniline Derivatives [5]

Brominating AgentAniline DerivativeSolventMajor Product(s)Yield (%)
N-Bromosuccinimide (NBS)3-ChloroanilineAcetonitrile (B52724)2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline70 / 20
Molecular Bromine (Br₂)AcetanilideAcetic Acid4-Bromoacetanilide80-84

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of BTMAB is crucial for obtaining a high-purity product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product r1 Benzyltrimethylammonium chloride mix Mix reactants in water at room temperature r1->mix r2 Sodium bromate (B103136) r2->mix r3 Hydrobromic acid r3->mix r4 Water r4->mix extract Extract with dichloromethane (B109758) mix->extract dry Dry organic layer (e.g., with MgSO₄) extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from dichloromethane-ether evaporate->recrystallize product Orange crystals of Benzyltrimethylammonium tribromide recrystallize->product

Caption: Workflow for the synthesis of BTMAB.

Procedure:

  • Dissolve Benzyltrimethylammonium chloride and sodium bromate in water in a suitable reaction vessel.

  • With stirring at room temperature, add hydrobromic acid to the solution.

  • A solid precipitate will form. Extract the product into dichloromethane.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., magnesium sulfate).

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Recrystallize the residue from a mixture of dichloromethane and ether to yield pure orange crystals of this compound.

Purity Assessment Workflow

A logical workflow for assessing the purity of the synthesized BTMAB is essential for a comprehensive analysis.

Purity_Assessment_Workflow cluster_preliminary Preliminary Checks cluster_quantitative Quantitative Analysis cluster_confirmatory Confirmatory Analysis cluster_result Final Purity Assessment start Synthesized BTMAB mp Melting Point Determination start->mp visual Visual Inspection (Color, Crystalline Form) start->visual titration Iodometric Titration start->titration hplc HPLC Analysis start->hplc elemental Elemental Analysis start->elemental tga Thermogravimetric Analysis (TGA) start->tga qnmr Quantitative NMR (qNMR) mp->qnmr visual->qnmr report Purity Report qnmr->report titration->report hplc->report elemental->report tga->report

Caption: Workflow for purity assessment of BTMAB.

Key Experimental Protocols for Purity Assessment

1. Quantitative NMR (qNMR) Spectroscopy

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that is soluble in the chosen deuterated solvent and has signals that do not overlap with BTMAB signals.

  • Solvent: Deuterated solvent in which both BTMAB and the internal standard are soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized BTMAB and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer an aliquot of the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., a long relaxation delay).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of BTMAB (e.g., the benzylic protons) and a signal from the internal standard.

    • Calculate the purity of the BTMAB sample based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

2. Iodometric Titration

  • Reagents:

    • Potassium iodide (KI) solution (e.g., 10% w/v)

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

    • Starch indicator solution (e.g., 1% w/v)

    • Acetic acid

  • Procedure:

    • Accurately weigh a sample of the synthesized BTMAB and dissolve it in acetic acid.

    • Add an excess of the potassium iodide solution. The solution will turn a dark brown/yellow color due to the formation of iodine.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

    • Add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.

    • Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.

    • Calculate the purity of the BTMAB based on the volume of sodium thiosulfate solution used and its concentration.

3. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for the separation of quaternary ammonium (B1175870) compounds.

  • Detection: UV detection at a wavelength where the benzyl group of BTMAB absorbs (e.g., around 254 nm).

  • Sample Preparation: Dissolve a known concentration of the synthesized BTMAB in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by the area percentage of the main BTMAB peak relative to the total area of all peaks.

Conclusion

The purity of synthesized this compound is paramount for its effective and reliable use as a brominating agent. A multi-faceted approach to purity assessment, combining a primary quantitative method like qNMR or iodometric titration with a separation technique like HPLC, provides a comprehensive understanding of the sample's quality. When selecting a brominating agent, researchers must consider not only the yield and selectivity for a specific transformation but also the safety, handling characteristics, and the availability of robust methods for purity verification. This guide provides the necessary framework for making informed decisions in the synthesis and application of BTMAB and its alternatives.

References

mechanistic comparison of acidic vs. basic halogenation of ketones.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The α-halogenation of ketones, a fundamental transformation in organic synthesis, provides a stark example of how reaction conditions can dramatically alter the mechanistic pathway and, consequently, the product outcome. This guide offers a detailed, data-supported comparison of acidic and basic halogenation of ketones, providing insights into their respective mechanisms, kinetics, and practical applications.

Mechanistic Synopsis: A Tale of Two Intermediates

The divergent outcomes of acidic and basic ketone halogenation hinge on the nature of the key reactive intermediate. Under acidic conditions, the reaction proceeds through a neutral enol intermediate, whereas basic conditions generate a negatively charged enolate ion. This fundamental difference dictates the reaction's kinetics, regioselectivity, and propensity for multiple halogenation events.

Acid-Catalyzed Halogenation: A Controlled Monosubstitution

In the presence of an acid catalyst, the halogenation of a ketone typically results in the selective replacement of a single α-hydrogen.[1] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation by a weak base (often the solvent) leads to the formation of an enol. This enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic halogen (Cl₂, Br₂, or I₂). The rate-determining step in this process is the formation of the enol.[2]

Crucially, the introduction of an electron-withdrawing halogen atom on the α-carbon decreases the basicity of the carbonyl oxygen. This deactivation makes the protonation of the mono-halo ketone less favorable than the starting ketone, thus hindering the formation of a second enol intermediate and effectively stopping the reaction at monosubstitution.[1]

For unsymmetrical ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, a consequence of the thermodynamic stability of the more substituted enol intermediate.[3]

Base-Promoted Halogenation: A Cascade to Polyhalogenation

In contrast, base-promoted halogenation is characterized by its tendency to replace all available α-hydrogens with halogen atoms.[1] The reaction commences with the deprotonation of an α-hydrogen by a base (e.g., hydroxide) to form a highly nucleophilic enolate ion. This enolate then rapidly attacks the halogen.

The key distinction from the acidic pathway lies in the effect of the first halogenation on the remaining α-hydrogens. The electron-withdrawing nature of the halogen increases the acidity of the adjacent C-H bonds, making subsequent deprotonations faster than the first.[1] This accelerative effect leads to a cascade of halogenation events until all α-hydrogens on a given carbon are replaced. For methyl ketones, this process culminates in the haloform reaction , where the resulting trihalomethyl group is cleaved to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).[4]

The regioselectivity of base-promoted halogenation of unsymmetrical ketones generally favors the less sterically hindered (kinetic) enolate, leading to halogenation at the less substituted α-carbon.[5]

At a Glance: Key Mechanistic and Outcome Differences

FeatureAcid-Catalyzed HalogenationBase-Promoted Halogenation
Catalyst Acid (e.g., H₃O⁺, CH₃COOH)Base (e.g., OH⁻)
Reactive Intermediate EnolEnolate
Rate-Determining Step Formation of the enolFormation of the enolate (first deprotonation)
Product Monohalogenated ketonePolyhalogenated ketone (often leading to the haloform reaction for methyl ketones)
Reactivity Trend Successive halogenations are slowerSuccessive halogenations are faster
Regioselectivity Halogenation at the more substituted α-carbon (thermodynamic control)Halogenation at the less substituted α-carbon (kinetic control)
Rate Law Rate = k[ketone][acid]Rate = k[ketone][base]

Visualizing the Pathways

The following diagrams illustrate the stepwise mechanisms for the acidic and basic halogenation of a generic ketone.

acidic_halogenation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H₃O⁺ ProtonatedKetone->Ketone - H₃O⁺ Enol Enol Intermediate ProtonatedKetone->Enol + H₂O - H₃O⁺ (rate-determining) Enol->ProtonatedKetone + H₃O⁺ - H₂O HalogenatedKetoneOxonium Halogenated Ketone (Oxonium) Enol->HalogenatedKetoneOxonium + X₂ - X⁻ Product α-Halo Ketone HalogenatedKetoneOxonium->Product + H₂O - H₃O⁺ H3O_plus H₃O⁺ H2O H₂O X2 X₂ X_minus X⁻

Figure 1. Acid-Catalyzed Ketone Halogenation Mechanism.

basic_halogenation Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate + OH⁻ - H₂O (rate-determining) Enolate->Ketone + H₂O - OH⁻ Product α-Halo Ketone Enolate->Product + X₂ - X⁻ Polyhalogenated Further Halogenation... (faster) Product->Polyhalogenated + OH⁻, +X₂ OH_minus OH⁻ H2O H₂O X2 X₂ X_minus X⁻

Figure 2. Base-Promoted Ketone Halogenation Mechanism.

Experimental Data and Protocols

The following sections provide representative experimental protocols and available quantitative data to illustrate the practical differences between the two halogenation methods.

Quantitative Comparison

Direct quantitative comparison of the two methods is nuanced due to their divergent product profiles. However, kinetic studies on acetone (B3395972) provide some insight into the rate differences.

KetoneConditionRate LawObservations
AcetoneAcidic (aq. HCl)Rate = k[Acetone][H⁺][6]The rate is independent of the halogen concentration and is the same for chlorination, bromination, and iodination, confirming that enol formation is the rate-determining step.[7]
AcetoneBasic (aq. NaOH)Rate = k[Acetone][OH⁻]The reaction is first order in both ketone and base. The rate of halogenation is significantly faster than under acidic conditions. Successive halogenations are faster than the first.[8]
Acetophenone (B1666503)Acidic (CH₃COOH)-Monobromination is achieved in good to excellent yields (e.g., 72% for acetophenone to α-bromoacetophenone).[2]
AcetophenoneBasic (NaOH/Br₂)-The reaction proceeds via the haloform reaction to yield benzoate (B1203000) and bromoform.[9]
Experimental Protocols

Objective: To synthesize α-bromoacetophenone via acid-catalyzed bromination.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, dissolve acetophenone in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the crude α-bromoacetophenone by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Expected Yield: Approximately 72%.[2]

Objective: To synthesize benzoic acid from acetophenone via the haloform reaction.

Materials:

  • Acetophenone

  • Household bleach (e.g., Clorox™, containing NaOCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Sodium sulfite

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a test tube, combine acetophenone, household bleach, and 10% NaOH solution.

  • Heat the mixture in a warm water bath (around 75°C) for approximately 20 minutes with frequent shaking.

  • After the reaction period, quench any unreacted bleach by adding a small amount of sodium sulfite.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH below 3.

  • The benzoic acid will precipitate as a white solid.

  • Collect the product by vacuum filtration, wash with cold water, and allow it to dry.[10]

Conclusion

The choice between acidic and basic conditions for the α-halogenation of ketones is a critical decision in synthetic planning, dictated by the desired outcome. Acid-catalyzed halogenation offers a reliable method for the controlled synthesis of monohalo ketones, a valuable class of synthetic intermediates. Conversely, base-promoted halogenation, particularly the haloform reaction, provides an efficient route for the conversion of methyl ketones to carboxylic acids. A thorough understanding of the underlying mechanisms and reaction kinetics, as outlined in this guide, is essential for researchers to effectively harness these powerful transformations in their synthetic endeavors.

References

A Comparative Guide to the Selectivity of Benzyltrimethylammonium Tribromide (BTMA+Br3-) in the Bromination of Activated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective bromination of activated aromatic compounds is a critical transformation in the synthesis of a vast array of functional molecules. Among the various brominating agents available, benzyltrimethylammonium (B79724) tribromide (BTMA+Br3-) has emerged as a mild, selective, and easy-to-handle crystalline reagent. This guide provides an objective comparison of the performance of BTMA+Br3- with other common brominating agents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.

Unveiling the Selectivity of BTMA+Br3-

BTMA+Br3- is a quaternary ammonium (B1175870) tribromide that offers significant advantages over traditional brominating agents like molecular bromine (Br2), which is highly toxic and corrosive, and N-bromosuccinimide (NBS), which can sometimes lead to side reactions. The bulky benzyltrimethylammonium cation is believed to play a crucial role in the high para-selectivity observed in the bromination of many activated aromatic rings, likely by sterically hindering the approach of the bromine electrophile to the ortho positions of the substrate.

Performance Comparison: BTMA+Br3- vs. Alternatives

The choice of a brominating agent significantly impacts the yield and regioselectivity of the reaction. The following tables summarize the performance of BTMA+Br3-, N-bromosuccinimide (NBS), and molecular bromine (Br2) in the bromination of common activated aromatic compounds.

Table 1: Bromination of Phenol (B47542)

ReagentConditionsMajor ProductYield (%)Ortho/Para RatioReference
BTMA+Br3- CH2Cl2/MeOH, r.t.p-Bromophenol95Highly para-selective[1]
NBS CCl4, refluxMixtureVariableMixture of o- and p-[2]
Br2 CCl4, low temp.MixtureVariableMixture of o- and p-[3][4]
Br2 H2O2,4,6-TribromophenolHigh-[5]

Table 2: Bromination of Aniline (B41778)

ReagentConditionsMajor ProductYield (%)Ortho/Para RatioReference
BTMA+Br3- CH2Cl2/MeOH, r.t.p-Bromoaniline98Highly para-selective[6]
NBS DMF, r.t.p-BromoanilineHighPredominantly para[2]
Br2 Acetic Acid2,4,6-TribromoanilineHigh-[7]

Note: Direct bromination of aniline with Br2 often leads to polybromination and oxidation. Protection of the amino group is typically required for selective monobromination.

Table 3: Bromination of Anisole

ReagentConditionsMajor ProductYield (%)Ortho/Para RatioReference
BTMA+Br3- CH2Cl2/MeOH, r.t.p-Bromoanisole94Highly para-selective[6]
NBS CH3CN, r.t.p-Bromoanisole96Exclusively para[8]
Br2 Acetic AcidMixtureVariable1:9 (ortho:para)[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the bromination of phenol using BTMA+Br3-, NBS, and Br2.

Protocol 1: Bromination of Phenol with BTMA+Br3-

Materials:

  • Phenol (1.0 mmol, 94 mg)

  • Benzyltrimethylammonium tribromide (1.0 mmol, 392 mg)

  • Dichloromethane (B109758) (CH2Cl2, 10 mL)

  • Methanol (MeOH, 5 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of phenol in a mixture of dichloromethane and methanol, add this compound in one portion at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford p-bromophenol.

Protocol 2: Bromination of Phenol with NBS

Materials:

  • Phenol (1.0 mmol, 94 mg)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

  • Carbon tetrachloride (CCl4, 15 mL)

  • Benzoyl peroxide (radical initiator, catalytic amount)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenol in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.[2]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which is a mixture of o- and p-bromophenol.

  • Separate the isomers by column chromatography.

Protocol 3: Bromination of Phenol with Br2

Materials:

  • Phenol (1.0 mmol, 94 mg)

  • Bromine (1.0 mmol, 160 mg, 0.051 mL)

  • Carbon tetrachloride (CCl4, 10 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenol in carbon tetrachloride in a round-bottom flask at a low temperature (e.g., 0 °C).[4]

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the phenol solution with stirring.

  • Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is a mixture of ortho- and para-bromophenol, which can be separated by chromatography.

Visualizing the Process: Experimental Workflow and Influencing Factors

To provide a clearer understanding of the experimental process and the factors governing selectivity, the following diagrams have been generated.

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in Solvent add_reagent Add Brominating Agent start->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end Characterize Product purify->end

A generalized workflow for the bromination of activated aromatic compounds.

regioselectivity_factors cluster_steric Steric Factors cluster_electronic Electronic Factors cluster_conditions Reaction Conditions center Regioselectivity (ortho vs. para) reagent_size Size of Brominating Agent (e.g., BTMA+Br3- vs. Br2) reagent_size->center substrate_substituent Size of Substituents on Aromatic Ring substrate_substituent->center activating_group Activating Group Strength (-OH, -NH2, -OR) activating_group->center resonance Resonance Stabilization of Intermediates resonance->center solvent Solvent Polarity solvent->center temperature Temperature temperature->center

Key factors influencing the regioselectivity of aromatic bromination.

Conclusion

This compound demonstrates exceptional para-selectivity in the bromination of activated aromatic compounds such as phenols, anilines, and anisoles, often providing the desired p-bromo product in high yields with minimal formation of the ortho isomer. This makes BTMA+Br3- a superior choice when high regioselectivity is paramount. While NBS can also offer good para-selectivity, especially in polar aprotic solvents, it may require more careful control of reaction conditions to avoid side reactions. Molecular bromine, particularly in non-polar solvents, typically yields a mixture of ortho and para isomers, and its use with highly activated substrates can lead to polybromination. The choice of brominating agent should therefore be guided by the specific substrate, the desired product, and the importance of regiochemical control in the synthetic strategy.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel: This document provides a detailed protocol for the safe handling and disposal of benzyltrimethylammonium (B79724) tribromide, a common brominating agent. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Benzyltrimethylammonium tribromide, while a versatile reagent, is classified as a skin, eye, and respiratory irritant.[1][2][3] Proper disposal is not merely a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture. The following procedures outline a step-by-step approach to managing waste containing this chemical.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all requisite personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][4]

  • Hand Protection: Use chemically resistant gloves.[2][4]

  • Respiratory Protection: In case of dust, use an N95-type dust mask or a respirator.[1]

  • Protective Clothing: A lab coat is mandatory to prevent skin contact.[4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • An eyewash station and safety shower must be readily accessible.[4]

In the event of a spill, immediately evacuate personnel from the affected area. For small spills, carefully sweep or vacuum the solid material into a designated, labeled waste container, avoiding dust generation.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.

ParameterValue/InstructionSource(s)
CAS Number 111865-47-5[1]
Molecular Formula C₁₀H₁₆Br₃N[1]
Appearance Orange to dark yellow crystalline powder
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3)[1][2]
Primary Disposal Route Chemical neutralization followed by disposal as hazardous waste.Inferred from general chemical safety principles
Spill Cleanup Sweep or vacuum into a suitable, labeled container for disposal. Avoid creating dust.[4]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[2]

Disposal Protocol: A Step-by-Step Guide

The primary method for the disposal of this compound from a laboratory setting involves chemical neutralization to reduce its reactivity, followed by collection and disposal through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Neutralization of Small Quantities of this compound Waste

This protocol is based on the general principle of reducing the reactive tribromide ion with a suitable quenching agent, such as sodium thiosulfate (B1220275) or sodium bisulfite.

Materials:

  • Waste this compound (solid or in solution).

  • 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Stir plate and stir bar.

  • Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with minimal splashing.

  • pH paper or a pH meter.

  • Designated hazardous waste container, properly labeled.

Procedure:

  • Preparation: In a chemical fume hood, place the reaction vessel on a stir plate. If neutralizing a solid, dissolve it in a suitable solvent (e.g., water or ethanol) first.

  • Cooling: Place the reaction vessel in an ice bath to manage any potential exothermic reaction.

  • Neutralization: Slowly add the 10% sodium thiosulfate or sodium bisulfite solution to the stirring this compound waste. The characteristic orange/yellow color of the tribromide should fade as it is reduced to bromide ions.

  • Monitoring: Continue adding the reducing agent until the solution becomes colorless, indicating the reaction is complete.

  • pH Adjustment: Check the pH of the resulting solution. Neutralize to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Neutralization Procedure cluster_disposal Final Disposal start Benzyltrimethylammonium Tribromide Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe dissolve Dissolve Solid Waste in Suitable Solvent fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->dissolve neutralize Slowly Add 10% Sodium Thiosulfate or Sodium Bisulfite Solution dissolve->neutralize collect Transfer to Labeled Hazardous Waste Container monitor Observe for Color Change (Orange to Colorless) neutralize->monitor ph_adjust Adjust pH to 6-8 monitor->ph_adjust ph_adjust->collect ehs Contact EHS for Waste Pickup collect->ehs end Proper Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible stewardship of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guidance for Handling Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals such as Benzyltrimethylammonium tribromide. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe research environment and build trust in laboratory safety practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures.[1][2]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)Category 4Harmful if swallowed[3][4]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin[3][4]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled[3][4]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects against airborne particles and accidental splashes.
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use and use proper glove removal technique.Prevents skin contact and dermal absorption.
Skin and Body Protection Wear fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. For larger quantities, consider a complete protective suit.[1]Shields the body from contact with the chemical.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a dust mask type N95 (US) or equivalent.[1][5] Work in a well-ventilated area, preferably under a chemical fume hood.[6]Prevents inhalation of harmful dust particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling Procedures:

  • Work in a well-ventilated area, such as a laboratory fume hood.[6]

  • Avoid the formation of dust and aerosols.[1][6]

  • Minimize dust generation and accumulation.[6]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Wash hands thoroughly after handling.[3]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][6]

Spill Management:

  • Evacuate personnel from the spill area.

  • Wear full PPE, including respiratory protection.

  • Avoid breathing dust.

  • Carefully sweep or vacuum up the spilled material without creating dust.[6]

  • Collect the material in a suitable, closed, and labeled container for disposal.[6]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[1][6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[1][3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[1][3][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[7]

Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.